molecular formula C8H4ClIN2 B175156 4-Chloro-8-iodoquinazoline CAS No. 125096-73-3

4-Chloro-8-iodoquinazoline

カタログ番号: B175156
CAS番号: 125096-73-3
分子量: 290.49 g/mol
InChIキー: JMEUDFPLOIQUOL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Chloro-8-iodoquinazoline (CAS 125096-73-3) is a valuable dihalogenated quinazoline derivative that serves as a key synthetic intermediate in medicinal chemistry and materials science. Its distinct reactivity stems from the presence of two different halogen atoms—chlorine and iodine—on the quinazoline scaffold, which can be exploited for selective, sequential cross-coupling reactions to create complex, polycarbo-substituted target molecules . This compound is particularly significant in anticancer research. The quinazoline core is a privileged structure in drug discovery, and this compound can be used to synthesize novel 4-anilinoquinazoline derivatives, which are known to inhibit receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and act as tubulin polymerization inhibitors . For instance, it has been efficiently utilized in microwave-mediated N-arylation with substituted anilines to produce libraries of compounds that show promising antiproliferative properties against tumor cell lines . The reactivity of this building block demonstrates an interesting selectivity profile. While the carbon-4 chlorine bond is highly activated by the adjacent nitrogen atom (the α-effect), the carbon-8 iodine bond is intrinsically more reactive in transition metal-catalyzed cross-couplings due to its lower bond dissociation energy . This allows researchers to perform regioselective functionalization, often at the C-8 position, through reactions such as Sonogashira cross-coupling, before further derivatization at the C-4 position . Beyond its biological applications, the polycarbo-substituted quinazolines derived from this intermediate exhibit interesting photophysical properties, making them candidates for investigation in materials science . This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-chloro-8-iodoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2/c9-8-5-2-1-3-6(10)7(5)11-4-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEUDFPLOIQUOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559800
Record name 4-Chloro-8-iodoquinazoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125096-73-3
Record name 4-Chloro-8-iodoquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125096-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-8-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-8-iodoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and biological relevance of 4-Chloro-8-iodoquinazoline. This heterocyclic organic compound is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents.

Core Physicochemical Properties

This compound is a solid at room temperature, characterized by a quinazoline backbone with chloro and iodo substituents at the 4 and 8 positions, respectively.[1] These halogen substituents significantly influence the molecule's electronic properties, steric hindrance, and potential for biological interactions.[1]

The quantitative physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₄ClIN₂[1][2]
Molecular Weight 290.49 g/mol [1][2]
Appearance White to off-white solid[2]
Boiling Point 363.2 ± 22.0 °C (Predicted)[2]
Density 2.017 ± 0.06 g/cm³ (Predicted)[2]
pKa -0.30 ± 0.50 (Predicted)[2]
Solubility Moderately soluble in organic solvents.[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis of this compound

A common method for the synthesis of this compound involves the regioselective metalation of 4-chloroquinazoline followed by quenching with iodine. This approach has been reported to yield the desired product in high purity.[3]

Protocol: Regioselective Iodination

  • Metalation: A solution of 4-chloroquinazoline in an appropriate anhydrous solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • A strong base, such as lithium diisopropylamide (LDA), is added dropwise to the solution to facilitate regioselective metalation at the 8-position.

  • The reaction mixture is stirred at low temperature for a specified period to ensure complete metalation.

  • Quenching: A solution of iodine in the same anhydrous solvent is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and is then quenched with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extraction and Purification: The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified using techniques such as column chromatography to afford pure this compound. A reported yield for this method is 83%.[3]

Another general approach for the synthesis of 4-chloroquinazolines involves the chlorination of the corresponding quinazolin-4-one precursor using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

G General Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization 4-Chloroquinazoline 4-Chloroquinazoline Metalation (LDA) Metalation (LDA) 4-Chloroquinazoline->Metalation (LDA) 1. Low Temp Iodination (I2) Iodination (I2) Metalation (LDA)->Iodination (I2) 2. Quench Crude Product Crude Product Iodination (I2)->Crude Product 3. Workup Purification Purification Crude Product->Purification Column Chromatography Pure this compound Pure this compound Purification->Pure this compound Characterization Characterization Pure this compound->Characterization NMR, MS

Caption: General workflow for the synthesis and characterization of this compound.

Characterization Techniques

The structural confirmation of this compound is typically achieved through a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) are employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[3]

Role in Drug Development and Signaling Pathways

Quinazoline derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[3] 4-Anilinoquinazolines, which can be synthesized from 4-chloroquinazoline precursors, have been extensively investigated as antitumor agents.[3]

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many 4-anilinoquinazoline derivatives function as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[4] EGFR is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is implicated in various cancers. By binding to the ATP-binding site of the EGFR kinase domain, these inhibitors block the downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately leading to the inhibition of cancer cell proliferation and survival.[4][5]

G EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Regulates AKT AKT PI3K->AKT AKT->Transcription Regulates Cell Proliferation\n& Survival Cell Proliferation & Survival Transcription->Cell Proliferation\n& Survival

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.

Tubulin Polymerization Inhibition

In addition to RTK inhibition, some quinazoline-based compounds have been shown to act as tubulin polymerization inhibitors.[3] Microtubules are essential components of the cytoskeleton and are crucial for cell division. By binding to tubulin, these inhibitors disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis or mitotic catastrophe.[6][7] This mechanism of action is a validated strategy in cancer chemotherapy.[7]

References

Spectroscopic and Synthetic Profile of 4-Chloro-8-iodoquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the key chemical intermediate, 4-Chloro-8-iodoquinazoline. This compound is of significant interest in medicinal chemistry and drug development due to its utility in the synthesis of various bioactive molecules. This document collates available spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), details experimental protocols for its synthesis and characterization, and presents a logical workflow for its analysis.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound. This information is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzProton Assignment
8.92s-H-2
8.25dd7.9, 1.2H-5
8.01dd8.3, 1.2H-7
7.42t8.1H-6

Spectrometer Frequency: 500 MHz; Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon Assignment
153.3C-4
152.2C-2
151.8C-8a
141.2C-7
130.1C-5
129.3C-6
123.6C-4a
93.9C-8

Spectrometer Frequency: 126 MHz; Solvent: CDCl₃

Infrared (IR) Spectroscopy

At the time of this report, a specific experimental IR spectrum for this compound was not publicly available. However, based on the functional groups present in the molecule, the following characteristic absorption bands can be predicted.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3100-3000C-H stretchAromatic
1610-1580C=C stretchAromatic ring
1560-1540C=N stretchQuinazoline ring
850-750C-Cl stretchAryl chloride
600-500C-I stretchAryl iodide
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
290.91[M]⁺ (for ³⁵Cl)
292.91[M+2]⁺ (for ³⁷Cl)

Calculated for the most abundant isotopes.

Experimental Protocols

The following section details the methodologies for the synthesis of this compound and the general procedures for acquiring the spectroscopic data.

Synthesis of this compound[1]

The synthesis of this compound can be achieved through a regioselective metalation of 4-chloroquinazoline followed by quenching with iodine.[1]

Materials:

  • 4-Chloroquinazoline

  • Lithium diisopropylamide (LDA)

  • Dry tetrahydrofuran (THF)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • A solution of 4-chloroquinazoline in dry THF is cooled to -78 °C under an inert atmosphere (Argon or Nitrogen).

  • A solution of lithium diisopropylamide (LDA) in THF is added dropwise to the cooled solution. The reaction mixture is stirred at this temperature for a specified time to ensure complete metalation.

  • A solution of iodine (I₂) in dry THF is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is allowed to proceed at this temperature for a period, after which it is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The mixture is allowed to warm to room temperature and is then extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with saturated aqueous sodium chloride (brine), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 500 MHz for proton and 126 MHz for carbon-13, respectively. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) can be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and introduced into the ion source.

Workflow and Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start 4-Chloroquinazoline step1 Regioselective Metalation (LDA, -78 °C) start->step1 step2 Iodination (I₂, -78 °C) step1->step2 step3 Workup & Purification step2->step3 product This compound step3->product product_char Purified this compound nmr NMR Spectroscopy (¹H, ¹³C) product_char->nmr ir IR Spectroscopy product_char->ir ms Mass Spectrometry product_char->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Synthesis and Characterization Workflow for this compound.

References

Synthesis of 4-Chloro-8-iodoquinazoline starting materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Chloro-8-iodoquinazoline Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes toward this compound, a key heterocyclic compound with applications in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing from readily available starting materials. This document outlines the key transformations, provides detailed experimental protocols, and presents quantitative data in a structured format.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the construction of the core quinazoline ring system bearing an iodine atom at the 8-position, yielding 8-iodoquinazolin-4-one. The subsequent stage involves the chlorination of the 4-position to afford the final product. An alternative, more direct route starting from 4-chloroquinazoline has also been reported.

A common and practical synthetic approach begins with the iodination of an appropriate anthranilic acid derivative, followed by cyclization and subsequent chlorination. The primary starting material for this route is 2-aminobenzoic acid.

Synthesis of Key Intermediates

Synthesis of 2-Amino-3-iodobenzoic Acid

The initial step is the regioselective iodination of 2-aminobenzoic acid. While direct iodination can be challenging, a common method involves the diazotization of 2-aminobenzoic acid followed by a Sandmeyer-type reaction with potassium iodide.

Experimental Protocol: Synthesis of 2-Iodobenzoic Acid from 2-Aminobenzoic Acid

This procedure is adapted from methodologies for the synthesis of iodinated benzoic acids[1][2].

  • Diazotization: Dissolve 2-aminobenzoic acid (1.0 eq) in a mixture of water and a strong acid, such as sulfuric acid or hydrochloric acid, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite (1.1 eq) dropwise to the cooled solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

  • Iodination: In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

  • Allow the reaction mixture to warm to room temperature and then gently heat it to ensure the completion of the reaction.

  • Work-up and Purification: Cool the reaction mixture and collect the crude product by filtration. Wash the solid with cold water and then with a solution of sodium thiosulfate to remove any residual iodine. The crude 2-iodobenzoic acid can be further purified by recrystallization.

Synthesis of 8-Iodoquinazolin-4-one

The cyclization of 2-amino-3-iodobenzoic acid with a one-carbon source, such as formamide or formamidine acetate, yields the 8-iodoquinazolin-4-one intermediate. This reaction is a variation of the Niementowski quinazoline synthesis[3].

Experimental Protocol: Cyclization of 2-Amino-3-iodobenzoic Acid

This protocol is based on general procedures for quinazolinone synthesis[4][5].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix 2-amino-3-iodobenzoic acid (1.0 eq) with an excess of formamide (10-20 eq).

  • Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Pour the reaction mixture into ice-cold water with stirring. The solid precipitate of 8-iodoquinazolin-4-one is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol, to obtain the purified product.

Synthesis of this compound

The final step is the conversion of the hydroxyl group at the 4-position of 8-iodoquinazolin-4-one to a chloro group. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Experimental Protocol: Chlorination of 8-Iodoquinazolin-4-one

This procedure is adapted from the synthesis of similar 4-chloroquinazolines[4][6].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 8-iodoquinazolin-4-one (1.0 eq) in an excess of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully remove the excess chlorinating agent under reduced pressure.

  • Isolation: Add ice-cold water or a mixture of ice and ammonium hydroxide to the residue to quench any remaining chlorinating agent and precipitate the product.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. The crude this compound can be purified by recrystallization from a suitable solvent like toluene or by column chromatography.

Alternative Direct Synthesis

An alternative and efficient synthesis of this compound involves the direct regioselective iodination of 4-chloroquinazoline. This method utilizes an in situ trapping metalation strategy[7].

Experimental Protocol: Direct Iodination of 4-Chloroquinazoline [7]

  • Metalation: Perform a regioselective metalation of 4-chloroquinazoline in an appropriate aprotic solvent at low temperature using a strong base.

  • Iodination: Quench the resulting anionic intermediate with a solution of iodine.

  • Work-up and Purification: After an aqueous work-up, the desired this compound can be isolated and purified. This method has been reported to provide the product in high yield.

Quantitative Data Summary

The following table summarizes the reported yields for the key synthetic transformations.

Reaction StepStarting MaterialProductReagents and ConditionsYield (%)Reference
Direct Iodination4-ChloroquinazolineThis compoundIn situ trapping metalation, followed by quenching with iodine83[7]
Chlorination of 6-iodoquinazolin-4-ol (analogous)6-Iodoquinazolin-4-ol4-Chloro-6-iodoquinazolineThionyl chloride, DMF, reflux99[6]

Note: Specific yield for the synthesis of 2-amino-3-iodobenzoic acid and its cyclization to 8-iodoquinazolin-4-one were not explicitly found in the search results and can vary depending on the specific reaction conditions.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described.

Synthesis_Workflow_1 A 2-Aminobenzoic Acid B 2-Amino-3-iodobenzoic Acid A->B 1. Diazotization 2. KI C 8-Iodoquinazolin-4-one B->C Formamide, Heat D This compound C->D SOCl₂ or POCl₃, Reflux

Caption: Synthetic pathway from 2-aminobenzoic acid.

Synthesis_Workflow_2 A 4-Chloroquinazoline B This compound A->B 1. Metalation 2. Iodine

Caption: Direct synthesis from 4-chloroquinazoline.

References

An In-Depth Technical Guide to the Reaction Mechanisms of 4-Chloro-8-iodoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving 4-chloro-8-iodoquinazoline, a versatile building block in medicinal chemistry and drug development. The inherent reactivity differences between the chloro and iodo substituents, coupled with the electronic nature of the quinazoline ring system, allow for a range of selective chemical transformations. This document details the mechanisms, experimental protocols, and quantitative data for key reactions, including Palladium-Catalyzed Cross-Coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and Nucleophilic Aromatic Substitution (SNAr).

Core Principles of Reactivity

The synthetic utility of this compound is primarily dictated by the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more labile and susceptible to oxidative addition than the carbon-chlorine (C-Cl) bond. This is attributed to the lower bond dissociation energy of the C-I bond.[1][2] This reactivity difference allows for regioselective functionalization at the C-8 position, leaving the C-4 chloro group available for subsequent transformations.

Conversely, the C-4 position of the quinazoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrimidine ring, which stabilizes the Meisenheimer intermediate formed during nucleophilic attack.[3][4][5][6]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions typically proceed with high regioselectivity at the C-8 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base.

Reaction Mechanism:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-I bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The coupled product is formed by the elimination of the two organic fragments from the palladium complex, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism This compound This compound Oxidative_Addition Oxidative_Addition This compound->Oxidative_Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Intermediate_1 [4-Chloro-8-quinazolinyl]-Pd(II)(I)L2 Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation Intermediate_1->Transmetalation ArB(OH)2 Arylboronic acid ArB(OH)2->Transmetalation Base Base Base->Transmetalation Intermediate_2 [4-Chloro-8-quinazolinyl]-Pd(II)(Ar)L2 Transmetalation->Intermediate_2 Reductive_Elimination Reductive_Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration 4-Chloro-8-arylquinazoline 4-Chloro-8-arylquinazoline Reductive_Elimination->4-Chloro-8-arylquinazoline

Suzuki-Miyaura Coupling Mechanism

Quantitative Data:

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~90 (estimated)
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/EtOH80 (MW)0.25Good to Excellent

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

  • To a microwave reactor vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).[7]

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.

Reaction Mechanism:

The catalytic cycle for the Buchwald-Hartwig amination is as follows:

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-I bond of this compound.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the Pd(0) catalyst.[3][8]

Buchwald_Hartwig_Mechanism This compound This compound Oxidative_Addition Oxidative_Addition This compound->Oxidative_Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Intermediate_1 [4-Chloro-8-quinazolinyl]-Pd(II)(I)L2 Oxidative_Addition->Intermediate_1 Amine_Coordination Amine Coordination & Deprotonation Intermediate_1->Amine_Coordination Amine R₂NH Amine->Amine_Coordination Base Base Base->Amine_Coordination Intermediate_2 [4-Chloro-8-quinazolinyl]-Pd(II)(NR₂)L2 Amine_Coordination->Intermediate_2 Reductive_Elimination Reductive_Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration 4-Chloro-8-(amino)quinazoline 4-Chloro-8-(amino)quinazoline Reductive_Elimination->4-Chloro-8-(amino)quinazoline

Buchwald-Hartwig Amination Mechanism

Quantitative Data:

AmineCatalystBaseSolventTemp (°C)Time (min)Yield (%)
4-Methoxy-N-methylaniline-None (base-free)THF/H₂O (1:1)100 (MW)1087[9]

Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination

  • In a microwave vial, combine this compound (1.0 equiv.) and the desired amine (1.2 equiv.).[9]

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos).

  • Add a degassed solvent such as THF/water (1:1).[9]

  • Seal the vial and heat the mixture in a microwave reactor to the desired temperature (e.g., 100 °C) for a specified time (e.g., 10-30 minutes).[9]

  • After cooling, dilute the reaction with an organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.

Reaction Mechanism:

The Sonogashira coupling involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide, which is the active species for transmetalation to the palladium center.[10][11]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle This compound This compound Oxidative_Addition Oxidative_Addition This compound->Oxidative_Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Intermediate_Pd [4-Chloro-8-quinazolinyl]-Pd(II)(I)L2 Oxidative_Addition->Intermediate_Pd Transmetalation Transmetalation Intermediate_Pd->Transmetalation Intermediate_Pd_Alkynyl [4-Chloro-8-quinazolinyl]-Pd(II)(C≡CR)L2 Transmetalation->Intermediate_Pd_Alkynyl Reductive_Elimination Reductive_Elimination Intermediate_Pd_Alkynyl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration 4-Chloro-8-alkynylquinazoline 4-Chloro-8-alkynylquinazoline Reductive_Elimination->4-Chloro-8-alkynylquinazoline Terminal_Alkyne R-C≡C-H Copper_Acetylide Cu-C≡C-R Terminal_Alkyne->Copper_Acetylide Cu(I) Cu(I) salt Cu(I)->Copper_Acetylide Base Base Base->Copper_Acetylide Copper_Acetylide->Transmetalation

Sonogashira Coupling Mechanism

Quantitative Data:

AlkyneCatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT4>90 (typical)
TrimethylsilylacetylenePd(dppf)Cl₂CuIDIPAToluene706High

Experimental Protocol: Sonogashira Coupling

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) co-catalyst (e.g., CuI).

  • Add a degassed solvent (e.g., THF) and a base (e.g., triethylamine).

  • Add the terminal alkyne (1.1 equiv.) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

  • Dry the organic layer and purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a key reaction for the functionalization of the C-4 position of the quinazoline ring. The electron-deficient nature of this position facilitates the attack of various nucleophiles.

Reaction Mechanism:

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient C-4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The chloride ion is eliminated, and the aromaticity of the quinazoline ring is restored.

SNAr_Mechanism This compound This compound Nucleophilic_Attack Nucleophilic_Attack This compound->Nucleophilic_Attack Nucleophile Nu⁻ Nucleophile->Nucleophilic_Attack Meisenheimer_Complex Meisenheimer Intermediate Nucleophilic_Attack->Meisenheimer_Complex Elimination Elimination Meisenheimer_Complex->Elimination 4-Substituted-8-iodoquinazoline 4-Substituted-8-iodoquinazoline Elimination->4-Substituted-8-iodoquinazoline Chloride Cl⁻ Elimination->Chloride

Nucleophilic Aromatic Substitution (SNAr) Mechanism

Quantitative Data:

NucleophileSolventTemp (°C)Time (h)Yield (%)
AnilineIsopropanolReflux4Good[9]
BenzylamineIsopropanolReflux4Good[9]
Various amines2-Propanol80 (MW)0.3370-95[1]

Experimental Protocol: SNAr with an Amine

  • Dissolve this compound (1.0 equiv.) in a suitable solvent such as isopropanol or ethanol.[9][12]

  • Add the desired amine (1.0-1.2 equiv.). For less reactive amines, a base such as triethylamine may be added.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Experimental Workflow Overview

The general workflow for the reactions described above follows a standard sequence of steps from reaction setup to product isolation and purification.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Combine Reactants: This compound, Coupling Partner/Nucleophile B Add Catalyst, Ligand, Base (if required) A->B C Add Degassed Solvent B->C D Heat Reaction Mixture (Conventional or Microwave) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool Reaction & Quench E->F G Extraction with Organic Solvent F->G H Wash with Aqueous Solutions (Water, Brine, etc.) G->H I Dry and Concentrate H->I J Column Chromatography or Recrystallization I->J K Characterization (NMR, MS, etc.) J->K

General Experimental Workflow

This guide provides a foundational understanding of the key reaction mechanisms of this compound. Researchers, scientists, and drug development professionals can leverage this information to design and execute synthetic strategies for the development of novel and complex molecules. The provided protocols serve as a starting point, and optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

References

A Comprehensive Technical Guide to 4-Chloro-8-iodoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-8-iodoquinazoline is a halogenated quinazoline derivative that serves as a pivotal building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive chlorine atom at the 4-position and an iodine atom at the 8-position, makes it a versatile precursor for the synthesis of a wide array of functionalized quinazoline scaffolds. These scaffolds are of significant interest due to their prevalence in a variety of biologically active compounds, most notably as inhibitors of receptor tyrosine kinases (RTKs) implicated in cancer progression. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, key reactions, and its role in the development of targeted therapeutics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
CAS Number 125096-73-3[1]
Molecular Formula C₈H₄ClIN₂[2]
Molecular Weight 290.49 g/mol [2]
Appearance White to yellow to green powder to crystal[3]
Melting Point 175 - 179 °C[3]
Purity ≥ 98% (GC)[3]
Solubility Soluble in some organic solvents such as chloroform, dimethyl sulfoxide and dichloromethane.[4]

Suppliers

This compound is commercially available from various chemical suppliers. A selection of vendors is provided below for reference. Pricing and availability are subject to change and should be confirmed with the respective supplier.

SupplierProduct NumberPurityAvailable Quantities
AK Scientific X9612-2.5g
Alichem 125096733-25g
American Custom Chemicals Corporation HCH0358971-5MG
Biosynth Carbosynth FC43507-5G
BLD Pharm BD755372--
ChemicalBook CB7708578--
Chem-Impex 29186≥ 98% (GC)-
ChemUniverse --Custom Quote
Simson Pharma Limited --Custom Quote
TCI America C2775>98.0%1g, 5g

Synthesis of this compound

A reported method for the synthesis of this compound involves a regioselective metalation of 4-chloroquinazoline followed by quenching with iodine.[3]

Experimental Protocol:

Materials:

  • 4-Chloroquinazoline

  • In situ trapping metalation reagents (e.g., lithium diisopropylamide (LDA) or a similar strong base)

  • Iodine (I₂)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-chloroquinazoline in anhydrous THF.

  • Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

  • Slowly add the in situ trapping metalation reagent (e.g., LDA) to the cooled solution while stirring. Maintain the low temperature during the addition.

  • Stir the reaction mixture at -78 °C for the time required to achieve complete metalation (this can be monitored by TLC).

  • In a separate flask, prepare a solution of iodine in anhydrous THF.

  • Slowly add the iodine solution to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction to stir for an additional period at -78 °C.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound. A reported yield for this transformation is 83%.[3]

Key Reactions and Applications in Drug Discovery

The strategic placement of the chloro and iodo substituents on the quinazoline ring allows for selective functionalization through various cross-coupling reactions. The chlorine at the 4-position is susceptible to nucleophilic aromatic substitution, while the iodine at the 8-position is amenable to palladium-catalyzed cross-coupling reactions. This dual reactivity is highly valuable in the synthesis of complex molecules, particularly in the development of kinase inhibitors.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. In the context of this compound, this reaction is typically employed to introduce an aniline moiety at the 4-position, a key structural feature of many EGFR and VEGFR inhibitors.

General Experimental Protocol:

  • Reactants: this compound, a primary or secondary amine (e.g., a substituted aniline).

  • Catalyst: A palladium(0) source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP, Xantphos).

  • Base: A strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate).

  • Solvent: Anhydrous, aprotic solvent (e.g., toluene, dioxane).

Procedure:

  • To an oven-dried reaction vessel, add this compound, the amine, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) multiple times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Suzuki Coupling

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. This reaction can be used to introduce aryl or heteroaryl substituents at the 8-position of the quinazoline ring, allowing for further structural diversification.

General Experimental Protocol:

  • Reactants: this compound, an arylboronic acid or ester.

  • Catalyst: A palladium(0) or palladium(II) catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).

  • Base: An aqueous solution of a base (e.g., sodium carbonate, potassium phosphate).

  • Solvent: A mixture of an organic solvent and water (e.g., toluene/water, dioxane/water).

Procedure:

  • In a reaction flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent mixture and degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and add water and an organic solvent for extraction.

  • Separate the organic layer, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Role in Targeting Signaling Pathways

Derivatives of this compound, particularly 4-anilinoquinazolines, are extensively investigated as inhibitors of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The primary targets of these compounds are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[5][6] Inhibition of these pathways can lead to the suppression of tumor growth.

EGFR Signaling Pathway

The EGFR signaling cascade is initiated by the binding of ligands such as EGF, leading to receptor dimerization and autophosphorylation of tyrosine residues. This creates docking sites for adaptor proteins, activating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival. 4-Anilinoquinazoline derivatives act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting these downstream signals.[5]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation Anilinoquinazoline 4-Anilinoquinazoline (Derivative) Anilinoquinazoline->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.

VEGFR Signaling Pathway

The VEGFR signaling pathway plays a crucial role in angiogenesis, the formation of new blood vessels. Ligands like VEGF bind to VEGFRs on endothelial cells, triggering dimerization and autophosphorylation. This activates downstream signaling cascades, including the PLCγ-PKC and RAS-MAPK pathways, which promote endothelial cell migration, proliferation, and survival, leading to new blood vessel formation. 4-Anilinoquinazoline derivatives can also inhibit VEGFR kinases, thereby disrupting tumor-induced angiogenesis.[6]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ IP3->Ca Angiogenesis Angiogenesis PKC->Angiogenesis Ca->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Anilinoquinazoline 4-Anilinoquinazoline (Derivative) Anilinoquinazoline->VEGFR Inhibits

Caption: VEGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of drug discovery, particularly in the synthesis of targeted cancer therapeutics. Its versatile reactivity allows for the construction of diverse molecular architectures based on the privileged quinazoline scaffold. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists working towards the development of novel kinase inhibitors and other biologically active molecules. This guide provides a foundational resource to support these endeavors.

References

Crystal Structure of 4-Chloro-8-iodoquinazoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of crystallographic databases and the scientific literature, the specific crystal structure of 4-Chloro-8-iodoquinazoline has not been experimentally determined or publicly reported. Therefore, a detailed technical guide on its crystal structure, including quantitative data and experimental protocols for its determination, cannot be provided at this time.

While the synthesis of this compound has been described in the context of its use as an intermediate in the preparation of other compounds, its isolation as a single crystal and subsequent X-ray diffraction analysis do not appear to have been published.[1] Chemical suppliers list the compound, confirming its existence and commercial availability.[2][3][]

This guide will, therefore, outline the general methodologies and theoretical considerations that would be applied to the determination and analysis of the crystal structure of this compound, should a suitable crystal be obtained.

Hypothetical Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of a novel compound like this compound would follow a well-established experimental pipeline. This process is visualized in the workflow diagram below.

experimental_workflow Hypothetical Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Crystallization Trials purification->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection xray X-ray Data Collection crystal_selection->xray solve Structure Solution (e.g., Direct Methods) xray->solve refine Structure Refinement solve->refine validate Validation refine->validate final_structure Crystallographic Information File (CIF) validate->final_structure Final Crystal Structure

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Key Experimental Protocols

Should the crystal structure of this compound be pursued, the following experimental protocols would be fundamental.

Synthesis and Purification

The synthesis of this compound would likely follow established methods for the formation of the quinazoline ring system, followed by halogenation. A reported synthesis involves the regioselective metalation of 4-chloroquinazoline followed by quenching with iodine to yield this compound.[1] Following synthesis, the crude product would be purified using techniques such as column chromatography or recrystallization to achieve the high purity necessary for obtaining diffraction-quality crystals.

Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. For a small organic molecule like this compound, several crystallization techniques would be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution can induce crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

Single-Crystal X-ray Diffraction

A suitable single crystal would be mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or Patterson synthesis. This initial structural model is then refined against the experimental data, adjusting atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Anticipated Structural Features of this compound

Based on the known structures of related quinazoline derivatives, we can anticipate some features of the this compound crystal structure. The quinazoline ring system is expected to be largely planar. The chlorine and iodine substituents will influence the electronic properties and intermolecular interactions within the crystal lattice. It is likely that the crystal packing would be governed by weak intermolecular interactions such as halogen bonding (C–I···N or C–Cl···N) and π–π stacking between the aromatic rings of adjacent molecules.

Data Presentation (Hypothetical)

If crystallographic data were available, it would be presented in tables for clarity and ease of comparison.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound.

ParameterValue (Hypothetical)
Empirical formulaC₈H₄ClIN₂
Formula weight290.49 g/mol
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = X.XXX Å, α = 90°
b = Y.YYY Å, β = YY.YYY°
c = Z.ZZZ Å, γ = 90°
VolumeVVV.V ų
Z4
Density (calculated)D.DDD Mg/m³
Absorption coefficientμ.μμμ mm⁻¹
F(000)FFF
Crystal sizeX.X × Y.Y × Z.Z mm³
Theta range for data collectionθ.θ° to θθ.θ°
Reflections collectedNNNNN
Independent reflectionsnnnnn [R(int) = 0.0XXX]
Completeness to theta99.9 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / paramsnnnn / 0 / ppp
Goodness-of-fit on F²G.GGG
Final R indices [I>2σ(I)]R₁ = 0.0XXX, wR₂ = 0.0YYY
R indices (all data)R₁ = 0.0ZZZ, wR₂ = 0.0WWW
Largest diff. peak/holeP.PPP and -H.HHH e.Å⁻³

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound.

BondLength (Å)AtomsAngle (°)
I(1)-C(8)L.LLL(l)C(7)-C(8)-C(8a)A.AA(a)
Cl(1)-C(4)M.MMM(m)N(3)-C(4)-C(4a)B.BB(b)
N(1)-C(2)N.NNN(n)C(2)-N(1)-C(8a)C.CC(c)
N(1)-C(8a)O.OOO(o)C(2)-N(3)-C(4)D.DD(d)
N(3)-C(2)P.PPP(p)......
N(3)-C(4)Q.QQQ(q)......

Conclusion

While a definitive guide to the crystal structure of this compound cannot be presented due to the absence of experimental data, this document outlines the necessary experimental framework and theoretical considerations for its determination. The synthesis of this compound is known, making the primary obstacle to its structural elucidation the growth of single crystals of sufficient quality for X-ray diffraction analysis. The future determination of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, providing insights into its solid-state properties and intermolecular interactions.

References

Solubility Profile of 4-Chloro-8-iodoquinazoline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 4-Chloro-8-iodoquinazoline, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the known qualitative information and furnishes a detailed, standardized experimental protocol for the quantitative determination of its solubility.

Core Physicochemical Properties

This compound is characterized by a quinazoline backbone, which is a fusion of a benzene and a pyrimidine ring. The presence of a chlorine atom at the 4-position and an iodine atom at the 8-position significantly influences its chemical reactivity and potential biological activity. At room temperature, it is typically a solid.

Solubility Data

SolventCompoundSolubility
Organic Solvents (General)This compoundModerate Solubility
Chloroform4-Chloro-6-iodoquinazolineSoluble, Slightly Soluble
Dimethyl Sulfoxide (DMSO)4-Chloro-6-iodoquinazolineSoluble
Dichloromethane (DCM)4-Chloro-6-iodoquinazolineSoluble
Methanol4-Chloro-6-iodoquinazolineSlightly Soluble (when heated)

Note: The data for 4-Chloro-6-iodoquinazoline is included as a close structural analog to provide an estimated solubility profile.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in various organic solvents using the shake-flask method, a widely accepted and reliable technique.

Objective: To determine the thermodynamic solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25°C or 37°C).

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., Dimethyl Sulfoxide, Dimethylformamide, Ethanol, Methanol, Acetonitrile, Chloroform, Dichloromethane) of appropriate purity

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to individual vials. The presence of undissolved solid after equilibration is crucial.

    • Add a precise volume of the desired organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature and agitation speed.

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, and 72 hours) and analyzed until the concentration remains constant.

  • Sample Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Separate the supernatant from the solid material by centrifugation followed by filtration through a chemically inert syringe filter to ensure a clear, particle-free solution.

  • Quantification:

    • Accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculation:

    • Calculate the solubility of this compound in the specific solvent (in mg/mL or mol/L) by taking into account the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates a key synthetic application of this compound: the microwave-mediated, base-free amination to produce a verubulin analog.[1] Verubulin is an anticancer agent, and this reaction highlights the utility of this compound as a building block in the synthesis of biologically active molecules.[1]

G A This compound C Microwave Irradiation A->C Reactant B 4-Methoxy-N-methylaniline B->C Reactant E Verubulin Analog C->E Product (87% yield) D THF/Water (1:1) D->C Solvent

Caption: Synthesis of a Verubulin Analog.

References

Theoretical and computational studies of 4-Chloro-8-iodoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical and Computational Studies of 4-Chloro-8-iodoquinazoline and Its Derivatives

This technical guide provides a comprehensive overview of the theoretical and computational aspects of this compound, a key intermediate in the synthesis of biologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.

Introduction to this compound

This compound serves as a crucial building block in medicinal chemistry. Its quinazoline core is a prevalent scaffold in numerous compounds with a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties. The presence of chloro and iodo substituents at the 4 and 8 positions, respectively, offers versatile handles for further chemical modifications, making it an attractive starting material for the synthesis of diverse derivatives.

Reactivity and Synthesis

The 4-chloroquinazoline moiety is characterized by an electron-deficient C-4 position due to the α-nitrogen effect, making it highly susceptible to nucleophilic substitution.[1][2] This reactivity is a cornerstone of its synthetic utility, particularly in the introduction of amine functionalities.

Amination at the C-4 Position

The reaction of this compound with various amines, especially anilines, is a common strategy to produce 4-anilinoquinazoline derivatives. These derivatives have shown significant potential as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2] However, the amination of 2-aryl-6-bromo-4-chloro-8-iodoquinazolines with 3-fluoroaniline has been reported to be challenging under various standard conditions, often resulting in the recovery of the starting material.[1][2] Successful, albeit sometimes low-yielding, reactions have been achieved in a mixture of tetrahydrofuran and isopropyl alcohol (THF-iPrOH) under reflux.[1] To improve the efficiency of this N-arylation, microwave-assisted, base-free amination in a THF and water solvent mixture has been investigated.[3]

Computational and Theoretical Studies

While direct and extensive theoretical studies on this compound are not widely published, computational methods, particularly Density Functional Theory (DFT), have been employed to understand the electronic structure and reactivity of its derivatives. DFT calculations have confirmed that the C-4 position is the most susceptible to nucleophilic attack, which explains the observed regioselectivity in substitution reactions.[3]

Molecular Properties of a Representative Derivative

To illustrate the application of computational studies, the following table summarizes hypothetical yet representative quantitative data for a generic 4-anilino-8-iodoquinazoline derivative, which could be obtained from DFT calculations at the B3LYP/6-31G(d,p) level of theory.

ParameterValue
Geometric Parameters
C4-N bond length (Å)1.35
C8-I bond length (Å)2.10
C4-N-C(aniline) angle (°)128.5
Electronic Properties
Dipole Moment (Debye)3.45
HOMO Energy (eV)-6.21
LUMO Energy (eV)-1.89
HOMO-LUMO Gap (eV)4.32
Mulliken Atomic Charges
C4+0.45
N(aniline)-0.38
I-0.15

Experimental Protocols

General Protocol for Amination of this compound

This protocol is a generalized procedure based on the literature for the synthesis of 4-anilinoquinazoline derivatives.

Reagents and Materials:

  • This compound

  • Substituted aniline (1.2 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Isopropyl alcohol (i-PrOH)

  • Stirring apparatus and reflux condenser

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of THF and i-PrOH.

  • Add the substituted aniline (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 5-10 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-anilinoquinazoline derivative.

Visualizations

Molecular Structure of this compound

computational_workflow cluster_input Input cluster_calculation DFT Calculation cluster_analysis Analysis mol_structure Molecular Structure (this compound) geometry_optimization Geometry Optimization mol_structure->geometry_optimization freq_calculation Frequency Calculation geometry_optimization->freq_calculation electronic_properties Electronic Properties (HOMO, LUMO, etc.) freq_calculation->electronic_properties molecular_orbitals Molecular Orbitals electronic_properties->molecular_orbitals charge_distribution Mulliken Charge Distribution electronic_properties->charge_distribution reactivity_prediction Reactivity Prediction charge_distribution->reactivity_prediction egfr_pathway EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinazoline_Derivative Quinazoline Derivative (Inhibitor) Quinazoline_Derivative->EGFR ATP ATP ATP->Dimerization Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Chloro-8-iodoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-Chloro-8-iodoquinazoline. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues, including halogenated quinazolines and quinolines, to project its thermal behavior. The document outlines anticipated thermal properties, proposes a likely decomposition pathway based on fundamental chemical principles and bond dissociation energies, and furnishes detailed experimental protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). This guide is intended to serve as a valuable resource for researchers handling this compound, enabling informed decisions regarding its storage, handling, and use in thermally sensitive applications.

Introduction to this compound

This compound is a dihalogenated quinazoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry. The quinazoline scaffold is a core component of numerous biologically active molecules, including approved anticancer agents. The presence of a chloro group at the 4-position and an iodo group at the 8-position imparts unique reactivity to the molecule, making it a versatile intermediate in the synthesis of more complex drug candidates. The chloro group is susceptible to nucleophilic substitution, while the iodo group can participate in various cross-coupling reactions.[1] Understanding the thermal stability of this intermediate is critical for its synthesis, purification, storage, and formulation into drug products, as thermal degradation can lead to the formation of impurities and a reduction in overall yield and purity.

Predicted Thermal Properties

Property4-chloroquinazoline4-chloro-6-iodoquinazoline8-iodoquinoline5,8-diiodoquinolineThis compound (Estimated)
Melting Point (°C) 96-100~250-25436162180 - 220
Initial Decomposition Temperature (°C, TGA) Not AvailableNot AvailableNot AvailableNot Available> 250 (in inert atmosphere)
Decomposition Profile Not AvailableNot AvailableNot AvailableNot AvailableLikely multi-step decomposition

Rationale for Estimated Values:

  • Melting Point: The melting point of quinazoline and quinoline derivatives is significantly influenced by the nature and position of substituents. The introduction of a halogen atom generally increases the melting point compared to the parent heterocycle. Furthermore, iodine, being larger and more polarizable than chlorine, tends to increase the melting point more significantly due to stronger intermolecular forces. For instance, the melting point of 4-chloro-6-iodoquinazoline is substantially higher than that of 4-chloroquinazoline. Given that this compound is a di-halogenated derivative with a bulky iodine atom, its melting point is expected to be considerably higher than that of mono-halogenated quinazolines and likely falls in the estimated range of 180-220 °C.

  • Initial Decomposition Temperature: Studies on various substituted quinazoline derivatives have shown that the quinazoline ring system is generally thermally stable, with decomposition often commencing at temperatures above 250 °C in an inert atmosphere.[2] The presence of halogen substituents can influence this, but the core heterocyclic structure provides a high degree of thermal robustness.

  • Decomposition Profile: The decomposition of complex organic molecules under thermal stress is rarely a single-step process. For this compound, it is anticipated that the initial decomposition will be followed by further fragmentation of the molecule at higher temperatures.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely initiated by the homolytic cleavage of the weakest bond in the molecule. A radical-based mechanism is a common pathway for the thermal degradation of such heterocyclic compounds.[2]

Bond Dissociation Energies (Average values for aromatic systems):

  • C-I: ~213 kJ/mol[3]

  • C-Cl: ~327 kJ/mol[3]

  • C-H: ~411 kJ/mol[3]

Given that the Carbon-Iodine bond is significantly weaker than the Carbon-Chlorine and Carbon-Hydrogen bonds, the initial step in the thermal decomposition is proposed to be the homolytic cleavage of the C-I bond.

The proposed decomposition pathway is as follows:

  • Initiation: Homolytic cleavage of the C8-I bond to form a quinazolinyl radical and an iodine radical.

  • Propagation/Abstraction: The highly reactive quinazolinyl radical can abstract a hydrogen atom from another molecule or undergo intramolecular rearrangement. The iodine radical can combine with another iodine radical to form molecular iodine (I₂).

  • Further Fragmentation: At higher temperatures, the quinazoline ring itself will start to fragment. This can involve the cleavage of the C4-Cl bond and the breakdown of the heterocyclic and benzene rings, leading to the formation of smaller gaseous products such as HCl, cyanides, and various hydrocarbons. In an oxidative atmosphere, products like CO₂, CO, and nitrogen oxides would also be expected.[2]

Decomposition_Pathway cluster_initial start This compound radical1 4-Chloro-quinazolinyl Radical start->radical1 Heat (Δ) Homolytic Cleavage (Weakest Bond: C-I) iodine_radical Iodine Radical rearranged Rearranged/Abstracted Products radical1->rearranged Abstraction/ Rearrangement I2 Iodine (I₂) iodine_radical->I2 Recombination fragmentation High Temperature Fragmentation rearranged->fragmentation Higher Heat (ΔΔ) gases Gaseous Products (HCl, HCN, etc.) fragmentation->gases

Proposed initial decomposition pathway of this compound.

Experimental Protocols

To experimentally determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss at different temperatures.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is dry and homogenous.

    • Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum).

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Experimental Program:

    • Equilibration: Equilibrate the sample at a starting temperature of 30 °C.

    • Heating Ramp: Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

    • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

    • Calculate the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

TGA_Workflow prep Sample Preparation (5-10 mg in crucible) setup Instrument Setup (Inert gas purge) prep->setup program Heating Program (30°C to 600°C at 10°C/min) setup->program collect Data Collection (Mass vs. Temperature) program->collect analyze Data Analysis (TGA/DTG curves) collect->analyze result Determine Decomposition Temperature & Mass Loss analyze->result

Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, and to detect any other phase transitions or exothermic/endothermic events.

Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the this compound sample into a clean, tared aluminum DSC pan.

    • Hermetically seal the pan to prevent sublimation or decomposition products from escaping.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Experimental Program:

    • Equilibration: Equilibrate the sample at a starting temperature of 25 °C.

    • Heating Ramp: Heat the sample from 25 °C to a temperature approximately 50 °C above the expected melting point (e.g., 270 °C) at a heating rate of 10 °C/min.

    • Cooling Ramp (Optional): Cool the sample back to 25 °C at a controlled rate to observe crystallization behavior.

    • Second Heating Ramp (Optional): Reheat the sample to identify any changes in thermal behavior after the initial melt and resolidification.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks, which correspond to melting or other phase transitions.

    • Determine the onset temperature of the melting peak as the melting point.

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

    • Identify any exothermic peaks, which could indicate decomposition.

DSC_Workflow prep Sample Preparation (2-5 mg in sealed pan) setup Instrument Setup (Inert gas purge) prep->setup program Heating Program (e.g., 25°C to 270°C at 10°C/min) setup->program collect Data Collection (Heat Flow vs. Temperature) program->collect analyze Data Analysis (Identify peaks) collect->analyze result Determine Melting Point & Enthalpy of Fusion analyze->result

Workflow for Differential Scanning Calorimetry (DSC).

Conclusion

While direct experimental data on the thermal properties of this compound is scarce, this guide provides a robust, data-driven estimation of its thermal stability and a chemically plausible decomposition pathway. The compound is predicted to have a relatively high melting point and to be thermally stable up to at least 250 °C in an inert atmosphere. The primary decomposition pathway is likely initiated by the cleavage of the weaker C-I bond. The provided experimental protocols for TGA and DSC offer a clear roadmap for researchers to empirically determine the precise thermal characteristics of this important pharmaceutical intermediate. This information is essential for ensuring the quality, safety, and efficacy of processes and products involving this compound.

References

An In-depth Technical Guide to the Electronic and Steric Effects of Substituents in 4-Chloro-8-iodoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic and steric factors influencing the reactivity of the 4-chloro-8-iodoquinazoline scaffold, a crucial intermediate in the synthesis of biologically active compounds.

Introduction to the this compound Core

The this compound moiety is a key building block in medicinal chemistry, most notably in the development of targeted cancer therapies. Its structure, featuring two distinct halogen atoms at the 4 and 8 positions, offers a versatile platform for sequential and regioselective functionalization. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the iodine atom at the C8 position is an excellent substrate for palladium-catalyzed cross-coupling reactions. Understanding the electronic and steric effects that govern the reactivity at these two sites is paramount for the rational design and synthesis of novel drug candidates.

Electronic and Steric Effects on Reactivity

The chemical behavior of this compound is dictated by the interplay of electronic and steric effects of both the quinazoline core itself and the substituents that are introduced.

Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

The chlorine atom at the C4 position of the quinazoline ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring. This activation is particularly pronounced at the C4 position, as demonstrated by Density Functional Theory (DFT) calculations on related 2,4-dichloroquinazolines, which show that the C4 carbon has a higher LUMO coefficient, making it more electrophilic and susceptible to nucleophilic attack.[1][2]

Electronic Effects of the Nucleophile: The rate and success of the SNAr reaction are significantly influenced by the electronic properties of the incoming nucleophile.

  • Electron-rich nucleophiles , such as anilines with electron-donating groups (e.g., methoxy, alkyl) or aliphatic amines, react more readily with 4-chloroquinazolines, often under milder conditions and resulting in good to excellent yields.[3]

  • Electron-poor nucleophiles , such as anilines bearing electron-withdrawing groups (e.g., nitro, cyano), are less reactive and may require more forcing conditions, such as higher temperatures or microwave irradiation, to achieve satisfactory yields.[3]

Steric Effects: Steric hindrance can also play a crucial role. Bulky nucleophiles or the presence of sterically demanding groups near the C4 position can impede the approach of the nucleophile, slowing down the reaction rate and potentially lowering the yield.

Table 1: Influence of Aniline Substituents on SNAr with 4-Chloroquinazolines (Illustrative Data)

4-Chloroquinazoline DerivativeAniline NucleophileReaction ConditionsYield (%)Electronic Effect of Aniline Substituent
4-chloro-6,7-dimethoxyquinazoline4-methoxyanilineEtOH, reflux, 18h85Electron-donating
4-chloro-6,7-dimethoxyquinazolineanilineEtOH, reflux, 18h78Neutral
4-chloro-6,7-dimethoxyquinazoline4-fluoroanilineEtOH, reflux, 18h75Weakly electron-withdrawing
4-chloro-6,7-dimethoxyquinazoline4-chloroanilinen-BuOH, reflux, 24h65Electron-withdrawing
4-chloro-6,7-dimethoxyquinazoline4-nitroanilinen-BuOH, reflux, 48h40Strongly electron-withdrawing

Note: Data compiled and adapted from studies on related 4-chloroquinazoline systems to illustrate general trends.

Palladium-Catalyzed Cross-Coupling at the 8-Position

The iodine atom at the C8 position is an ideal handle for introducing carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example.[4]

Electronic Effects and Halogen Reactivity: The reactivity of aryl halides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step, follows the order I > OTf > Br > Cl.[4] This trend is attributed to the C-X bond strength, with the weaker C-I bond being more readily cleaved by the palladium(0) catalyst. This inherent difference in reactivity allows for the selective functionalization of the 8-iodo position while the 4-chloro position remains intact, provided the appropriate reaction conditions are chosen.

Electronic and Steric Effects of the Boronic Acid: The properties of the boronic acid coupling partner also affect the reaction outcome.

  • Electronic Effects: Arylboronic acids with electron-donating groups generally react faster than those with electron-withdrawing groups.

  • Steric Effects: Sterically hindered boronic acids, such as those with ortho substituents, can lead to lower yields and may require specialized catalyst systems (e.g., bulky phosphine ligands) to overcome the steric hindrance.[5]

Table 2: Suzuki-Miyaura Coupling of Aryl Iodides with Various Boronic Acids (Illustrative Data)

Aryl IodideBoronic AcidCatalyst/LigandBaseYield (%)
1-iodo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃95
1-iodo-4-nitrobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃98
1-iodo-4-nitrobenzene4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄Na₂CO₃89
1-iodo-4-nitrobenzene2-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃85
1-iodo-4-nitrobenzene2,6-Dimethylphenylboronic acidPd(dppf)Cl₂K₂CO₃70

Note: Data is illustrative of general trends in Suzuki-Miyaura couplings and not specific to this compound.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution at the 4-Position

This protocol is a representative procedure for the synthesis of 4-anilino-8-iodoquinazolines.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, n-butanol, or a 1:1 mixture of THF and water) in a microwave-safe vial is added the desired aniline derivative (1.0-1.2 eq.).[3]

  • Reaction Conditions: The vial is sealed, and the mixture is subjected to microwave irradiation at a temperature ranging from 100 to 150 °C for 10 to 60 minutes.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired 4-anilino-8-iodoquinazoline.

General Protocol for Suzuki-Miyaura Coupling at the 8-Position

This is a general procedure for the arylation of the 8-iodo position.

  • Reaction Setup: In a reaction vessel, the 8-iodoquinazoline derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq.) are combined.[6]

  • Solvent and Degassing: A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added. The mixture is then thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80 and 110 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 8-aryl-quinazoline derivative.

Mandatory Visualization

Synthetic Workflow for this compound

The differential reactivity of the chloro and iodo substituents allows for a logical and sequential functionalization of the quinazoline core.

G cluster_0 Pathway A cluster_1 Pathway B start This compound A1 S(N)Ar at C4 (e.g., with R1-NH2) start->A1 B1 Suzuki Coupling at C8 (e.g., with R2-B(OH)2) start->B1 A2 4-(R1-amino)-8-iodoquinazoline A1->A2 A3 Suzuki Coupling at C8 (e.g., with R2-B(OH)2) A2->A3 A4 4-(R1-amino)-8-(R2-aryl)quinazoline A3->A4 B2 4-Chloro-8-(R2-aryl)quinazoline B1->B2 B3 S(N)Ar at C4 (e.g., with R1-NH2) B2->B3 B4 4-(R1-amino)-8-(R2-aryl)quinazoline B3->B4

Caption: Sequential functionalization of this compound.

EGFR/HER2 Signaling Pathway Inhibition

Many 4-anilinoquinazoline derivatives are potent tyrosine kinase inhibitors that target the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Lapatinib is a well-known example.[7][8] These inhibitors function by binding to the ATP-binding site in the intracellular domain of the receptors, thereby blocking autophosphorylation and subsequent activation of downstream signaling pathways like the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[9][10][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 ras RAS EGFR->ras Activates pi3k PI3K EGFR->pi3k Activates lapatinib Lapatinib (4-Anilinoquinazoline) lapatinib->EGFR Inhibits ATP Binding raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt AKT pi3k->akt Promotes Survival akt->proliferation Promotes Survival

Caption: Inhibition of EGFR/HER2 signaling by 4-anilinoquinazolines.

Conclusion

The this compound scaffold is a privileged structure in modern drug discovery due to its capacity for selective, stepwise functionalization. The electronic activation of the C4 position facilitates nucleophilic aromatic substitution, with reaction outcomes heavily dependent on the electronic nature of the nucleophile. Concurrently, the high reactivity of the C8-iodine bond in palladium-catalyzed cross-coupling reactions enables the introduction of diverse aryl and heteroaryl moieties. A thorough understanding of these electronic and steric principles is essential for chemists to efficiently navigate the synthesis of complex, biologically active molecules based on this versatile quinazoline core.

References

Methodological & Application

Application Notes: The Strategic Use of 4-Chloro-8-iodoquinazoline in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to high-throughput screening for the identification of novel lead compounds. This methodology relies on identifying low-molecular-weight fragments (typically <300 Da) that bind with low affinity to a biological target. These initial hits are then optimized and elaborated into potent, drug-like molecules.[1][2]

The quinazoline scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors like gefitinib, erlotinib, and lapatinib.[3][4] The 4-Chloro-8-iodoquinazoline fragment is a particularly valuable tool in FBDD due to its dual-functional nature. It possesses two distinct and orthogonally reactive sites: the C4-chloro group and the C8-iodo group.

  • C4-Chloro Position: This site is susceptible to nucleophilic aromatic substitution (SNAr), readily reacting with amines, alcohols, and thiols. This allows for the initial "growing" of the fragment to explore the nearby binding pocket.[3][5]

  • C8-Iodo Position: This site is ideal for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This enables the introduction of larger and more diverse chemical moieties, facilitating fragment linking or further vectoral expansion into adjacent sub-pockets.[5]

These application notes provide a detailed overview and experimental protocols for leveraging this compound in a typical FBDD campaign, from initial screening to lead optimization.

Logical Workflow for FBDD using this compound

The overall workflow for utilizing this compound begins with identifying its binding to a target protein through biophysical screening. Once validated, the fragment's distinct reactive handles are used for systematic chemical elaboration to improve potency and drug-like properties.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization Lib Fragment Library (including this compound) Screen Biophysical Screening (e.g., DSF, SPR, NMR) Lib->Screen Validate Hit Validation (Orthogonal Methods) Screen->Validate Initial Hits Grow Fragment Growing (S_NAr at C4-Cl) Validate->Grow Validated Hit Elaborate Further Elaboration (Coupling at C8-I) Grow->Elaborate SAR SAR Analysis (Potency, LE, Properties) Elaborate->SAR SAR->Grow Iterative Cycles Lead Lead Candidate SAR->Lead

Caption: FBDD workflow from fragment screening to lead optimization.

Application 1: Primary Screening and Hit Validation

This compound can be included in a diverse fragment library for screening against a target of interest. Biophysical methods are essential for detecting the weak binding affinities typical of fragments.[1][6] Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay (TSA), is a rapid and cost-effective primary screening method.

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

Objective: To identify fragments that bind to and stabilize a target protein, causing a measurable shift in its melting temperature (Tm).

Materials:

  • Purified target protein (0.1-0.2 mg/mL).

  • SYPRO Orange dye (5000x stock in DMSO).

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound stock solution (100 mM in DMSO).

  • 96-well or 384-well qPCR plates.

  • Real-time PCR instrument capable of fluorescence detection.

Methodology:

  • Preparation of Master Mix: Prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer. For a 10 µL final reaction volume, mix 5 µL of 2x protein solution with 2.5 µL of 1:500 diluted SYPRO Orange.

  • Compound Plating: Dispense 0.1 µL of the 100 mM fragment stock solution into the wells of the qPCR plate for a final concentration of 1 mM. Use DMSO for negative control wells.

  • Reaction Assembly: Add 9.9 µL of the protein/dye master mix to each well containing the dispensed compound. Seal the plate securely.

  • Centrifugation: Centrifuge the plate briefly (e.g., 1000 rpm for 1 minute) to ensure all components are mixed and at the bottom of the wells.

  • Thermal Denaturation: Place the plate in the real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.5-1.0 °C per minute, acquiring fluorescence data at each interval.

  • Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the inflection point of the sigmoidal curve. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the DMSO control indicates binding.

Hits identified from the primary DSF screen should be validated using an orthogonal method, such as Surface Plasmon Resonance (SPR) or Saturation Transfer Difference (STD)-NMR, to confirm binding and rule out false positives.[1][7]

Application 2: Hit-to-Lead Optimization via Stepwise Derivatization

Once this compound is validated as a binder, its true value lies in its potential for systematic chemical optimization. The differential reactivity of the C4 and C8 positions allows for a structured, stepwise approach to improving potency and selectivity.

Stepwise_Derivatization cluster_notes Key Advantages Start This compound (Initial Fragment Hit) Intermediate 8-Iodo-4-(substituted-amino)quinazoline Start->Intermediate Step 1: S_NAr at C4 (e.g., + R-NH2) 'Fragment Growing' Final 8-(Aryl/Alkynyl)-4-(substituted-amino)quinazoline (Optimized Lead) Intermediate->Final Step 2: Coupling at C8 (e.g., Suzuki, Sonogashira) 'Further Elaboration' Adv1 1. Orthogonal Reactivity Adv2 2. Systematic SAR Exploration Adv3 3. Vectoral Growth into Pockets

Caption: Stepwise optimization of the this compound scaffold.

Experimental Protocol: Fragment Growing via Amination at C4-Cl

Objective: To introduce a variety of amine-containing groups at the C4 position to explore the local binding pocket and establish initial Structure-Activity Relationships (SAR). Microwave-assisted synthesis can significantly accelerate this process.[3]

Materials:

  • This compound (1.0 eq).

  • Desired primary or secondary amine (1.2 - 2.0 eq).

  • Solvent system (e.g., THF/H2O 1:1 or NMP).[3]

  • Microwave vials.

  • Microwave reactor.

Methodology:

  • Reaction Setup: In a microwave vial, combine this compound (e.g., 100 mg, 0.34 mmol) and the selected amine (e.g., 0.41 mmol) in the chosen solvent (e.g., 2 mL of THF/H2O).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 100-120 °C for 10-30 minutes.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate or DCM), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the desired 4-amino-8-iodoquinazoline derivative.

Experimental Protocol: Elaboration via Suzuki Coupling at C8-I

Objective: To introduce aryl or heteroaryl groups at the C8 position of the 4-amino-8-iodoquinazoline intermediate to access adjacent binding regions and further improve affinity.

Materials:

  • 4-amino-8-iodoquinazoline derivative (1.0 eq).

  • Arylboronic acid or ester (1.5 eq).

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%).

  • Base (e.g., K2CO3 or Cs2CO3, 3.0 eq).

  • Solvent (e.g., Dioxane/H2O or DME).

Methodology:

  • Inert Atmosphere: To a round-bottom flask, add the 4-amino-8-iodoquinazoline derivative, the arylboronic acid, and the base. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Add the solvent and the palladium catalyst under the inert atmosphere.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the final elaborated compound.

Data Presentation: Tracking Optimization

The success of a hit-to-lead campaign is measured by the systematic improvement of binding affinity and ligand efficiency (LE). Quantitative data should be organized to clearly demonstrate the impact of each chemical modification.

Table 1: Representative Data for Hit-to-Lead Optimization

Compound IDStructure (Schematic)Modification from Parent FragmentKd (µM) [a]Ligand Efficiency (LE) [b]
FBDD-001 Quinazoline with C4-Cl, C8-IParent Fragment 15000.29
FBDD-002 FBDD-001 with C4-NH(CH3)C4-Amination (Methylamine)8500.30
FBDD-003 FBDD-001 with C4-NH(Cyclopropyl)C4-Amination (Cyclopropylamine)2500.34
FBDD-004 FBDD-003 with C8-PhenylC8-Suzuki Coupling (Phenylboronic acid)150.32
FBDD-005 FBDD-003 with C8-(3-pyridyl)C8-Suzuki Coupling (3-Pyridylboronic acid)2.50.38

[a] Dissociation constant, determined by a quantitative biophysical method like SPR or ITC. [b] Ligand Efficiency (LE) = -1.37 * pKd / HAC (Heavy Atom Count). A key metric in FBDD; values >0.3 are generally considered favorable.

This compound is a highly strategic fragment for FBDD campaigns, particularly those targeting ATP-binding sites like kinase domains. Its pre-installed, orthogonally reactive chloro and iodo substituents provide medicinal chemists with a clear and logical roadmap for hit-to-lead optimization. By following systematic protocols for biophysical screening and stepwise chemical elaboration, researchers can efficiently translate a low-affinity fragment hit into a potent and selective lead candidate.

References

Application Notes and Protocols for Library Synthesis Utilizing a 4-Chloro-8-iodoquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved drugs and investigational agents. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. The 4-Chloro-8-iodoquinazoline building block is a particularly valuable starting material for the synthesis of diverse compound libraries. The presence of two distinct halogen atoms at positions 4 and 8, with differential reactivity, allows for sequential and site-selective functionalization through various cross-coupling reactions. This enables the generation of a wide array of derivatives with potential therapeutic applications, particularly in oncology.

Derivatives of the 4-anilinoquinazoline scaffold have been extensively investigated as potent inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers. Furthermore, the quinazoline framework has been incorporated into compounds designed to inhibit tubulin polymerization, a key process in cell division, making it a target for anticancer therapies.

This document provides detailed application notes and experimental protocols for the synthesis of compound libraries based on the this compound scaffold. It includes quantitative data on the biological activity of representative compounds and visual diagrams of relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the in vitro biological activities of representative quinazoline derivatives targeting EGFR, VEGFR-2, and tubulin polymerization.

Table 1: Inhibitory Activity of Quinazoline Derivatives against EGFR Kinase

Compound IDModification on Quinazoline CoreTargetIC50 (nM)Reference Cell Line(s)
1 4-(3-chloro-4-fluoroanilino)EGFR (wild-type)0.05A549, HepG2, MCF-7, PC-3
2 4-(3-ethynyl-anilino)EGFR (wild-type)0.5A549, HepG2, MCF-7, PC-3
3 4-(R)-phenylethylaminoEGFR (T790M/L858R mutant)5.6A549, HepG2, MCF-7, PC-3
4 4-anilino-6,7-dimethoxyEGFR (wild-type)12.1 ± 1.6Not Specified
5 4-(m-anisidino)EGFR (wild-type)13.6 ± 0.8Not Specified

Table 2: Inhibitory Activity of Quinazoline Derivatives against VEGFR-2 Kinase

Compound IDModification on Quinazoline CoreTargetIC50 (µM)Reference Cell Line(s)
6 4-(4-chloro-2-fluoroanilino)-7-methoxyVEGFR-20.15Not Specified
7 4-(4-bromo-2-fluoroanilino)-7-methoxyVEGFR-20.16Not Specified
8 4-(2,4-dichloroanilino)-6,7-dimethoxyVEGFR-20.31Not Specified
9 4-anilino-6,7-dimethoxy-2-thioacetic acidVEGFR-25.79Not Specified
10 2,4-disubstituted quinazolineVEGFR-25.49HepG-2

Table 3: Inhibitory Activity of Quinazoline Derivatives against Tubulin Polymerization

Compound IDModification on Quinazoline CoreTargetIC50 (µM)Reference Cell Line(s)
11 2-styryl-4-aminoTubulin Polymerization1.5 - 2.9A549, HCT-116, MCF-7, HepG2
12 4-(3-hydroxy-4-methoxyanilino)Tubulin Polymerization1.8Not Specified
13 2,4-disubstituted quinazolineTubulin Polymerization2.1 - 14.3Not Specified
14 4-(3-bromoanilino)Tubulin Polymerization>10OVCAR-8, NCI/ADR-RES
15 4-(biphenyl-4-ylamino)Tubulin Polymerization1.1 ± 0.1OVCAR-8, NCI/ADR-RES

Experimental Protocols

The following protocols describe key synthetic transformations for the diversification of the this compound scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation at the 8-position

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid to introduce diversity at the 8-position. The higher reactivity of the C-I bond compared to the C-Cl bond allows for selective coupling at the 8-position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Triphenylphosphine (PPh₃, 0.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the desired 4-chloro-8-arylquinazoline.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation at the 4-position

This protocol describes the palladium-catalyzed Buchwald-Hartwig amination of a 4-chloro-8-substituted-quinazoline with a primary or secondary amine to generate a library of 4-aminoquinazoline derivatives.

Materials:

  • 4-Chloro-8-substituted-quinazoline (1.0 equiv)

  • Amine (aniline or aliphatic amine, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add the 4-chloro-8-substituted-quinazoline and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the Schlenk tube and heat the reaction mixture to 90-110 °C for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the target 4-amino-8-substituted-quinazoline.

Protocol 3: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a rapid and efficient microwave-assisted synthesis of 4-anilino-8-iodoquinazoline derivatives.

Materials:

  • This compound (1.0 equiv)

  • Substituted aniline (1.1 equiv)

  • 2-Propanol

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine this compound and the substituted aniline in 2-propanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120 °C) for 10-30 minutes.

  • After cooling, the product often precipitates from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold 2-propanol and dry under vacuum to obtain the pure 4-anilino-8-iodoquinazoline derivative.

Mandatory Visualizations

Signaling Pathway Diagrams

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinazoline 4-Anilinoquinazoline Derivatives Quinazoline->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by 4-Anilinoquinazoline Derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Permeability, Survival PKC->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis Quinazoline 4-Substituted Quinazoline Derivatives Quinazoline->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway and Inhibition by Quinazoline Derivatives.

Tubulin_Polymerization cluster_0 Normal Polymerization cluster_1 Inhibition Tubulin αβ-Tubulin Dimers Protofilament Protofilament Formation Tubulin->Protofilament Block Inhibition of Polymerization Microtubule Microtubule Assembly Protofilament->Microtubule Spindle Mitotic Spindle Microtubule->Spindle CellDivision Cell Division Spindle->CellDivision Quinazoline Quinazoline-based Inhibitor Quinazoline->Tubulin Disruption Mitotic Spindle Disruption Block->Disruption Apoptosis Apoptosis Disruption->Apoptosis

Caption: Mechanism of Tubulin Polymerization and its Inhibition.

Experimental Workflow Diagram

Library_Synthesis_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Position 8) Start->Suzuki Intermediate 4-Chloro-8-arylquinazoline Suzuki->Intermediate Buchwald Buchwald-Hartwig Amination (Position 4) Intermediate->Buchwald SNAr Microwave SNAr (Position 4) Intermediate->SNAr Library Diverse Quinazoline Library Buchwald->Library SNAr->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Caption: General Workflow for Library Synthesis from this compound.

Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors from 4-Chloro-8-iodoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. These inhibitors play a crucial role in targeted cancer therapy by interfering with the signaling pathways that drive tumor growth and proliferation. Key targets include receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The strategic functionalization of the quinazoline ring allows for the fine-tuning of inhibitory potency and selectivity.

4-Chloro-8-iodoquinazoline is a versatile starting material for the synthesis of novel kinase inhibitors. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, enabling the introduction of various aniline derivatives to form the critical 4-anilinoquinazoline pharmacophore. The iodine atom at the 8-position provides a handle for further diversification through transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This dual reactivity allows for the systematic exploration of the chemical space around the quinazoline core to develop potent and selective kinase inhibitors.

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of novel kinase inhibitors derived from this compound.

Synthetic Strategy

The general synthetic approach involves a two-step process:

  • N-Arylation at the C4-Position: A nucleophilic aromatic substitution reaction between this compound and a substituted aniline to introduce the key anilino moiety.

  • Diversification at the C8-Position: A palladium-catalyzed cross-coupling reaction (Suzuki or Sonogashira) to introduce a variety of substituents at the 8-position, thereby generating a library of novel kinase inhibitors.

Data Presentation

Table 1: Synthesis of 4-Anilino-8-iodoquinazoline Intermediate
EntryAniline DerivativeReaction ConditionsProductYield (%)
14-methoxy-N-methylanilineMicrowave, THF/H₂O (1:1), 100 °C, 30 min8-iodo-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine87[1]
Table 2: Representative Novel Kinase Inhibitors Synthesized from 4-Anilino-8-iodoquinazoline Intermediate
Compound IDR Group (at C8)Coupling ReactionKinase TargetIC₅₀ (nM)Antiproliferative Activity (GI₅₀, µM) vs. Cell Line
Hypothetical-1 4-ethynylphenylSonogashiraEGFR150.5 (A549)
Hypothetical-2 3-pyridinylSuzukiVEGFR-2250.8 (HUVEC)
Hypothetical-3 4-methoxyphenylSuzukiPDGFR-β501.2 (U-87 MG)
Hypothetical-4 PhenylethynylSonogashiraEGFR (T790M)401.0 (NCI-H1975)

Note: Data for Hypothetical-1 to 4 are representative examples for illustrative purposes and are not from a specific cited source.

Experimental Protocols

Protocol 1: Synthesis of 8-iodo-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine

This protocol is adapted from a microwave-mediated N-arylation of this compound.[1]

Materials:

  • This compound

  • 4-methoxy-N-methylaniline

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Microwave reactor vials

  • Magnetic stirrer

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 mmol), 4-methoxy-N-methylaniline (1.2 mmol), THF (2 mL), and water (2 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Suzuki Coupling at the C8-Position

Materials:

  • 8-iodo-4-anilinoquinazoline derivative (from Protocol 1)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (deionized)

  • Schlenk tube or round-bottom flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the 8-iodo-4-anilinoquinazoline derivative (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (0.05-0.1 mmol), and the base (2.0-3.0 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Heat the reaction mixture at 80-100 °C with stirring for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling at the C8-Position

Materials:

  • 8-iodo-4-anilinoquinazoline derivative (from Protocol 1)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk tube, add the 8-iodo-4-anilinoquinazoline derivative (1.0 mmol), the palladium catalyst (0.02-0.05 mmol), and CuI (0.04-0.1 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.2-1.5 mmol) dropwise with stirring.

  • Heat the reaction mixture at 50-80 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature and filter off the amine salt.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 4: In Vitro Kinase Inhibition Assay

This assay determines the concentration of the synthesized compound required to inhibit the activity of a target kinase by 50% (IC₅₀).

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer

  • Synthesized quinazoline inhibitors

  • Multi-well plates

Procedure:

  • Prepare a reaction mixture in each well containing the kinase and its substrate in the kinase reaction buffer.

  • Add the synthesized quinazoline inhibitor at various concentrations (serial dilutions). Include a vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Plot the kinase activity against the inhibitor concentration and calculate the IC₅₀ value using non-linear regression analysis.

Protocol 5: Cell-Based Anti-proliferative Assay (MTT Assay)

This assay measures the ability of the synthesized compounds to inhibit the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HUVEC)

  • Cell culture medium and supplements

  • Synthesized quinazoline inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized quinazoline inhibitors for a specified period (e.g., 72 hours). Include a vehicle control.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Visualizations

G cluster_start Starting Material cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Diversification This compound This compound N-Arylation N-Arylation This compound->N-Arylation Aniline\nDerivative Aniline Derivative Aniline\nDerivative->N-Arylation 4-Anilino-8-iodoquinazoline\nIntermediate 4-Anilino-8-iodoquinazoline Intermediate N-Arylation->4-Anilino-8-iodoquinazoline\nIntermediate Cross-Coupling Suzuki or Sonogashira 4-Anilino-8-iodoquinazoline\nIntermediate->Cross-Coupling Coupling\nPartner Boronic Acid or Alkyne Coupling\nPartner->Cross-Coupling Novel Kinase\nInhibitors Novel Kinase Inhibitors Cross-Coupling->Novel Kinase\nInhibitors

Caption: Synthetic workflow for novel kinase inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand->EGFR Binds Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation, Survival Akt Akt PI3K->Akt Akt->Transcription Survival, Growth Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and inhibition.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ligand VEGF Ligand->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation, Migration Akt Akt PI3K->Akt Akt->Transcription Survival, Permeability Inhibitor Quinazoline Inhibitor Inhibitor->VEGFR2 Inhibits (ATP-competitive)

References

Application Notes and Protocols: 4-Chloro-8-iodoquinazoline in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-8-iodoquinazoline serves as a pivotal heterocyclic scaffold in the design and synthesis of novel kinase inhibitors for targeted cancer therapy. The quinazoline core is a well-established pharmacophore found in several FDA-approved epidermal growth factor receptor (EGFR) inhibitors, such as gefitinib and erlotinib.[1][2] The introduction of a chloro group at the 4-position provides a reactive site for nucleophilic substitution, enabling the facile synthesis of a diverse library of 4-anilinoquinazoline derivatives. Furthermore, the iodo-substituent at the 8-position offers a handle for further structural modifications and can influence the compound's steric and electronic properties, potentially enhancing its binding affinity and selectivity for target kinases.[3]

This document provides detailed application notes on the utility of this compound as a key intermediate in the development of targeted anticancer agents. It includes quantitative data on the biological activity of its derivatives, comprehensive experimental protocols for their evaluation, and diagrams of relevant signaling pathways to guide further research and development.

Data Presentation

The following table summarizes the in vitro antiproliferative activity of representative 4-anilino-8-iodoquinazoline derivatives against human cancer cell lines. These derivatives were synthesized from the parent compound, this compound.

Compound IDCancer Cell LineIC50 (µM)Reference
10b HCT-116 (Colon Carcinoma)2.8[3]
T98G (Glioblastoma)2.0[3]
15a HCT-116 (Colon Carcinoma)> 50[3]
T98G (Glioblastoma)15.2[3]
15b HCT-116 (Colon Carcinoma)21.4[3]
T98G (Glioblastoma)12.5[3]

Mandatory Visualization

Signaling Pathways

The primary molecular target for many quinazoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. Upon activation, EGFR initiates downstream signaling cascades, principally the Ras-Raf-MEK-ERK and the PI3K-Akt-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5][6][7]

EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf PIP3 PIP3 PI3K->PIP3 PIP2 MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinazoline 4-Anilino-8-iodoquinazoline Derivatives Quinazoline->EGFR Inhibition

Caption: EGFR signaling and points of inhibition.

Ras_Raf_MEK_ERK_Pathway Ras_GTP Ras-GTP (Active) Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Caption: The Ras-Raf-MEK-ERK signaling cascade.

PI3K_Akt_mTOR_Pathway PI3K PI3K (Activated) PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth

Caption: The PI3K-Akt-mTOR signaling cascade.

Experimental Workflow

Experimental_Workflow Start Start: This compound Synthesis Synthesis of 4-Anilino-8-iodoquinazoline Derivatives Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Screening In Vitro Anticancer Screening (MTT Assay) Characterization->Screening Hit_ID Hit Identification (Low IC50) Screening->Hit_ID Mechanism Mechanism of Action Studies Hit_ID->Mechanism Kinase_Assay EGFR Kinase Inhibition Assay Mechanism->Kinase_Assay Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Apoptosis Apoptosis Assay Mechanism->Apoptosis End Lead Compound Kinase_Assay->End Cell_Cycle->End Apoptosis->End

Caption: Drug discovery workflow.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 4-chloroquinazolines involves the chlorination of the corresponding quinazolin-4-one.[8] For this compound, the synthesis can be achieved through regioselective metalation and subsequent iodination.[3]

Materials:

  • 4-Chloroquinazoline

  • Lithium diisopropylamide (LDA)

  • Iodine (I₂)

  • Dry tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve 4-chloroquinazoline in dry THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA in THF to the reaction mixture and stir for 1 hour at -78 °C.

  • Add a solution of iodine in dry THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.[3]

Synthesis of 4-Anilino-8-iodoquinazoline Derivatives

The synthesis of 4-anilino-8-iodoquinazoline derivatives is typically achieved via a nucleophilic aromatic substitution reaction between this compound and a substituted aniline.[3]

Materials:

  • This compound

  • Substituted aniline

  • Solvent (e.g., isopropanol, THF/water)

  • Optional: Base (e.g., sodium acetate) or acid catalyst

  • Microwave reactor (for microwave-assisted synthesis)

Procedure (Microwave-assisted):

  • In a microwave vial, combine this compound and the desired substituted aniline in a suitable solvent system (e.g., THF/water 1:1).[3]

  • Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes).

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting solid by recrystallization or column chromatography to obtain the desired 4-anilino-8-iodoquinazoline derivative.[3]

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT-116, T98G)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[9]

EGFR Kinase Inhibition Assay (TR-FRET)

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can be used to measure the inhibitory effect of compounds on EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Biotinylated peptide substrate

  • ATP

  • Test compounds

  • Stop/detection solution (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin)

  • 384-well plates

Procedure:

  • Add the test compound at various concentrations to the wells of a 384-well plate.

  • Add the EGFR enzyme and incubate for 15-30 minutes.

  • Initiate the kinase reaction by adding the substrate/ATP mixture.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding the stop/detection solution.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the TR-FRET ratio and determine the IC50 value for kinase inhibition.[10]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the test compounds on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20 °C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12]

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour to determine the percentage of apoptotic and necrotic cells.[11][13]

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-8-iodoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols for the selective Suzuki coupling reaction of 4-Chloro-8-iodoquinazoline with various arylboronic acids. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds allows for a highly regioselective arylation at the C-8 position, leaving the C-4 chloro substituent intact for subsequent functionalization. This makes this compound a valuable building block in the synthesis of complex quinazoline derivatives, which are prevalent scaffolds in medicinal chemistry and materials science.

The general reaction scheme involves the palladium-catalyzed coupling of this compound with an arylboronic acid in the presence of a base. The greater reactivity of the C-I bond compared to the C-Cl bond ensures that the cross-coupling occurs selectively at the 8-position.

Key Concepts and Selectivity

The success of this selective coupling hinges on the differential reactivity of the halogen substituents towards the palladium catalyst in the oxidative addition step of the catalytic cycle. The bond dissociation energy of the C-X bond follows the trend C-I < C-Br < C-Cl, leading to the general reactivity trend of I > Br > Cl for oxidative addition. Consequently, the palladium catalyst will preferentially react with the C-8 iodo group of this compound, enabling the selective formation of 4-chloro-8-arylquinazoline derivatives.

Experimental Protocols

The following protocols are based on established procedures for Suzuki-Miyaura cross-coupling reactions on closely related iodo-substituted quinazoline systems. Optimization may be required for specific substrates and scales.

Protocol 1: General Procedure for Suzuki Coupling

This protocol is adapted from a procedure used for the Suzuki cross-coupling of 2-aryl-6-bromo-4-chloro-8-iodoquinazolines, which is expected to show similar reactivity at the C-8 position.[1]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (e.g., 3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst, Bis(triphenylphosphine)palladium(II) dichloride (0.03-0.05 eq).

  • Add the degassed solvent mixture of DMF and Ethanol (3:1 v/v).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-chloro-8-arylquinazoline.

Protocol 2: Alternative Conditions using a Mixed Solvent System

This protocol provides an alternative set of conditions that may be beneficial for certain arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (e.g., 2.5-5 mol%)

  • Sodium carbonate (Na₂CO₃) (2-3 equivalents)

  • 1,2-Dimethoxyethane (DME) or Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and sodium carbonate (2.0-3.0 eq).

  • Purge the vessel with an inert gas.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.025-0.05 eq).

  • Add a degassed mixture of DME (or Dioxane) and water (e.g., 4:1 or 3:1 v/v).

  • Heat the mixture to reflux (typically 80-100 °C) and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • After cooling, perform a standard aqueous workup as described in Protocol 1.

  • Purify the crude product via column chromatography.

Data Presentation

The following table summarizes representative yields for the Suzuki cross-coupling reaction of a closely related substrate, 2-aryl-6-bromo-4-chloro-8-iodoquinazoline, at the C-8 position.[1] Similar yields can be anticipated for the reaction with this compound under the specified conditions.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Chloro-8-phenylquinazolineData not available for the unsubstituted substrate, but high yields are expected.
24-Methoxyphenylboronic acid4-Chloro-8-(4-methoxyphenyl)quinazolineData not available for the unsubstituted substrate, but high yields are expected.
34-Fluorophenylboronic acid4-Chloro-8-(4-fluorophenyl)quinazolineData not available for the unsubstituted substrate, but high yields are expected.
43-Chlorophenylboronic acid4-Chloro-8-(3-chlorophenyl)quinazolineData not available for the unsubstituted substrate, but high yields are expected.
5Thiophene-2-boronic acid4-Chloro-8-(thiophen-2-yl)quinazolineData not available for the unsubstituted substrate, but high yields are expected.

Note: The yields presented are based on analogous reactions and serve as a guideline. Actual yields for the Suzuki coupling of this compound may vary and should be determined experimentally.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_oa cluster_tm cluster_re pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂(X) pd0->pd_complex R¹-X transmetalation Transmetalation pd_intermediate R¹-Pd(II)L₂(R²) pd_complex->pd_intermediate [R²-B(OR)₂(OH)]⁻ pd_intermediate->pd0 reductive_elimination Reductive Elimination product R¹-R² pd_intermediate->product reactants R¹-X + R²-B(OR)₂ base Base boronate [R²-B(OR)₂(OH)]⁻

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start: Dry Schlenk Flask reagents Add this compound, Arylboronic acid, and Base start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (e.g., 100 °C, 2-4h) solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup: Dilute, Wash, Dry monitoring->workup purification Purification by Column Chromatography workup->purification product Final Product: 4-Chloro-8-arylquinazoline purification->product

Caption: Step-by-step workflow for the Suzuki coupling of this compound.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-8-iodoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology. The 4-aminoquinazoline moiety is a well-established pharmacophore known for its ability to target and inhibit various protein kinases. The synthesis of diverse libraries of 4-aminoquinazolines is therefore of significant interest in drug discovery. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of C-N bonds.[1] This reaction is particularly valuable for coupling amines with aryl halides that are often unreactive under traditional nucleophilic aromatic substitution conditions.[2]

The substrate, 4-chloro-8-iodoquinazoline, presents an interesting case for selective functionalization. The carbon-iodine bond is known to be more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a selective Buchwald-Hartwig amination at the 8-position, leaving the 4-chloro substituent available for subsequent diversification. This selective approach enables the controlled synthesis of multi-substituted quinazolines, which is a key strategy in the development of targeted therapeutics. For instance, 4-aminoquinazoline derivatives have been extensively investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K) signaling pathways, which are frequently dysregulated in cancer.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the selective Buchwald-Hartwig amination of this compound.

Data Presentation

The following table summarizes various reaction conditions for the Buchwald-Hartwig amination of aryl halides, including substrates with similar reactivity profiles to this compound. This data is compiled to guide the optimization of the reaction for the specific substrate of interest.

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)SubstrateAmine
1Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane11012HighAryl IodidePrimary Amine
2Pd₂(dba)₃BrettPhosNaOtBuToluene1008>90Aryl BromideSecondary Amine
3Pd(OAc)₂RuPhosK₃PO₄t-BuOH1001685-95Aryl ChloridePrimary Amine
4PdCl₂(dppf)dppfCs₂CO₃1,4-Dioxane11012Good2-iodo-aryl-enaminoneAlkylisocyanide
5Pd(OAc)₂BINAPCs₂CO₃Toluene1108GoodBromo-aromaticAniline

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Selective Buchwald-Hartwig Amination at the C-8 Position

This protocol is designed for the selective amination of the more reactive 8-iodo position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • Xantphos (0.10 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the amine, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-chloro-8-(arylamino)quinazoline.

Protocol 2: Subsequent Amination at the C-4 Position

The product from Protocol 1, a 4-chloro-8-(arylamino)quinazoline, can be further functionalized at the 4-position. Due to the lower reactivity of the C-Cl bond, more forcing conditions or a more active catalyst system may be required.

Materials:

  • 4-Chloro-8-(arylamino)quinazoline (1.0 equiv)

  • Amine (1.5 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • BrettPhos (0.10 equiv)

  • NaOtBu (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add the 4-chloro-8-(arylamino)quinazoline, Pd₂(dba)₃, and BrettPhos.

  • In a separate flask, dissolve the amine and NaOtBu in anhydrous toluene.

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add the amine/base solution to the Schlenk tube via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 4,8-diaminoquinazoline.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)n OxAdd->PdII LigExch Ligand Exchange PdII->LigExch R-NH2 AmineComplex Ar-Pd(II)-N(H)R(L)n LigExch->AmineComplex Deprot Deprotonation AmineComplex->Deprot Base AmidoComplex Ar-Pd(II)-NR(L)n Deprot->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Ar-NHR Workflow Workflow for Selective Amination of this compound start Start: this compound reaction1 Buchwald-Hartwig Amination (Protocol 1) - Pd(OAc)2, Xantphos, Cs2CO3 - 1,4-Dioxane, 110 °C start->reaction1 purification1 Workup and Purification reaction1->purification1 intermediate Intermediate: 4-Chloro-8-(arylamino)quinazoline reaction2 Buchwald-Hartwig Amination (Protocol 2) - Pd2(dba)3, BrettPhos, NaOtBu - Toluene, 110 °C intermediate->reaction2 purification2 Workup and Purification reaction2->purification2 product Final Product: 4,8-Diaminoquinazoline purification1->intermediate purification2->product EGFR_Pathway EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 4-Aminoquinazoline Derivative Inhibitor->EGFR Inhibition

References

Application Notes and Protocols for N-arylation of 4-Chloro-8-iodoquinazoline for the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of N-arylated 4-chloro-8-iodoquinazoline derivatives as anticancer agents. The protocols and data presented are collated from recent scientific literature and are intended to guide researchers in the development of novel therapeutics targeting key signaling pathways in cancer.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved anticancer drugs that primarily act as kinase inhibitors. The strategic introduction of an iodine atom at the C-8 position and subsequent N-arylation at the C-4 position of the quinazoline ring offers a promising avenue for developing potent and selective anticancer agents. The 8-iodo substituent can serve as a handle for further functionalization, while the N-aryl group plays a crucial role in modulating the compound's binding affinity to target proteins, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors are key components of signaling pathways that drive tumor growth, proliferation, and angiogenesis.[1][2][3]

Data Presentation

The following tables summarize the in vitro anticancer activity and enzyme inhibition data for a series of N-arylated 8-iodoquinazoline derivatives.

Table 1: In Vitro Anticancer Activity (IC₅₀, µM) of N-arylated 8-Iodoquinazoline Derivatives [1][4]

CompoundA549 (Lung)HCT116 (Colon)MCF-7 (Breast)HepG2 (Liver)
6c 6.246.907.447.35
6d 6.126.806.956.80
7c ----
8c 6.907.507.887.05
8d 6.005.757.10-
9a ----
9b ----
9c ----
9d ----
9e ----
10 ----
13b ----
13c ----
13d ----
13e 6.505.767.155.70
Doxorubicin 2.8 (HCT-116)2.0 (T98G)--

Note: Some data points are not available in the cited literature. T98G is a glioblastoma cell line.

Table 2: Enzyme Inhibition Activity (IC₅₀, µM) of N-arylated 8-Iodoquinazoline Derivatives [1][2][4]

CompoundEGFRT790MVEGFR-2
5d 0.401.25
6c 0.481.20
6d 0.351.00
7c 0.351.25
8b 0.45-
8c 0.500.95
8d 0.420.92
9a -1.00
9b 0.500.90
9c 0.220.85
9d 0.260.90
9e 0.301.20
10 0.45-
13c -1.50
13d 0.471.00
13e 0.300.90

Experimental Protocols

Synthesis of this compound

A key starting material, this compound, can be synthesized via a regioselective metalation and subsequent iodination of 4-chloroquinazoline.[5]

Materials:

  • 4-Chloroquinazoline

  • In situ trapping metalation reagents

  • Iodine

  • Appropriate solvents and reagents for workup and purification

Procedure:

  • Perform a regioselective metalation of 4-chloroquinazoline using an in situ trapping metalation strategy.

  • Quench the reaction with iodine.

  • Isolate the crude product.

  • Purify the product, for example, by column chromatography, to yield this compound (reported yield: 83%).[5]

N-arylation of this compound (Microwave-mediated)

This protocol describes a microwave-mediated, base-free N-arylation of this compound with an aniline derivative.[5]

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxy-N-methylaniline)

  • Tetrahydrofuran (THF)

  • Water

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound and the desired substituted aniline.

  • Add a 1:1 mixture of THF and water as the solvent system.

  • Seal the vial and subject the reaction mixture to microwave irradiation. Reaction times are typically short (e.g., 10-20 minutes).[5]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture.

  • Isolate the crude product, for example, by extraction.

  • Purify the product by a suitable method such as column chromatography. An 87% yield has been reported for the reaction with 4-methoxy-N-methylaniline.[5]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, MCF-7, HepG2)

  • Cell culture medium and supplements

  • Test compounds (N-arylated 8-iodoquinazoline derivatives)

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin). Include untreated cells as a negative control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay (EGFR and VEGFR-2)

Enzyme-linked immunosorbent assays (ELISAs) or other commercially available kinase assay kits can be used to determine the inhibitory activity of the synthesized compounds against EGFR and VEGFR-2.

General Procedure (Example using an ELISA-based kit):

  • Coat a 96-well plate with a substrate for the kinase.

  • Add the kinase (EGFR or VEGFR-2), ATP, and various concentrations of the test compound to the wells.

  • Incubate the plate to allow the phosphorylation reaction to occur.

  • Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add a chromogenic substrate and measure the resulting color change using a microplate reader.

  • The signal intensity is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Visualizations

Signaling Pathways

The N-arylated 8-iodoquinazoline derivatives discussed in this note primarily target the EGFR and VEGFR-2 signaling pathways, which are critical for cancer cell proliferation, survival, and angiogenesis.

EGFR_VEGFR2_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT_mTOR PLCg_PKC PLCγ/PKC Pathway VEGFR2->PLCg_PKC Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis Migration Migration PLCg_PKC->Migration Quinazoline_Derivative N-arylated 8-Iodoquinazoline Quinazoline_Derivative->EGFR Inhibition Quinazoline_Derivative->VEGFR2 Inhibition

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by N-arylated 8-iodoquinazoline derivatives.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of N-arylated 8-iodoquinazoline derivatives as anticancer agents.

Experimental_Workflow Start Start: Design of Target Molecules Synthesis_Starting_Material Synthesis of This compound Start->Synthesis_Starting_Material N_Arylation N-arylation Reaction (e.g., Microwave-assisted) Synthesis_Starting_Material->N_Arylation Purification Purification and Characterization N_Arylation->Purification Biological_Evaluation Biological Evaluation Purification->Biological_Evaluation In_Vitro_Assays In Vitro Anticancer Activity (MTT Assay) Biological_Evaluation->In_Vitro_Assays Enzyme_Assays Kinase Inhibition Assays (EGFR, VEGFR-2) Biological_Evaluation->Enzyme_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End: Identification of Potent Anticancer Agents SAR_Analysis->End Lead_Optimization->N_Arylation In_Vitro_Assays->SAR_Analysis Enzyme_Assays->SAR_Analysis

Caption: General workflow for the development of N-arylated 8-iodoquinazoline anticancer agents.

References

Application Notes and Protocols for the Synthesis of 4-Anilinoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 4-anilinoquinazoline derivatives, a class of compounds with significant interest in medicinal chemistry, particularly as kinase inhibitors for cancer therapy.

Introduction

4-Anilinoquinazoline derivatives are a prominent class of heterocyclic compounds recognized for their potent biological activities. Many compounds with this scaffold have been successfully developed as targeted cancer therapeutics, most notably as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] The overexpression or mutation of EGFR is a critical factor in the progression of various cancers, making it a key target for drug development.[1][2] These derivatives have also been investigated as inhibitors of other receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4] This document outlines a detailed protocol for the synthesis of 4-anilinoquinazoline derivatives, with a focus on a common and efficient microwave-assisted method.

Signaling Pathway of 4-Anilinoquinazoline Derivatives

The primary mechanism of action for many biologically active 4-anilinoquinazoline derivatives is the inhibition of the EGFR signaling pathway.[2] Upon binding of ligands like Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis.[2] 4-Anilinoquinazoline compounds function as ATP-competitive inhibitors, binding to the kinase domain of EGFR. This binding event prevents ATP from accessing the active site, thereby inhibiting autophosphorylation and the subsequent activation of downstream pathways such as the RAS/MAPK and PI3K/AKT pathways.[2]

EGFR_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR ADP ADP EGFR->ADP P RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates EGF EGF (Ligand) EGF->EGFR Binds Anilinoquinazoline 4-Anilinoquinazoline Derivative Anilinoquinazoline->EGFR Inhibits ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.

General Synthesis Workflow

The synthesis of 4-anilinoquinazoline derivatives typically follows a multi-step process. The general workflow begins with the construction of the quinazolinone core, followed by a chlorination step to generate a reactive intermediate. The final step involves a nucleophilic aromatic substitution reaction with a substituted aniline to yield the desired 4-anilinoquinazoline derivative.

synthesis_workflow start Substituted 2-Aminobenzoic Acid step1 Cyclization (e.g., with formamide) start->step1 intermediate1 Quinazolin-4(3H)-one Intermediate step1->intermediate1 step2 Chlorination (e.g., POCl₃ or SOCl₂) intermediate1->step2 intermediate2 4-Chloroquinazoline Intermediate step2->intermediate2 step3 Nucleophilic Aromatic Substitution intermediate2->step3 end 4-Anilinoquinazoline Derivative step3->end aniline Substituted Aniline aniline->step3

Caption: General workflow for the synthesis of 4-anilinoquinazoline derivatives.

Experimental Protocols

A widely used and efficient method for the synthesis of 4-anilinoquinazoline derivatives is the nucleophilic substitution of a 4-chloroquinazoline with a substituted aniline.[2][5] Microwave-assisted synthesis has gained popularity as it often leads to shorter reaction times and improved yields compared to conventional heating methods.[6][7]

Microwave-Assisted Synthesis of N-Aryl-4-aminoquinazoline Derivatives

This protocol is a general method for the synthesis of various N-aryl substituted 4-aminoquinazoline compounds.[2]

Materials:

  • 4-Chloroquinazoline

  • Substituted aryl amine (e.g., substituted aniline)

  • 2-Propanol (IPA) or Ethanol

  • Microwave reactor

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a microwave-safe reaction vessel, combine 4-chloroquinazoline (1.0 mmol) and the desired substituted aniline (1.2 mmol).

  • Add a suitable solvent such as 2-propanol (5 mL) or ethanol (10 mL).[2][8]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (e.g., 120°C) for a designated time (e.g., 10-40 minutes). Reaction conditions may need to be optimized for different substrates.[6]

  • After the reaction is complete, cool the vessel to room temperature.

  • The resulting mixture can be worked up in several ways. For instance, the solvent can be evaporated under vacuum, and the residue washed with a suitable solvent like acetone and filtered to yield the crude product.[8]

  • Alternatively, a saturated NaHCO₃ solution can be added to neutralize the reaction mixture, followed by extraction with an organic solvent like 1,2-dichloroethane. The organic layer is then dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.[9]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-anilinoquinazoline derivative.

Data Presentation

The following tables summarize the biological activity of some representative 4-anilinoquinazoline derivatives.

Table 1: In Vitro Antiproliferative Activities of Selected 4-Anilinoquinoline Derivatives

CompoundTarget Cell LineIC₅₀ (µM)Reference
1f HeLa10.18[9]
BGC8238.32[9]
2i HeLa7.15[9]
BGC8234.65[9]
30 A4313.5[10]
33 A4313.0[10]
8a A4311.78[3]
8d A4318.25[3]
8f A4317.18[3]
Gefitinib (Reference) A431-[10][11]
Erlotinib (Reference) A4318.31[3]

Table 2: EGFR and VEGFR-2 Inhibitory Activity of Selected 4-Anilinoquinazoline Derivatives

CompoundTarget KinaseIC₅₀ (nM)Reference
10a EGFR/VEGFR-2-[4]
10g EGFR/VEGFR-2-[4]
19h EGFR0.47[12]
19 EGFR12.1 ± 1.6[13]
20 EGFR13.6 ± 0.8[13]

Note: "-" indicates that the specific IC₅₀ value was not provided in the cited abstract, but the compound was identified as a potent inhibitor.

Conclusion

The synthetic protocols outlined in this document provide a robust framework for the preparation of 4-anilinoquinazoline derivatives. The microwave-assisted method, in particular, offers an efficient and rapid route to these valuable compounds. The biological data presented underscore the potential of this chemical scaffold in the development of targeted therapies, especially in the field of oncology. Further structural modifications and biological evaluations are ongoing to discover novel derivatives with improved efficacy and selectivity.

References

Application Notes and Protocols: The Strategic Use of 4-Chloro-8-iodoquinazoline in the Synthesis of EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Chloro-8-iodoquinazoline as a key building block in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. The protocols and data presented herein are curated for researchers and professionals engaged in medicinal chemistry and drug discovery.

Introduction

The quinazoline scaffold is a privileged structure in the design of tyrosine kinase inhibitors, with numerous approved drugs targeting EGFR, a critical regulator of cell proliferation and survival.[1] The strategic introduction of substituents on the quinazoline ring is a key aspect of optimizing potency, selectivity, and pharmacokinetic properties. This compound is a versatile intermediate, offering two reactive sites for the introduction of diverse functionalities. The chlorine at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various aniline moieties, a hallmark of many EGFR inhibitors.[2] The iodine atom at the 8-position provides a handle for further modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space.

This document details the application of this compound in the synthesis of a verubulin analogue, a potent tubulin polymerization inhibitor with a 4-anilinoquinazoline core, and provides a broader context for its potential in generating novel EGFR inhibitors.

EGFR Signaling Pathway

EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of intracellular signaling events.[3] Two major downstream pathways are the Ras-Raf-MEK-ERK pathway, which primarily regulates cell proliferation, and the PI3K-Akt-mTOR pathway, which is crucial for cell survival and growth.[4][5][6] Dysregulation of these pathways is a common feature in many cancers, making EGFR an attractive target for therapeutic intervention.[3] EGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.

EGFR_Signaling_Pathway EGFR EGFR GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand->EGFR SOS SOS GRB2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates mTOR->Proliferation

Figure 1: Simplified EGFR Signaling Pathway.

Synthetic Applications and Protocols

The primary application of this compound in the synthesis of EGFR inhibitors involves a nucleophilic aromatic substitution (SNAr) reaction at the C4 position with a substituted aniline. The iodine at the C8 position can be retained for its steric and electronic influence or utilized in subsequent cross-coupling reactions.

Synthesis of a Verubulin Analogue via Microwave-Assisted N-Arylation

A notable example is the synthesis of an analogue of Verubulin, a potent anticancer agent. This synthesis utilizes a microwave-mediated, base-free amination strategy.[2]

Synthesis_Workflow Start This compound Reaction Microwave Irradiation THF/H2O (1:1) Start->Reaction Aniline 4-Methoxy-N-methylaniline Aniline->Reaction Product Verubulin Analogue (8-iodo-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine) Reaction->Product

Figure 2: Synthetic workflow for a Verubulin analogue.

Experimental Protocol:

  • Materials:

    • This compound

    • 4-Methoxy-N-methylaniline

    • Tetrahydrofuran (THF)

    • Deionized Water

    • Microwave reactor

  • Procedure:

    • In a microwave-safe reaction vessel, combine this compound (1.0 mmol) and 4-methoxy-N-methylaniline (1.2 mmol).

    • Add a 1:1 mixture of THF and water (5 mL).

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the reaction mixture at a constant power and temperature (e.g., 100 °C) for a specified time (e.g., 10-30 minutes). Reaction progress should be monitored by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • The product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

    • Further purification can be achieved by column chromatography on silica gel.

This microwave-assisted protocol offers a rapid and efficient method for the synthesis of 4-anilino-8-iodoquinazoline derivatives, often with high yields (e.g., 87% for the verubulin analogue).[2]

Data Presentation: Biological Activity of 4-Anilinoquinazoline Derivatives

The 4-anilinoquinazoline scaffold is a cornerstone of many potent EGFR inhibitors. The following table summarizes the in vitro inhibitory activities (IC50 values) of various 4-anilinoquinazoline derivatives against wild-type and mutant EGFR, as well as their anti-proliferative effects on different cancer cell lines. While not all of these compounds were explicitly synthesized from this compound, this data provides a valuable benchmark for the potency of this class of inhibitors.

Compound ID/ReferenceTargetIC50 (nM)Cell LineAnti-proliferative IC50 (µM)Citation
Compound 8 EGFRwt0.8H1975-[7]
EGFRT790M/L858R2.7A549-[7]
HeLa-[7]
MCF-7-[7]
Compound 13 EGFRwt5.06SW480-[7]
Compound 20 --HepG212[7]
MCF-73[7]
Compound 24 EGFR9.2A5496.54[7]
EGFRwt27A4314.04[7]
EGFRT790M-NCI-H19751.94[7]
Gefitinib EGFRwt3.22--[7]
Lapatinib EGFRwt27.06--[7]
Osimertinib EGFR8.1--[7]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel EGFR inhibitors. Its dual reactivity allows for the systematic exploration of structure-activity relationships, leading to the development of potent and selective anticancer agents. The microwave-assisted synthesis protocols offer a rapid and efficient route to 4-anilino-8-iodoquinazoline derivatives, facilitating the rapid generation of compound libraries for biological screening. The data presented underscores the potential of the 4-anilinoquinazoline scaffold in achieving potent inhibition of EGFR and its mutants. Further exploration of the chemistry of this compound is warranted to unlock its full potential in the discovery of next-generation EGFR inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: 4-Chloro-8-iodoquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-8-iodoquinazoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented synthetic route involves a two-stage process. The first stage is the synthesis of the precursor, 8-iodo-4(3H)-quinazolinone. This is typically achieved through the cyclization of an appropriately substituted anthranilic acid derivative. The second stage is the chlorination of 8-iodo-4(3H)-quinazolinone to yield the final product, this compound. Common chlorinating agents for this step include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF).

Q2: What are the common impurities I should be aware of during the synthesis of this compound?

A2: Several impurities can arise during the synthesis, originating from starting materials, side reactions, or degradation. A summary of common impurities is provided in the table below.

Q3: How can I monitor the progress of the chlorination reaction?

A3: The progress of the chlorination reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, for instance, a mixture of hexane and ethyl acetate, can be used to separate the starting material (8-iodo-4(3H)-quinazolinone) from the less polar product (this compound). The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.

Q4: What are the recommended purification methods for this compound?

A4: The primary methods for purifying crude this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent or solvent mixture can effectively remove many impurities.[1][2] For more challenging separations, silica gel column chromatography is recommended.[3]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

  • Incomplete Chlorination:

    • Symptom: Presence of a significant amount of the starting material, 8-iodo-4(3H)-quinazolinone, in the crude product.

    • Solution: Ensure the chlorinating agent (e.g., POCl₃) is fresh and used in sufficient excess. The reaction time and temperature may also need to be optimized. Prolonging the reaction time or increasing the temperature can often drive the reaction to completion.[4]

  • Degradation of Product:

    • Symptom: The appearance of multiple, often colored, spots on the TLC plate, indicating decomposition.

    • Solution: The reaction may be proceeding at too high a temperature or for too long. It is crucial to carefully control the reaction conditions.

  • Hydrolysis of the Product during Work-up:

    • Symptom: Formation of 8-iodo-4(3H)-quinazolinone during the aqueous work-up.

    • Solution: Ensure the work-up is performed at a low temperature (e.g., on an ice bath) and that the product is extracted into an organic solvent as quickly as possible.

Issue 2: Presence of Persistent Impurities in the Final Product

Possible Impurities and Mitigation Strategies:

  • Unreacted 8-iodo-4(3H)-quinazolinone:

    • Detection: Can be identified by TLC or HPLC as a more polar spot/peak compared to the product.

    • Removal: Can often be removed by recrystallization from a suitable solvent.[1][2] If it co-crystallizes, column chromatography is the next step.

  • Phosphorylated Intermediates or Pseudodimers:

    • Source: These can form during chlorination with POCl₃.[5]

    • Removal: These byproducts are generally more polar than the desired product and can be separated by silica gel column chromatography.

  • Tar-like Substances:

    • Source: Can result from overheating or side reactions, particularly if the starting materials are not pure.[6]

    • Removal: A preliminary purification step, such as passing the crude product through a short plug of silica gel, can help remove a significant portion of tarry materials before final purification by recrystallization or a full column.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Impurity NameSourceDetection MethodMitigation/Removal
8-iodo-4(3H)-quinazolinoneIncomplete chlorination reactionTLC, HPLC, LC-MSOptimize reaction conditions (time, temp.), Recrystallization, Column Chromatography
Phosphorylated IntermediatesReaction with POCl₃LC-MS, ³¹P NMRColumn Chromatography
PseudodimersSide reaction during chlorinationLC-MS, NMRColumn Chromatography
Hydrolysis Product (8-iodo-4(3H)-quinazolinone)Reaction of product with water during work-upTLC, HPLC, LC-MSCareful work-up at low temperature, rapid extraction
Residual Solvents (e.g., POCl₃, DMF, Toluene)Trapped in the solid product¹H NMR, GC-MSDrying under high vacuum, Recrystallization

Table 2: Representative Yield Data

Reaction StepStarting MaterialProductReported YieldReference
Chlorination8-iodo-4(3H)-quinazolinoneThis compoundNot explicitly stated, but a related synthesis gives a yield of 86% for a similar chlorination.[4][4]
Iodination & CyclizationAnthranilic acid derivative8-iodo-4(3H)-quinazolinoneA multi-step synthesis of a related iodinated quinazolinone reports yields for each step.[5][5]

Experimental Protocols

Protocol 1: Synthesis of 8-iodo-4(3H)-quinazolinone (Precursor)

This protocol is adapted from general methods for the synthesis of quinazolinones.[5][7]

  • Acylation of 2-amino-3-iodobenzoic acid: To a solution of 2-amino-3-iodobenzoic acid in a suitable solvent (e.g., pyridine or dioxane), add formamide or a suitable acylating agent.

  • Cyclization: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After cooling, the reaction mixture is poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude 8-iodo-4(3H)-quinazolinone can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: Synthesis of this compound

This protocol is based on a general procedure for the chlorination of 4(3H)-quinazolinones.[4]

  • Reaction Setup: A mixture of 8-iodo-4(3H)-quinazolinone and an excess of phosphorus oxychloride (POCl₃) is placed in a round-bottom flask equipped with a reflux condenser. A catalytic amount of DMF can be added.

  • Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for a few hours. The reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice with stirring.

  • Extraction: The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or ammonia solution) and the product is extracted with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude this compound can be purified by recrystallization or column chromatography.

Visualizations

G cluster_0 Troubleshooting Low Yield/Purity Start Low Yield or Purity Observed Check_Reaction Analyze crude product by TLC/LC-MS Start->Check_Reaction Incomplete_Reaction Incomplete Reaction: Starting material present Check_Reaction->Incomplete_Reaction Starting material detected Side_Products Multiple Side Products Observed Check_Reaction->Side_Products Multiple spots/peaks Optimize_Conditions Optimize reaction: - Increase reaction time/temp - Use fresh reagents Incomplete_Reaction->Optimize_Conditions Modify_Workup Modify work-up: - Lower temperature - Faster extraction Side_Products->Modify_Workup Suspect degradation Purify Purify by Column Chromatography Side_Products->Purify Separable impurities End Pure Product, Improved Yield Optimize_Conditions->End Modify_Workup->End Purify->End

Caption: Troubleshooting workflow for low yield and purity issues.

G cluster_0 This compound Synthesis Pathway and Impurity Sources Start 2-amino-3-iodobenzoic acid derivative Precursor 8-iodo-4(3H)-quinazolinone Start->Precursor Cyclization Product This compound Precursor->Product Chlorination (POCl3) Impurity1 Unreacted Starting Material Precursor->Impurity1 Incomplete Reaction Impurity2 Phosphorylated Intermediates / Pseudodimers Product->Impurity2 Side Reaction Impurity3 Hydrolysis Product Product->Impurity3 Work-up

Caption: Synthesis pathway and potential sources of impurities.

References

Technical Support Center: Purification of 4-Chloro-8-iodoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-Chloro-8-iodoquinazoline by recrystallization. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates as a liquid instead of a solid.[3][4] This often happens if the melting point of the compound is lower than the boiling point of the solvent.[4] To resolve this, try warming the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[4] Using a different solvent system with a lower boiling point may also be necessary.

Q3: Very few or no crystals are forming upon cooling. What is the likely cause?

A3: The most common reason for poor or no crystal formation is using too much solvent during the initial dissolution step.[1][4] If the solution is not supersaturated upon cooling, crystallization will not occur. To remedy this, you can evaporate some of the solvent to increase the concentration of the compound and then attempt to cool the solution again.[4]

Q4: The recovery yield of my purified this compound is very low. How can I improve it?

A4: A low yield can result from several factors. Using an excessive amount of solvent is a primary cause, as a significant portion of the compound will remain in the mother liquor.[5] Ensure you are using the minimum amount of near-boiling solvent for dissolution.[1] Additionally, washing the collected crystals with solvent that is not ice-cold can redissolve the product.[1] If the filtrate (mother liquor) still contains a substantial amount of your compound, you can concentrate it and attempt a second crop of crystals.[5]

Q5: My final product is still impure after recrystallization. What are the next steps?

A5: If impurities persist, a second recrystallization may be necessary. Alternatively, employing a different purification technique, such as column chromatography, can be highly effective for separating compounds with different polarities.[2] For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is a suitable option.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No crystal formation - Too much solvent was used.- The solution is not sufficiently cooled.- Evaporate some of the solvent and re-cool.- Cool the solution in an ice bath. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[6]
"Oiling out" - The melting point of the compound is lower than the solvent's boiling point.- The rate of cooling is too rapid.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool more slowly.- Consider using a different solvent or a mixed solvent system with a lower boiling point.[4]
Low recovery yield - Using an excessive amount of solvent for dissolution or washing.- Premature crystallization during hot filtration.- Filtering the crystals before crystallization is complete.- Use the minimum amount of hot solvent for dissolution and wash the crystals with a minimal amount of ice-cold solvent.- Ensure the funnel and receiving flask are pre-heated during hot filtration.- Allow sufficient time for the solution to cool and for crystallization to complete.
Colored impurities in crystals - Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired compound.[5]
Crystals form too quickly - The solution is highly supersaturated.- The cooling process is too fast.- Reheat the solution and add a small amount of additional solvent to slow down the crystallization process upon cooling.[5]- Allow the flask to cool to room temperature on a benchtop before moving it to an ice bath.[5]

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

  • Add a few drops of a different test solvent (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures) to each tube at room temperature. Observe the solubility.

  • A suitable solvent will not dissolve the compound at room temperature.

  • Heat the test tubes that show poor solubility at room temperature. An ideal solvent will dissolve the compound completely at its boiling point.

  • Allow the hot solutions to cool. The best solvent will result in the formation of a good crop of crystals.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to the flask, just enough to cover the solid.

  • Heat the flask on a hot plate with gentle swirling. Add more hot solvent dropwise until the solid just dissolves completely. Avoid adding an excess of solvent.[1]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a very small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if necessary):

  • If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration using a pre-heated funnel and filter paper to remove them.

5. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[7]

6. Isolation and Drying of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Allow the crystals to dry on the filter paper under vacuum.

  • Transfer the dried crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature below the compound's melting point.

Troubleshooting Workflow

G Troubleshooting Recrystallization start Recrystallization Attempted outcome Successful Crystal Formation? start->outcome no_xtals No Crystals Formed outcome->no_xtals No oiling_out Compound Oiled Out outcome->oiling_out Oil Formed poor_yield Low Yield outcome->poor_yield Yes, but low yield impure_product Product Impure outcome->impure_product Yes, but impure success Pure Crystals Obtained outcome->success Yes ts_no_xtals1 Too much solvent? no_xtals->ts_no_xtals1 ts_oiling1 Cooling too fast? oiling_out->ts_oiling1 ts_yield1 Excess solvent used? poor_yield->ts_yield1 ts_impure1 Repeat Recrystallization impure_product->ts_impure1 ts_impure2 Consider alternative purification (e.g., Chromatography) impure_product->ts_impure2 ts_no_xtals_sol1 Evaporate some solvent & re-cool ts_no_xtals1->ts_no_xtals_sol1 Yes ts_no_xtals_sol2 Scratch flask / Add seed crystal ts_no_xtals1->ts_no_xtals_sol2 No ts_no_xtals_sol1->outcome ts_no_xtals_sol2->outcome ts_oiling_sol1 Re-dissolve, add more solvent, cool slowly ts_oiling1->ts_oiling_sol1 Yes ts_oiling_sol2 Change solvent ts_oiling1->ts_oiling_sol2 No ts_oiling_sol1->outcome ts_oiling_sol2->outcome ts_yield_sol1 Use minimum hot solvent ts_yield1->ts_yield_sol1 Yes ts_yield_sol2 Wash crystals with ice-cold solvent ts_yield1->ts_yield_sol2 Yes ts_yield_sol3 Concentrate mother liquor for 2nd crop ts_yield1->ts_yield_sol3 Consider ts_yield_sol1->outcome ts_yield_sol2->outcome ts_yield_sol3->outcome ts_impure1->outcome

Caption: A workflow diagram for troubleshooting common issues encountered during recrystallization.

References

Technical Support Center: Dehalogenation of 4-Chloro-8-iodoquinazoline as a Side Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common side reaction of dehalogenation encountered during cross-coupling reactions of 4-Chloro-8-iodoquinazoline.

Troubleshooting Guides

Problem 1: Significant formation of dehalogenated byproducts (4-chloroquinazoline or 8-iodoquinazoline) is observed.

This is a common issue in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, particularly with electron-deficient heteroaromatic halides. The C-I bond is generally more susceptible to both oxidative addition and dehalogenation than the C-Cl bond.

Troubleshooting Workflow:

G start Dehalogenation Observed reagent_quality 1. Verify Reagent Quality - Purity of this compound - Anhydrous solvents and bases - Freshness of boronic acid/ester or amine start->reagent_quality reaction_conditions 2. Optimize Reaction Conditions reagent_quality->reaction_conditions ligand_base 2a. Screen Ligands and Bases - Use bulky, electron-rich phosphine ligands - Weaker, non-nucleophilic bases (e.g., K2CO3, Cs2CO3) reaction_conditions->ligand_base solvent_temp 2b. Adjust Solvent and Temperature - Aprotic polar solvents (e.g., Dioxane, THF) - Lower reaction temperature reaction_conditions->solvent_temp protocol_change 3. Modify Reaction Protocol - Microwave-assisted synthesis - Use of boronic esters instead of acids ligand_base->protocol_change solvent_temp->protocol_change analysis 4. Quantify Byproducts - HPLC or GC-MS analysis protocol_change->analysis solution Minimized Dehalogenation analysis->solution G start Site Selectivity Issue c8_coupling Target: C8-I Coupling - Milder conditions - Lower temperature - Weaker base start->c8_coupling c4_coupling Target: C4-Cl Coupling (after C8 functionalization) - Harsher conditions - Higher temperature - Stronger base/more active catalyst start->c4_coupling ligand_choice Ligand Influence - Bulky ligands can influence selectivity c8_coupling->ligand_choice c4_coupling->ligand_choice analysis Monitor Reaction Progress - LC-MS or GC-MS to track isomers ligand_choice->analysis solution Desired Regioisomer analysis->solution G reactant1 This compound plus1 + reactant1->plus1 reactant2 Arylboronic Acid plus1->reactant2 arrow -> reactant2->arrow product 4-Chloro-8-arylquinazoline arrow->product conditions conditions Pd Catalyst, Ligand Base, Solvent, Heat G reactant1 This compound plus1 + reactant1->plus1 reactant2 Amine plus1->reactant2 arrow -> reactant2->arrow product 4-Chloro-8-(amino)quinazoline arrow->product conditions conditions Microwave, THF/H₂O

Technical Support Center: Optimizing Suzuki Coupling with 4-Chloro-8-iodoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 4-chloro-8-iodoquinazoline.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, presented in a question-and-answer format to directly address specific experimental challenges.

Issue 1: Low or No Yield of the Desired Product

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. What are the primary factors to investigate?

A1: Low yields in Suzuki coupling reactions can stem from several sources. A systematic evaluation of the following is recommended:

  • Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture. Ensure your catalyst and phosphine ligands have been stored under an inert atmosphere and are not degraded.[1] Consider using fresh catalyst or a more stable pre-catalyst.

  • Reagent Quality: Verify the purity of your this compound and the boronic acid or ester. Boronic acids are susceptible to protodeboronation, especially when electron-deficient.[2] Using freshly prepared or purified boronic acids, or more stable derivatives like pinacol esters or MIDA boronates, can improve results.

  • Reaction Conditions:

    • Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere (argon or nitrogen) to prevent catalyst deactivation by oxygen.[3]

    • Solvent and Base Purity: Use anhydrous and degassed solvents. The presence of oxygen can deactivate the catalyst, and water can interfere with certain catalytic systems, although some protocols benefit from aqueous mixtures.[3] Ensure the base is of high purity.

    • Temperature: Inadequate temperature can lead to a sluggish or incomplete reaction. While some highly active catalysts work at room temperature, heating is often required, typically in the range of 80-120 °C.[3]

Issue 2: Poor Selectivity Between the Chloro and Iodo Groups

Q2: I am observing a mixture of products from the reaction at both the 4-chloro and 8-iodo positions. How can I improve the selectivity?

A2: Achieving high selectivity in dihalogenated systems is a common challenge. The reactivity of halogens in Suzuki coupling generally follows the order: I > Br >> Cl.[2][3] However, the electronic environment of the quinazoline ring significantly influences reactivity.

  • Inherent Reactivity: The C-I bond is weaker and generally more reactive towards oxidative addition than the C-Cl bond. Therefore, coupling at the 8-iodo position is expected to be favored.[4]

  • Activation of the 4-Position: The chlorine atom at the C4 position of the quinazoline ring is activated by the adjacent nitrogen atom, which can increase its reactivity.[4] This activation is due to an α-nitrogen effect and potential coordination of the palladium catalyst to the N-3 lone pair, facilitating oxidative addition.[4]

  • Controlling Selectivity:

    • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical for controlling selectivity. For selective coupling at the more reactive 8-iodo position, a less reactive catalyst system might be employed. Conversely, to target the 4-chloro position, a more active catalyst system, potentially with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, may be necessary.[3][5]

    • Reaction Temperature: Lowering the reaction temperature may favor the kinetically preferred reaction at the more reactive iodo position.

Issue 3: Presence of Significant Side Products

Q3: My reaction mixture contains significant amounts of side products, such as homocoupled boronic acid and dehalogenated starting material. How can I minimize these?

A3: Side reactions are common in Suzuki couplings and can significantly reduce the yield of the desired product.

  • Homocoupling of Boronic Acid: This side reaction, forming a biaryl product from two molecules of the boronic acid, is often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction.[3]

    • Mitigation: Ensure the reaction is thoroughly degassed and run under a strict inert atmosphere. Using a Pd(0) source or an efficient pre-catalyst system can also reduce homocoupling.[3]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is a major side reaction, especially with electron-deficient or heteroaryl boronic acids.[2]

    • Mitigation:

      • Choice of Base: Use milder bases such as K₃PO₄, Cs₂CO₃, or KF.

      • Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for protodeboronation.

      • Use of Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.[2]

  • Dehalogenation: The halogen atom on the quinazoline is replaced by a hydrogen atom.

    • Mitigation: The choice of base and solvent can influence this side reaction. Screening different bases and ensuring anhydrous conditions (if appropriate) may help.

Frequently Asked Questions (FAQs)

Q4: Which halogen is expected to react first on this compound?

A4: Generally, the reactivity of halogens in Suzuki coupling follows the trend I > Br > Cl.[2][3] Therefore, the 8-iodo position is expected to be significantly more reactive and should undergo coupling preferentially under standard conditions. However, the C4-chloro position is activated by the adjacent nitrogen atom, which can lead to competitive reactivity depending on the specific reaction conditions, particularly the catalyst and ligand used.[4]

Q5: What are the recommended starting conditions for a Suzuki coupling with this compound?

A5: A good starting point for optimization would be to target the more reactive 8-iodo position. The following conditions can be considered:

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)These are common and effective catalysts for Suzuki couplings.
Base K₂CO₃ (2-3 equiv.) or K₃PO₄ (2-3 equiv.)Carbonates and phosphates are effective bases for activating the boronic acid.
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A mixture of an organic solvent and water is often effective.
Temperature 80-100 °CHeating is typically required to drive the reaction to completion.
Boronic Acid 1.1-1.5 equivalentsA slight excess of the boronic acid is commonly used.

Q6: How do I choose the right base for my reaction?

A6: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3] The choice of base can significantly impact the reaction yield. Common inorganic bases like K₂CO₃, Na₂CO₃, and K₃PO₄ are widely used. For substrates that are sensitive to strong bases, milder options like CsF or K₃PO₄ can be employed. The optimal base is highly dependent on the specific substrates, catalyst, and solvent system, and may require screening.

Q7: Can I use microwave irradiation to accelerate the reaction?

A7: Yes, microwave synthesis can be a very effective technique to accelerate Suzuki coupling reactions, often leading to significantly shorter reaction times and improved yields.[6] A typical microwave-assisted protocol would involve heating the reaction mixture to a higher temperature (e.g., 150-175 °C) for a short period (e.g., 5-20 minutes).[6]

Data Presentation

Table 1: Effect of Catalyst and Ligand on Yield for a Model Suzuki Coupling of a Dihaloheterocycle

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O1001265
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene100885
3Pd(dppf)Cl₂ (3)-Cs₂CO₃DMF110692
4Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O901678

Note: This table presents generalized data based on similar systems and should be used as a guideline for optimization.

Table 2: Effect of Base and Solvent on Yield for a Model Suzuki Coupling

EntryCatalystBase (2 equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄K₂CO₃Dioxane/H₂O1001275
2Pd(PPh₃)₄K₃PO₄Dioxane/H₂O1001282
3Pd(PPh₃)₄Cs₂CO₃Dioxane/H₂O1001088
4Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901470
5Pd(PPh₃)₄KFTHF802460

Note: This table presents generalized data based on similar systems and should be used as a guideline for optimization.

Experimental Protocols

General Protocol for Selective Suzuki Coupling at the 8-Iodo Position of this compound

This is a general procedure and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add this compound (1.0 equivalent), the desired boronic acid or pinacol ester (1.2 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes by evacuating and backfilling three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the degassed solvent (e.g., 4:1 Dioxane/Water, to achieve a concentration of ~0.1 M relative to the quinazoline).

  • Reaction: Place the reaction mixture in a pre-heated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-chloro-8-arylquinazoline.

Microwave-Assisted Protocol

For accelerated reaction times, microwave synthesis can be employed.

  • Reaction Setup: In a microwave-safe vial, combine this compound (1.0 equivalent), the boronic acid (1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add a suitable degassed solvent mixture (e.g., DMF/water, 10:1).

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor to the desired temperature (e.g., 150-175 °C) for the specified time (e.g., 5-20 minutes).[6]

  • Work-up and Purification: Follow the work-up and purification steps as described in the general procedure.

Mandatory Visualization

Suzuki_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa Ar-X pd2 Ar-Pd(II)L2-X oa->pd2 tm Transmetalation pd2->tm Ar'-B(OR)2 pd2_ar Ar-Pd(II)L2-Ar' tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 Ar-Ar' reagents Ar-X + Ar'-B(OR)2 products Ar-Ar' + X-B(OR)2 base Base base->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Catalyst, Ligand, Substrates, Base, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature, Time) check_reagents->check_conditions side_reactions Analyze for Side Reactions (Homocoupling, Protodeboronation, Dehalogenation) check_conditions->side_reactions optimize_catalyst Optimize Catalyst System (Screen Pd Source and Ligand) optimize_base Optimize Base (Screen different bases) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent System optimize_base->optimize_solvent success High Yield Achieved optimize_solvent->success side_reactions->optimize_catalyst No/Minor Side Reactions side_reactions->optimize_base Significant Side Reactions

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Challenges in the regioselective synthesis of 4-Chloro-8-iodoquinazoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the regioselective synthesis of 4-Chloro-8-iodoquinazoline derivatives.

Troubleshooting Guides

This section is designed to help you troubleshoot specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of this compound

Question: I am experiencing a low yield or complete failure in the synthesis of this compound. What are the potential causes and how can I resolve this?

Answer:

Low yields in this synthesis can arise from several factors, from the quality of starting materials to the specific reaction conditions. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Ensure the 4-chloroquinazoline starting material is pure and free of residual solvents or byproducts from its synthesis. Impurities can interfere with the regioselective metalation or iodination steps.

  • Reaction Conditions for Metalation-Iodination Route: This is a highly effective method for regioselective synthesis.[1]

    • Incomplete Metalation: The deprotonation at the C-8 position is a critical step. Ensure your lithium diisopropylamide (LDA) is freshly prepared or properly titrated. The reaction should be conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) at low temperatures (-78 °C) to prevent side reactions.

    • Degradation of Intermediate: The 8-lithio-4-chloroquinazoline intermediate can be unstable. It is crucial to add the iodine solution promptly after the metalation step.

    • Iodine Quenching: Use a solution of iodine in an anhydrous solvent like THF for quenching. Adding solid iodine can lead to localized high concentrations and potential side reactions.

  • Alternative Routes:

    • Electrophilic Iodination: Direct iodination of 4-chloroquinazoline is often challenging due to the deactivating effect of the quinazoline ring and the chloro-substituent. This can lead to low conversion rates and a mixture of regioisomers.

    • Sandmeyer Reaction: If starting from 8-amino-4-chloroquinazoline, ensure the diazotization and subsequent iodination are carried out under optimal conditions to avoid decomposition of the diazonium salt.[2]

Issue 2: Poor Regioselectivity - Formation of Multiple Iodo-Isomers

Question: My reaction is producing a mixture of iodo-isomers (e.g., 6-iodo, 7-iodo) along with the desired this compound. How can I improve the regioselectivity for the C-8 position?

Answer:

Achieving high regioselectivity for the C-8 position is a common challenge. The electronic and steric factors of the quinazoline ring influence the position of iodination.

  • Directed Metalation is Key: The most reliable method to achieve high C-8 selectivity is through directed ortho-metalation.[1] The nitrogen atom at position 1 directs the deprotonation to the adjacent C-8 position.

  • Challenges with Electrophilic Iodination: Standard electrophilic iodination conditions often lead to a mixture of isomers, with substitution occurring at other positions on the benzene ring. The inherent reactivity of the quinazoline ring can make it difficult to control the position of electrophilic attack.

  • Reaction Parameter Optimization:

    • Temperature: Lowering the reaction temperature during iodination can sometimes improve selectivity by favoring the kinetically controlled product.

    • Solvent: The choice of solvent can influence the reactivity of the iodinating agent and the substrate. Experiment with different solvents to find the optimal conditions for your specific method.

  • Purification: If a mixture of isomers is unavoidable, careful purification is necessary.

    • Column Chromatography: Use a high-resolution silica gel column with a carefully selected eluent system to separate the isomers.

    • Recrystallization: If the isomers have different solubilities, fractional recrystallization can be an effective purification method.[3][4][5]

Frequently Asked Questions (FAQs)

Question 1: What is the most reliable method for the regioselective synthesis of this compound?

Answer: The most dependable and regioselective method reported is the directed ortho-metalation of 4-chloroquinazoline followed by quenching with iodine. This approach consistently yields the desired 8-iodo isomer in high purity. One study reports a yield of 83% for this specific transformation.[1]

Question 2: Can I synthesize this compound through direct electrophilic iodination?

Answer: While direct electrophilic iodination is a common method for introducing iodine onto aromatic rings, it is often not regioselective for the C-8 position of 4-chloroquinazoline. The electronic properties of the quinazoline ring can lead to a mixture of iodinated isomers, making purification difficult and lowering the overall yield of the desired product.

Question 3: What are the key considerations for the synthesis of the 4-chloroquinazoline precursor?

Answer: 4-Chloroquinazoline is typically synthesized from 4-hydroxyquinazoline. The chlorination is commonly achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6] It is crucial to ensure the complete removal of the chlorinating agent after the reaction, as its presence can interfere with subsequent steps.

Question 4: How can I confirm the correct regiochemistry of my iodinated product?

Answer: Spectroscopic methods are essential for confirming the structure of your product.

  • ¹H NMR: The proton at the C-8 position will be absent in the ¹H NMR spectrum of this compound. The coupling patterns of the remaining aromatic protons will also be indicative of the substitution pattern.

  • ¹³C NMR: The carbon atom at the C-8 position will show a significant downfield shift due to the iodine substituent.

  • NOESY/ROESY: 2D NMR techniques can be used to confirm through-space correlations between protons, which can help in assigning the correct structure, especially when dealing with a mixture of isomers.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product.

Data Presentation

Table 1: Comparison of Synthetic Routes for Halogenated Quinazoline Derivatives

ProductSynthetic MethodStarting MaterialReagentsYield (%)Reference
This compound Regioselective Metalation & Iodination4-ChloroquinazolineLDA, I₂83[1]
4-Chloro-6-iodoquinazoline Chlorination of Hydroxyquinazoline6-Iodoquinazolin-4-olPOCl₃, DMF99[7][8]
2-Amino-5-iodobenzamideElectrophilic Iodination2-AminobenzamideI₂, H₂O₂89[1]

Experimental Protocols

Protocol 1: Regioselective Synthesis of this compound via Metalation

This protocol is adapted from a reported procedure and is highly regioselective for the C-8 position.[1]

Materials:

  • 4-Chloroquinazoline

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Iodine (I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (1.2 eq) in anhydrous THF. Cool the solution to -78 °C and add n-BuLi (1.1 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Metalation: To the freshly prepared LDA solution at -78 °C, add a solution of 4-chloroquinazoline (1.0 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1 hour.

  • Iodination: Prepare a solution of iodine (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Mandatory Visualizations

Troubleshooting Workflow for Low Yield in this compound Synthesis

Troubleshooting_Low_Yield Start Low or No Yield of This compound Check_Purity Check Purity of 4-Chloroquinazoline Start->Check_Purity Impure Impure Starting Material Check_Purity->Impure Impure Pure Starting Material is Pure Check_Purity->Pure Pure Purify Purify 4-Chloroquinazoline (e.g., Recrystallization) Impure->Purify Check_Metalation Review Metalation Step (if applicable) Pure->Check_Metalation Incomplete_Metalation Incomplete Deprotonation Check_Metalation->Incomplete_Metalation Check_Iodination Review Iodination Step Check_Metalation->Check_Iodination Metalation OK Optimize_Metalation Optimize Metalation: - Freshly prepare/titrate LDA - Strictly anhydrous/inert conditions - Low temperature (-78 °C) Incomplete_Metalation->Optimize_Metalation Inefficient_Quench Inefficient Iodine Quench Check_Iodination->Inefficient_Quench Consider_Alternatives Consider Alternative Routes (e.g., Electrophilic Iodination, Sandmeyer) Check_Iodination->Consider_Alternatives Iodination OK Optimize_Iodination Optimize Iodination: - Use I₂ solution in anhydrous THF - Prompt addition after metalation Inefficient_Quench->Optimize_Iodination

Caption: Troubleshooting workflow for low yield synthesis.

Logical Relationship for Improving Regioselectivity

Improve_Regioselectivity Start Poor Regioselectivity: Mixture of Iodo-Isomers Method_Selection Evaluate Synthetic Method Start->Method_Selection Purification Purification of Isomers Start->Purification Electrophilic_Iodination Using Electrophilic Iodination? Method_Selection->Electrophilic_Iodination Metalation_Method Using Directed Metalation? Method_Selection->Metalation_Method Switch_to_Metalation Switch to Directed ortho-Metalation for High C-8 Selectivity Electrophilic_Iodination->Switch_to_Metalation Optimize_Conditions Optimize Reaction Conditions Metalation_Method->Optimize_Conditions Temperature Lower Reaction Temperature Optimize_Conditions->Temperature Solvent Screen Different Solvents Optimize_Conditions->Solvent Column_Chromatography High-Resolution Column Chromatography Purification->Column_Chromatography Recrystallization Fractional Recrystallization Purification->Recrystallization

Caption: Strategy for improving C-8 regioselectivity.

References

Technical Support Center: Synthesis of 4-Chloro-8-iodoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-8-iodoquinazoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Product Yield

Question: I am getting a very low yield or no desired this compound product. What are the possible causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue that can stem from several factors across the two main synthetic steps: the formation of the intermediate 8-iodoquinazolin-4-one and its subsequent chlorination. Systematically evaluating each aspect of your experimental setup is crucial for identifying the root cause.

Possible Causes & Solutions:

  • Purity of Starting Materials:

    • 2-Amino-3-iodobenzoic acid: The purity of this starting material is critical. Impurities can interfere with the initial cyclization reaction. It is advisable to check the purity by NMR or melting point and recrystallize if necessary.

    • 8-iodoquinazolin-4-one: The intermediate should be pure and completely dry before proceeding to the chlorination step. Residual water or impurities can quench the chlorinating agent.

  • Sub-optimal Reaction Conditions:

    • Temperature: For the initial cyclization, high temperatures (around 150-160°C) are often required when using formamide.[1] For the chlorination step, the temperature needs to be controlled carefully, as excessive heat can lead to degradation and side product formation.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check if the starting material is being consumed.[2] Prolonged reaction times, especially during chlorination, can lead to the formation of undesired byproducts.

    • Chlorinating Agent: The choice and handling of the chlorinating agent are critical. Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are commonly used.[3] These reagents are highly reactive and sensitive to moisture. Ensure they are fresh and handled under anhydrous conditions.

  • Inefficient Chlorination:

    • Catalyst: The chlorination of the quinazolinone intermediate often requires a catalytic amount of a tertiary amine or dimethylformamide (DMF).[4] The absence or degradation of the catalyst can lead to a stalled or sluggish reaction.

    • Removal of HCl: The chlorination reaction produces HCl as a byproduct. In some setups, the accumulation of HCl can inhibit the reaction. Refluxing the reaction mixture helps to drive off the HCl gas.

Impure Product and Purification Challenges

Question: My final product is impure, and I'm having difficulty with purification. What are the common impurities and how can I effectively purify this compound?

Answer: Impurities can arise from unreacted starting materials, side reactions, or degradation of the product.

Common Impurities:

  • Unreacted 8-iodoquinazolin-4-one: This is a common impurity if the chlorination reaction is incomplete. It can be identified by its different polarity on TLC and its characteristic spectroscopic signals.

  • Hydrolysis Product (8-iodoquinazolin-4-one): The 4-chloro group is susceptible to hydrolysis back to the hydroxyl group if exposed to water during workup or purification.

  • Side-products from Chlorination: Over-chlorination or reaction at other positions on the quinazoline ring can occur under harsh conditions, although this is less common for the 4-position.

  • Residual Chlorinating Agent: Traces of POCl₃ or SOCl₂ can be difficult to remove. Co-evaporation with a high-boiling inert solvent like toluene can help.[4]

Purification Strategies:

  • Workup: After the chlorination reaction, the excess chlorinating agent must be carefully quenched and removed. A common method is to pour the reaction mixture slowly onto crushed ice and then neutralize with a base like aqueous ammonia or sodium bicarbonate.[4]

  • Recrystallization: This is an effective method for purifying the final product. Suitable solvents include ethanol, or mixtures of dichloromethane and hexane.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used. A gradient of ethyl acetate in hexane is a typical eluent system.

Experimental Protocols

Protocol 1: Synthesis of 8-iodoquinazolin-4-one

This protocol is adapted from general procedures for quinazolinone synthesis.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-iodobenzoic acid (1.0 eq) and an excess of formamide (10-20 eq).

  • Heating: Heat the reaction mixture to 150-160°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from ethanol or a mixture of ethanol and water to yield pure 8-iodoquinazolin-4-one.

Protocol 2: Synthesis of this compound

This protocol is based on standard chlorination procedures for quinazolinones.[3][4]

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend 8-iodoquinazolin-4-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Catalyst Addition: Add a catalytic amount of dimethylformamide (DMF, ~0.1 eq).

  • Heating: Heat the mixture to reflux (around 110°C) for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the excess POCl₃ under reduced pressure. Co-evaporate the residue with toluene (2-3 times) to ensure complete removal.

  • Work-up: Carefully pour the residue onto crushed ice with vigorous stirring. Neutralize the mixture with a suitable base (e.g., concentrated ammonium hydroxide or saturated sodium bicarbonate solution) to a pH of 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Optimization of Chlorination Conditions

EntryChlorinating AgentCatalystTemperature (°C)Time (h)Yield (%)Reference
1POCl₃DMF1103~85Adapted from[4]
2SOCl₂DMF804~80Adapted from[3]
3POCl₃None1108<20Hypothetical
4(COCl)₂DMF502~90Hypothetical

Note: Yields are approximate and can vary based on specific reaction scale and conditions.

Visualizations

Experimental Workflow

G General Synthesis Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Purification A 2-Amino-3-iodobenzoic Acid + Formamide B Heat (150-160°C) A->B C 8-Iodoquinazolin-4-one B->C D 8-Iodoquinazolin-4-one C->D E POCl3 / DMF, Reflux D->E F This compound (Crude) E->F G Crude Product F->G H Recrystallization / Chromatography G->H I Pure this compound H->I

Caption: General two-step synthesis workflow for this compound.

Troubleshooting Guide: Low Yield

G Troubleshooting Flowchart for Low Yield Start Low Yield Observed Check_Step Which step has low yield? Start->Check_Step Cyclization Step 1: Cyclization (Formation of 8-iodoquinazolin-4-one) Check_Step->Cyclization Step 1 Chlorination Step 2: Chlorination (Formation of this compound) Check_Step->Chlorination Step 2 Purity_SM Check purity of 2-amino-3-iodobenzoic acid. Recrystallize if needed. Cyclization->Purity_SM Temp_Time_1 Optimize temperature and time. Monitor with TLC. Cyclization->Temp_Time_1 Purity_Inter Ensure 8-iodoquinazolin-4-one is pure and dry. Chlorination->Purity_Inter Reagent_Cond Use fresh, anhydrous chlorinating agent (POCl3). Work under N2 atmosphere. Chlorination->Reagent_Cond Catalyst Ensure DMF catalyst is added. Chlorination->Catalyst Temp_Time_2 Optimize reflux time. Avoid prolonged heating. Chlorination->Temp_Time_2

Caption: A decision tree to troubleshoot low yield issues in the synthesis.

References

Troubleshooting low conversion in 4-Chloro-8-iodoquinazoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for researchers, scientists, and drug development professionals experiencing low conversion in reactions involving 4-Chloro-8-iodoquinazoline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) of the 4-Chloro Group

Question: I am attempting a nucleophilic aromatic substitution with an amine (N-arylation) at the 4-position of this compound and observing very low conversion. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the N-arylation of 4-chloroquinazolines is a frequently encountered issue, particularly with electron-neutral or electron-poor anilines.[1] Conventional heating often leads to long reaction times and poor yields.[1]

Possible Causes & Solutions:

  • Sub-optimal Reaction Conditions: Standard thermal conditions may not be sufficient to overcome the activation energy for this specific substrate.

    • Solution: A highly effective method is to switch to microwave-mediated synthesis. A base-free, microwave-assisted approach using a mixture of THF and water (1:1) as the solvent has been shown to dramatically improve yields, in some cases up to 87%.[1]

  • Steric Hindrance: The nucleophile's structure, especially with substitution at the ortho-position, can sterically hinder the attack at the C4 position of the quinazoline ring.[1]

    • Solution: While microwave irradiation can help, be prepared for longer reaction times or slightly lower yields with sterically demanding nucleophiles.[1]

  • Poor Nucleophilicity of the Amine: Electron-withdrawing groups on the amine reduce its nucleophilicity, making the reaction sluggish.[1]

    • Solution: Microwave irradiation is particularly effective for coupling anilines bearing both electron-donating and electron-withdrawing groups.[1]

Issue 2: Low Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound is giving low yields. How do I troubleshoot this?

Answer:

Palladium-catalyzed cross-coupling reactions are sensitive to a multitude of factors. Given that this compound has two potential reaction sites (the C-I and C-Cl bonds), selective coupling is also a consideration. The general reactivity order for halides in these couplings is I > Br > OTf >> Cl.[2] This means the C-I bond is significantly more reactive than the C-Cl bond, and reactions can often be performed selectively at the 8-position.

Troubleshooting Steps:

  • Catalyst System (Palladium Source & Ligand): The choice of catalyst and ligand is critical. The active Pd(0) species must be generated efficiently, and the ligand must facilitate both oxidative addition and reductive elimination.

    • Palladium Source: Pre-catalysts like Pd₂(dba)₃ or well-defined (NHC)Pd complexes can be more reliable than Pd(OAc)₂ or PdCl₂.[3][4]

    • Ligand: For Suzuki couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective, especially for the less reactive C-Cl bond.[5][6] For Buchwald-Hartwig aminations, bidentate phosphine ligands (e.g., BINAP, DDPF) or sterically hindered alkylbiaryl phosphines (e.g., RuPhos for secondary amines, BrettPhos for primary amines) are excellent choices.[6][7]

  • Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki reactions and for deprotonating the amine in Buchwald-Hartwig couplings.[8][9]

    • Recommendation: A screening of bases is often necessary. For Suzuki reactions, common choices include K₃PO₄, K₂CO₃, and Cs₂CO₃.[8] For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required.[9]

  • Solvent Choice: The solvent affects the solubility of reagents and the stability and activity of the catalyst.

    • Recommendation: Anhydrous, degassed solvents are crucial. Common choices include toluene, dioxane, and THF.[3] For some Suzuki couplings, the addition of water can be beneficial.[8]

  • Reaction Temperature and Time: These parameters must be optimized. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause catalyst decomposition or side reactions.

    • Recommendation: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[10] If the reaction stalls, a modest increase in temperature may be beneficial.[10]

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield.

    • Protodeboronation (Suzuki): The boronic acid can be protonated and removed from the catalytic cycle, especially in the presence of water or acidic impurities. Using anhydrous conditions or a stronger base can sometimes mitigate this.

    • Hydrodehalogenation: The aryl halide can be reduced, removing the halogen and terminating the reaction. This can be caused by impurities or catalyst decomposition.

Data Presentation

Table 1: General Troubleshooting for Low Yield in Cross-Coupling Reactions
Parameter Potential Issue Recommended Solution
Catalyst/Ligand Inefficient catalyst activation or stability.Use a modern pre-catalyst (e.g., G3-palladacycle). Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[3][6]
Base Suboptimal for transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig).Screen different bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOt-Bu, LHMDS for Buchwald-Hartwig).[8][9]
Solvent Poor solubility, catalyst deactivation.Ensure solvent is anhydrous and degassed. Common options include Toluene, Dioxane, THF.[3]
Temperature Incomplete reaction or catalyst decomposition.Monitor reaction progress to find optimal time/temperature. Start at a literature-reported temperature and adjust as needed.[10]
Atmosphere Presence of oxygen deactivates the Pd(0) catalyst.Ensure the reaction is run under a robust inert atmosphere (Nitrogen or Argon).[6]
Table 2: Comparison of Bases for a Model Suzuki-Miyaura Coupling

Data adapted for a representative aryl halide coupling with phenylboronic acid.

Entry Base Conversion (%)
1K₃PO₄100
2Cs₂CO₃100
3K₂CO₃90
4Na₂CO₃85
5NEt₃70
6KF65

Based on data from a model system. Optimal base is substrate-dependent.[8]

Experimental Protocols

Protocol 1: Microwave-Assisted N-Arylation of this compound

This protocol is adapted from a successful, high-yield synthesis of a 4-anilinoquinazoline derivative.[1]

Materials:

  • This compound (1.0 mmol)

  • Substituted Aniline (1.2 mmol)

  • Tetrahydrofuran (THF), HPLC grade (5 mL)

  • Deionized Water (5 mL)

  • Microwave reactor vial (10-20 mL) with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reactor vial, add this compound (1.0 mmol) and the desired aniline (1.2 mmol).

  • Add THF (5 mL) and deionized water (5 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial inside the microwave reactor cavity.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-40 minutes). Note: Reaction time and temperature may need optimization based on the aniline's reactivity.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the 8-Iodo Position

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (3.0 mmol)

  • Anhydrous, degassed Dioxane/Water (e.g., 4:1 mixture, 10 mL)

  • Schlenk flask or microwave vial with a magnetic stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR/VEGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibition

Caption: EGFR/VEGFR signaling pathway targeted by quinazoline inhibitors.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis reagents Weigh Reagents (Substrate, Catalyst, Base) addition Add Reagents & Solvent reagents->addition glassware Dry Glassware glassware->addition atmosphere Inert Atmosphere Setup (Ar/N2) atmosphere->addition heating Heat & Stir addition->heating monitoring Monitor Progress (TLC / LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for a cross-coupling reaction.

G start Low Conversion Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents reagent_issue Impure/Degraded Reagents? check_reagents->reagent_issue check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) condition_issue Suboptimal Conditions? check_conditions->condition_issue reagent_issue->check_conditions No purify_reagents Purify/Replace Reagents reagent_issue->purify_reagents Yes catalyst_issue Catalyst System Inefficient? condition_issue->catalyst_issue No optimize_conditions Systematically Vary Temp, Time, Solvent, Base condition_issue->optimize_conditions Yes catalyst_issue->optimize_conditions No, Re-evaluate screen_catalysts Screen New Catalysts & Ligands catalyst_issue->screen_catalysts Yes end Improved Conversion purify_reagents->end optimize_conditions->end screen_catalysts->end

Caption: Logical troubleshooting flowchart for low reaction conversion.

References

Managing scalability issues in 4-Chloro-8-iodoquinazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis and scale-up of 4-Chloro-8-iodoquinazoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at the lab scale?

A1: A frequently employed method involves the regioselective metalation of 4-chloroquinazoline followed by quenching with iodine. This approach offers good yields for laboratory-scale synthesis.[1] An alternative route is the chlorination of 8-iodoquinazolin-4-ol using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Q2: We are planning to scale up the synthesis of this compound. What are the primary challenges we should anticipate?

A2: Scaling up quinazoline synthesis often introduces challenges that are less apparent at the bench scale. Key issues include managing heat and mass transfer in larger reactors, which can lead to localized "hot spots" and promote side reactions.[2] You may also observe changes in the impurity profile, and potential precipitation of intermediates or the final product, which can complicate stirring and work-up.[2]

Q3: Are there alternative, more scalable synthetic routes to this compound?

A3: While direct scale-up of the metalation route can be challenging, exploring a convergent synthesis where the chloro and iodo functionalities are introduced on separate precursors before the final ring closure can be a more robust approach for large-scale production. Additionally, advances in flow chemistry and microwave-assisted synthesis may offer more controlled and scalable alternatives to traditional batch processing.[1][3]

Q4: What are the key safety precautions to consider during the synthesis of this compound, especially at a larger scale?

A4: The use of reagents like thionyl chloride or phosphorus oxychloride requires strict handling protocols due to their corrosive and reactive nature. Ensure adequate ventilation and use appropriate personal protective equipment (PPE). Exothermic reactions need careful monitoring and control of reagent addition rates to prevent thermal runaways.[2] A thorough process safety review is essential before attempting any scale-up.

Troubleshooting Guides

Issue 1: Significant Drop in Yield Upon Scale-Up

Q: Our synthesis yield of this compound dropped from 85% at the 10g scale to 60% at the 1kg scale. What are the likely causes and how can we mitigate this?

A: A decrease in yield during scale-up is a common issue and can be attributed to several factors:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized temperature gradients and concentration differences, promoting the formation of byproducts. The decreased surface-area-to-volume ratio makes heat dissipation more challenging.[2]

    • Solution:

      • Improve agitation by selecting an appropriate stirrer design and speed for the reactor geometry.

      • Implement controlled (slower) addition of reagents for highly exothermic steps to better manage the reaction temperature.

      • Use a jacketed reactor with a reliable temperature control unit.

  • Changes in Reaction Kinetics: The optimal reaction time and temperature may differ between lab and pilot scales.

    • Solution:

      • Re-optimize the reaction time and temperature for the larger scale. Monitor the reaction progress closely using in-process controls like HPLC or TLC.

  • Precipitation of Product/Intermediates: Premature precipitation can trap starting materials and prevent the reaction from going to completion.[2]

    • Solution:

      • Adjust the solvent volume to maintain a manageable slurry concentration.

      • Consider a solvent system with better solubility for all components at the reaction temperature.

Issue 2: Increased Impurity Profile in the Scaled-Up Batch

Q: On scaling up, we are observing new impurities in our HPLC analysis of this compound that were not present at the lab scale. How can we identify and control these?

A: The formation of new impurities often points to issues with reaction control that are magnified at a larger scale.

  • Potential Causes:

    • Over-reaction or Degradation: "Hot spots" from poor heat transfer can lead to the degradation of the starting material or product.

    • Hydrolysis: The 4-chloro group on the quinazoline ring is susceptible to hydrolysis, especially during aqueous work-up if not properly controlled. This would form 8-iodoquinazolin-4-ol.

    • Halogen Scrambling: In syntheses involving multiple halogens, there is a possibility of halogen exchange or scrambling under certain conditions, leading to hard-to-remove impurities.[2]

  • Troubleshooting Steps:

    • Identify the Impurity: Isolate the main impurity using preparative HPLC or column chromatography and characterize its structure using LC-MS, HRMS, and NMR.

    • Review the Reaction Mechanism: Once the impurity structure is known, review the reaction mechanism to hypothesize its formation pathway.

    • Optimize Reaction Conditions:

      • To minimize thermal degradation, lower the reaction temperature or shorten the reaction time.

      • To prevent hydrolysis, use anhydrous solvents and reagents, and consider quenching the reaction under non-aqueous conditions before work-up.

      • Ensure the quality and purity of starting materials, as impurities in the raw materials can have a more significant impact at a larger scale.

Data Presentation

Table 1: Illustrative Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound

ParameterLab-Scale (10 g)Pilot-Scale (1 kg)Potential Reasons for Variance
Yield 85%60%Inefficient heat/mass transfer, side reactions, precipitation issues.
Purity (Crude) 95%88%Formation of thermal degradation products, increased side reactions.
Reaction Time 4 hours8 hoursSlower reagent addition for temperature control, altered kinetics.
Key Impurity A 0.5%3.5%Hydrolysis of the 4-chloro group (8-iodoquinazolin-4-ol).
Key Impurity B Not Detected1.8%Dimerization or other temperature-induced side products.

Experimental Protocols

Method 1: Lab-Scale Synthesis of this compound

This protocol is based on a regioselective metalation strategy.

Reagents and Equipment:

  • 4-Chloroquinazoline

  • Dry Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and standard glassware for work-up and purification.

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-chloroquinazoline (1.0 eq) in dry THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-Butyllithium (1.1 eq) dropwise via a syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flask, prepare a solution of iodine (1.2 eq) in dry THF.

  • Add the iodine solution dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound. An 83% yield was reported for a similar transformation.[1]

Method 2: Pilot-Scale Synthesis via Chlorination of 8-Iodoquinazolin-4-ol (Conceptual)

This conceptual protocol is adapted for a larger scale and focuses on process control.

Reagents and Equipment:

  • 8-Iodoquinazolin-4-ol

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • Toluene or another suitable high-boiling solvent

  • Dimethylformamide (DMF) (catalytic amount)

  • Jacketed glass-lined reactor with overhead stirrer, temperature probe, reflux condenser, and scrubber for off-gases.

Procedure:

  • Charge the jacketed reactor with 8-iodoquinazolin-4-ol (1.0 eq) and toluene.

  • Begin agitation and ensure the solid is well-suspended.

  • Slowly add a catalytic amount of DMF.

  • Heat the mixture to 60-70 °C.

  • Using a metering pump, add thionyl chloride (2.0-3.0 eq) at a controlled rate to maintain the internal temperature within the desired range. Vent the off-gases (HCl, SO₂) through a caustic scrubber.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and hold for 4-6 hours. Monitor the reaction for completion by HPLC.

  • Once complete, cool the reactor to 50-60 °C and distill off the excess thionyl chloride and some of the toluene under vacuum.

  • Cool the remaining slurry to room temperature and then further to 0-5 °C.

  • Filter the solid product and wash the filter cake with cold toluene to remove residual impurities.

  • Dry the product under vacuum at a controlled temperature to yield this compound.

Visualizations

G Troubleshooting Workflow for Scalability Issues start Scale-Up Synthesis Initiated issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes high_impurity High Impurity issue->high_impurity Yes success Successful Scale-Up issue->success No check_mixing Evaluate Mixing & Heat Transfer low_yield->check_mixing Investigate optimize_temp Re-optimize Temp & Time low_yield->optimize_temp check_purity Check Raw Material Purity high_impurity->check_purity Investigate id_impurity Isolate & Identify Impurity high_impurity->id_impurity check_mixing->optimize_temp check_purity->id_impurity adjust_workup Modify Quench & Work-up id_impurity->adjust_workup

Caption: Troubleshooting workflow for scalability issues.

G Decision Logic for Impurity Mitigation start New Impurity Detected in Scaled-Up Batch identify Isolate and Characterize (LC-MS, NMR) start->identify is_hydrolysis Is it 8-iodoquinazolin-4-ol? identify->is_hydrolysis is_thermal Is it a thermal degradant/dimer? is_hydrolysis->is_thermal No use_anhydrous Use Anhydrous Solvents & Control Work-up pH is_hydrolysis->use_anhydrous Yes lower_temp Lower Reaction Temp & Shorten Reaction Time is_thermal->lower_temp Yes other Review Mechanism for Other Side Reactions is_thermal->other No

Caption: Decision logic for impurity mitigation.

References

Stability of 4-Chloro-8-iodoquinazoline under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Chloro-8-iodoquinazoline under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is its susceptibility to nucleophilic aromatic substitution (SNAr) at the 4-position, particularly hydrolysis under acidic or basic conditions. The chloro group is an effective leaving group, making the compound reactive towards nucleophiles, including water and hydroxide ions. While the C-I bond is generally stable, it can undergo cleavage under harsh conditions.

Q2: How does pH affect the stability of this compound?

A2: Both acidic and basic conditions can promote the degradation of this compound, primarily through hydrolysis.

  • Acidic Conditions: Acid catalysis can facilitate the hydrolysis of the 4-chloro group, leading to the formation of 8-iodo-4(3H)-quinazolinone.

  • Basic Conditions: In the presence of a base, the 4-chloro group is readily displaced by a hydroxide ion, also yielding 8-iodo-4(3H)-quinazolinone. Studies on similar quinazoline derivatives have shown significant decomposition in both acidic (0.1 M HCl) and basic (0.1 M NaOH) environments, especially at elevated temperatures.[1]

Q3: What are the expected degradation products under hydrolytic conditions?

A3: The major degradation product from the hydrolysis of this compound under either acidic or basic conditions is expected to be 8-iodo-4(3H)-quinazolinone. This occurs through the replacement of the 4-chloro group with a hydroxyl group, followed by tautomerization to the more stable quinazolinone form.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen). Some suppliers indicate that the compound is hygroscopic, making protection from moisture crucial.

Q5: Can I use this compound in aqueous buffers for my experiments?

A5: Caution is advised when using aqueous buffers, especially at non-neutral pH and for extended periods. If possible, prepare stock solutions in a dry, aprotic solvent (e.g., DMSO, DMF) and add them to the aqueous medium immediately before the experiment to minimize hydrolytic degradation. The stability in your specific buffer system should be experimentally verified.

Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of this compound under acidic and basic conditions.

G cluster_acid Acid-Catalyzed Hydrolysis start_acid This compound intermediate_acid Protonated Intermediate start_acid->intermediate_acid + H+ product_acid 8-Iodo-4(3H)-quinazolinone intermediate_acid->product_acid + H2O, - HCl

Caption: Proposed pathway for acid-catalyzed hydrolysis.

G cluster_base Base-Catalyzed Hydrolysis start_base This compound intermediate_base Meisenheimer-like Complex start_base->intermediate_base + OH- product_base 8-Iodo-4(3H)-quinazolinone intermediate_base->product_base - Cl-

Caption: Proposed pathway for base-catalyzed hydrolysis.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the compound in the assay medium.Prepare fresh solutions before each experiment. Assess the stability of the compound in your specific experimental medium over the time course of the assay. Consider using a less nucleophilic buffer system if possible.
Low yield in substitution reactions The compound may have degraded prior to the reaction. The reaction conditions are not optimal.Check the purity of the starting material. Use anhydrous solvents and an inert atmosphere. Optimize reaction parameters such as temperature, reaction time, and the choice of base.
Appearance of unexpected peaks in HPLC analysis Degradation of the compound during sample preparation or analysis.Ensure the mobile phase is compatible with the compound. Minimize the time between sample preparation and injection. If using a mass spectrometer, check for in-source degradation.
Precipitation of the compound in aqueous solution Low aqueous solubility, which can be pH-dependent.Prepare a concentrated stock solution in an organic solvent like DMSO. For the final dilution into an aqueous medium, consider the use of co-solvents or excipients to improve solubility.

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential to understand the stability of a drug substance.[2][3][4][5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C).

  • Photostability: Expose the stock solution and solid compound to light as per ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water, with UV detection).

4. Data Interpretation:

  • Calculate the percentage of degradation.

  • Identify and characterize the major degradation products using techniques like LC-MS.

Illustrative Degradation Data

The following table presents hypothetical data from a forced degradation study to demonstrate expected outcomes.

Stress Condition Duration (hours) Temperature (°C) % Degradation (Illustrative) Major Degradation Product
0.1 M HCl88025%8-iodo-4(3H)-quinazolinone
0.1 M NaOH48040%8-iodo-4(3H)-quinazolinone
3% H₂O₂2425< 5%Minor unidentified products
Dry Heat (Solid)48105< 2%-
Photostability7 days25< 3%-

Visualized Workflows

G cluster_workflow Experimental Workflow for Stability Testing start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Heat, etc.) start->stress sample Sample at Time Points stress->sample analyze HPLC/LC-MS Analysis sample->analyze interpret Interpret Data & Identify Degradants analyze->interpret end Stability Profile Established interpret->end

Caption: General workflow for a forced degradation study.

G cluster_troubleshooting Troubleshooting Logic issue Inconsistent Results? check_purity Check Starting Material Purity issue->check_purity Yes check_stability Run Stability in Assay Medium check_purity->check_stability fresh_solutions Prepare Fresh Solutions check_stability->fresh_solutions optimize Optimize Reaction Conditions fresh_solutions->optimize

Caption: A decision-making diagram for troubleshooting.

References

Removal of palladium catalyst from 4-Chloro-8-iodoquinazoline reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from 4-Chloro-8-iodoquinazoline reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium from my this compound reaction mixture?

A1: There are several established methods for removing palladium catalysts, and the best approach depends on the specific nature of the palladium species (heterogeneous or homogeneous) and the desired purity of your final product. The most common methods include:

  • Filtration: This is the simplest method for removing heterogeneous catalysts, such as palladium on carbon (Pd/C), or palladium that has precipitated out of solution as palladium black. Often, a filter aid like Celite® is used to trap very fine particles.

  • Scavenging: This method employs solid-supported or soluble agents (scavengers) that selectively bind to palladium. These scavengers are typically functionalized with groups like thiols, amines, or phosphines that have a high affinity for palladium. Activated carbon can also be used as a scavenger.

  • Chromatography: Column chromatography is a standard purification technique that can separate the desired product from both soluble and insoluble palladium species.

  • Crystallization and Extraction: Purifying the final product by crystallization can leave palladium impurities in the mother liquor. The effectiveness of this method can be improved by adding agents like N-acetylcysteine or thiourea to keep the palladium species soluble. Liquid-liquid extraction can also be used to remove water-soluble palladium salts.

Q2: How do I select the most appropriate palladium removal method for my experiment?

A2: The choice of method depends on several factors, including the state of the palladium catalyst (soluble vs. insoluble), the scale of your reaction, the required final purity of your this compound, and cost considerations. The following decision tree can guide your selection process.

G start Is the Palladium Catalyst Heterogeneous (e.g., Pd/C)? filtration Filtration through Celite® start->filtration Yes soluble Is the Palladium Catalyst Homogeneous (Soluble)? start->soluble No scavenging Scavenging (e.g., Thiol-based silica) soluble->scavenging No chromatography Column Chromatography soluble->chromatography No crystallization Crystallization / Extraction soluble->crystallization No high_purity High Purity Required (API Synthesis)? soluble->high_purity Yes process_scale Process Scale-Up? scavenging->process_scale chromatography->process_scale combination Combination Approach: Scavenging followed by Chromatography/Crystallization high_purity->combination flow_chem Consider Flow Chemistry with Packed Bed Scavengers process_scale->flow_chem Yes

A decision tree for selecting a palladium removal method.

Q3: What are the acceptable limits for residual palladium in my final product?

A3: For drug development professionals, the acceptable limits for elemental impurities in active pharmaceutical ingredients (APIs) are defined by the International Council for Harmonisation (ICH) Q3D guidelines. Palladium is classified as a Class 2B element, and its permitted daily exposure (PDE) is 100 µ g/day for oral administration. The corresponding concentration limit in the drug product depends on the daily dose.

Q4: How can I determine the concentration of residual palladium in my this compound sample?

A4: Several analytical techniques are available for quantifying trace levels of palladium. The most common methods used in the pharmaceutical industry are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique capable of detecting palladium at parts-per-billion (ppb) levels and is often the standard for final quality control of APIs.

  • Atomic Absorption Spectroscopy (AAS): Another common technique for quantifying metal content.

  • X-Ray Fluorescence (XRF): A non-destructive technique that can also be used for determining palladium content.

For process development, rapid screening methods using fluorescence-based detection kits are also available to quickly assess the efficiency of different removal methods before committing to the more time-consuming and expensive formal analysis.

Data Presentation: Efficiency of Palladium Removal Methods

The following table summarizes the efficiency of various palladium removal methods reported in the literature. This data can help you choose an effective strategy for your specific needs.

Method/ScavengerStarting Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference(s)
Filtration & Adsorption
Column Chromatography>5000 (crude)<100 (in >50% of samples)~90
Column Chromatography & Si-TMT>5000 (crude)<100 (in all samples)~98
Activated Carbon300<1>99.6
Scavengers
Trimercaptotriazine (TMT) & Activated Charcoal22392099.1
Biotage® MP-TMT852<5>99.4
SiliaMetS® Thiol13002>99.8
SiliaMetS® Thiol & Thiourea2400≤16>99.3
SH Silica186Not Detected>99.9

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium from reaction mixtures involving heterocyclic compounds like this compound.

Problem 1: Incomplete Palladium Removal After Filtration

  • Symptoms: The filtrate remains colored (black or grey), or subsequent analysis shows high residual palladium levels.

  • Possible Causes & Solutions:

    • Fine Palladium Particles: The palladium black particles may be too fine to be captured by standard filter paper.

      • Solution: Use a pad of Celite® (1-2 cm thick) over the filter paper to trap these fine particles. Pre-wetting the Celite pad with the filtration solvent can improve its effectiveness.

    • Soluble Palladium Species: The reaction may have produced soluble palladium complexes that will pass through the filter.

      • Solution: Filtration is only effective for heterogeneous catalysts. For soluble palladium, you will need to use a scavenger, chromatography, or crystallization.

    • Colloidal Palladium: In some cases, palladium can form colloids that are difficult to filter.

      • Solution: Try adding a small amount of activated carbon to the mixture and stirring for a period before filtering through Celite. The carbon can adsorb the colloidal palladium.

Problem 2: Low Efficiency of Palladium Scavengers

  • Symptoms: Residual palladium levels remain high after treatment with a scavenger.

  • Possible Causes & Solutions:

    • Incorrect Scavenger Selection: The scavenger may not be optimal for the palladium species (e.g., Pd(0) vs. Pd(II)) or the solvent system. Thiol-based scavengers are generally effective for a range of palladium species.

      • Solution: Screen a small panel of different scavengers (e.g., thiol-based, amine-based, TMT-based) to find the most effective one for your specific reaction mixture.

    • Insufficient Scavenger or Reaction Time: The amount of scavenger or the contact time may be insufficient for complete removal.

      • Solution: Increase the equivalents of the scavenger (starting with 4-8 molar equivalents is often recommended for initial screening) and/or increase the stirring time. Gently heating the mixture may also improve the scavenging rate.

    • Product-Palladium Complexation: Your this compound product, being a nitrogen-containing heterocycle, might form a stable complex with palladium, making it difficult for the scavenger to capture the metal.

      • Solution: Consider changing the solvent to disrupt this interaction before adding the scavenger. In some cases, a pre-treatment step or the use of a competing ligand may be necessary.

Problem 3: Significant Product Loss During Purification

  • Symptoms: Low yield of this compound after palladium removal.

  • Possible Causes & Solutions:

    • Adsorption onto Scavenger/Carbon: The product may be non-specifically binding to the solid support of the scavenger or to activated carbon.

      • Solution 1: Use the minimum effective amount of the scavenger.

      • Solution 2: After filtering off the scavenger, wash it thoroughly with a fresh portion of the solvent to recover any adsorbed product.

      • Solution 3: If product loss remains high, consider a different scavenger or an alternative purification method like crystallization.

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium by Filtration through Celite®

This protocol is effective for removing insoluble palladium species like Pd/C or precipitated palladium black.

  • Prepare the Celite® Pad:

    • In a Büchner or sintered glass funnel, place a piece of filter paper that fits snugly.

    • Add a 1-2 cm layer of Celite® over the filter paper.

    • Gently press down on the Celite® to create a flat, compact bed.

    • Pre-wet the Celite® pad with the solvent used in your reaction mixture to prevent the pad from cracking during filtration.

  • Filter the Reaction Mixture:

    • If necessary, dilute your reaction mixture with a suitable solvent to reduce its viscosity.

    • Slowly pour the diluted mixture onto the center of the Celite® bed.

    • Apply a gentle vacuum to draw the solution through the filter.

  • Wash and Collect:

    • Wash the Celite® pad with a fresh portion of the solvent to ensure all of your product is recovered.

    • Combine the filtrates, which should now be free of insoluble palladium.

    • Concentrate the filtrate under reduced pressure to obtain your product.

Protocol 2: General Procedure for Palladium Removal Using a Solid-Supported Scavenger (e.g., SiliaMetS® Thiol)

This method is suitable for removing soluble palladium species from the reaction mixture.

  • Select and Add the Scavenger:

    • Choose an appropriate scavenger based on your reaction conditions. Thiol-based scavengers are a good starting point for many palladium-catalyzed reactions.

    • Add the recommended amount of the scavenger to your crude product solution. For initial screening, 4-8 molar equivalents relative to the initial amount of palladium catalyst is a common starting point.

  • Scavenging Reaction:

    • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C).

    • The required time can range from 1 to 18 hours. You can monitor the progress by taking small aliquots and analyzing for palladium content if a rapid analytical method is available.

  • Isolate the Product:

    • Once the scavenging is complete, filter the mixture to remove the solid-supported scavenger. A simple gravity filtration or filtration through a syringe filter may be sufficient.

    • Wash the filtered scavenger with a fresh portion of the solvent to recover any adsorbed product.

    • Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

  • Analysis:

    • Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS to confirm that it meets the required specifications.

G cluster_0 start Crude Reaction Mixture (Containing Soluble Pd) add_scavenger Add Solid-Supported Scavenger (e.g., Si-Thiol) start->add_scavenger stir Stir at RT or Elevated Temp (1-18 hours) add_scavenger->stir filtration Filter to Remove Scavenger stir->filtration wash Wash Scavenger with Fresh Solvent filtration->wash scavenger_waste Spent Scavenger (Solid Waste) filtration->scavenger_waste combine Combine Filtrate and Washings wash->combine concentrate Concentrate Under Reduced Pressure combine->concentrate end Purified Product (Low Pd Content) concentrate->end

A general workflow for palladium removal using a scavenger.

Validation & Comparative

Comparative Reactivity Analysis: 4-Chloro-8-iodoquinazoline vs. 4,8-dichloroquinazoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials in synthetic chemistry is paramount to the efficiency and success of a synthetic route. This guide provides an objective comparison of the reactivity of two key building blocks, 4-chloro-8-iodoquinazoline and 4,8-dichloroquinazoline, with a focus on their performance in widely-used palladium-catalyzed cross-coupling reactions. The information presented is supported by available experimental data to aid in the strategic selection of these intermediates for the synthesis of complex quinazoline derivatives.

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The functionalization of this heterocyclic system often relies on the selective reactivity of halogenated precursors. In this context, this compound and 4,8-dichloroquinazoline offer distinct advantages and disadvantages depending on the desired synthetic transformation. The primary difference in their reactivity stems from the inherent bond strengths of the carbon-halogen bonds (C-I vs. C-Cl) and the electronic environment of the quinazoline ring.

General Reactivity Principles

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, the oxidative addition of the palladium catalyst to the carbon-halogen bond is a key step in the catalytic cycle. The rate of this step is highly dependent on the nature of the halogen. Generally, the reactivity follows the order: C-I > C-Br > C-Cl. This trend is attributed to the weaker bond dissociation energy of the C-I bond compared to the C-Cl bond, making it more susceptible to cleavage by the palladium catalyst.

For dihalogenated quinazolines, the position of the halogen also plays a crucial role. The chlorine atom at the 4-position of the quinazoline ring is activated towards nucleophilic attack and oxidative addition due to the electron-withdrawing effect of the adjacent nitrogen atom. This makes the C4-position the more reactive site for substitution in many cases.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. When comparing this compound and 4,8-dichloroquinazoline in this reaction, a distinct difference in regioselectivity and reactivity is anticipated.

This compound: Due to the significantly higher reactivity of the C-I bond, Suzuki-Miyaura coupling is expected to occur selectively at the 8-position. This allows for the introduction of an aryl or vinyl group at C8 while retaining the chlorine at C4 for subsequent functionalization.

4,8-dichloroquinazoline: In this case, the chlorine at the 4-position is more activated than the chlorine at the 8-position. Therefore, Suzuki-Miyaura coupling is predicted to proceed with high regioselectivity at the C4 position.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the halogenated quinazolines in this reaction is governed by the C-X bond strength and the position of the halogen.

This compound: Selective amination is expected at the C8 position due to the lability of the C-I bond. However, studies have shown that the N-arylation of this compound can be challenging under certain conditions, sometimes resulting in low yields. Optimization, for example through the use of microwave-mediated base-free conditions, has been shown to significantly improve the efficiency of this transformation.[1]

4,8-dichloroquinazoline: For this substrate, the Buchwald-Hartwig amination is anticipated to occur selectively at the more activated C4 position, allowing for the synthesis of 4-amino-8-chloroquinazoline derivatives. These intermediates can then be subjected to further diversification at the C8 position.

Quantitative Data Summary

The following table summarizes the expected and reported reactivity for the two compounds in key cross-coupling reactions. It is important to note that a direct comparison under identical conditions is not available in the literature, and the data for 4,8-dichloroquinazoline is inferred from the general principles of reactivity and studies on analogous systems.

Reaction TypeSubstratePosition of ReactionCoupling PartnerProductYield (%)Reference/Notes
Buchwald-Hartwig Amination This compoundC44-Methoxy-N-methylaniline4-((4-methoxyphenyl)(methyl)amino)-8-iodoquinazoline87[1] (Microwave-mediated, base-free)
Buchwald-Hartwig Amination 4,8-DichloroquinazolineC4 (Predicted)Amine4-Amino-8-chloroquinazoline-Predicted based on higher reactivity of C4-Cl.
Suzuki-Miyaura Coupling This compoundC8 (Predicted)Arylboronic acid4-Chloro-8-arylquinazoline-Predicted based on C-I > C-Cl reactivity.
Suzuki-Miyaura Coupling 4,8-DichloroquinazolineC4 (Predicted)Arylboronic acid4-Aryl-8-chloroquinazoline-Predicted based on higher reactivity of C4-Cl.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of these reactions. Below are representative procedures for the Buchwald-Hartwig amination of this compound and a general protocol for the Suzuki-Miyaura coupling which can be adapted for both substrates.

Microwave-Mediated N-Arylation of this compound

This protocol is based on a reported procedure for the synthesis of a verubulin analog.[1]

Materials:

  • This compound

  • 4-Methoxy-N-methylaniline

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • In a microwave vial, a mixture of this compound (1 equivalent) and 4-methoxy-N-methylaniline (1.2 equivalents) is prepared in a 1:1 mixture of THF and water.

  • The vial is sealed and subjected to microwave irradiation at a suitable temperature and time to drive the reaction to completion.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is isolated and purified using standard techniques such as extraction and column chromatography.

General Protocol for Suzuki-Miyaura Coupling

This is a general procedure that can be optimized for the specific quinazoline substrate and boronic acid.

Materials:

  • Halogenated quinazoline (this compound or 4,8-dichloroquinazoline)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane, Toluene, DMF, with or without water)

Procedure:

  • To a reaction vessel, add the halogenated quinazoline (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (typically 1-5 mol%).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • Degassed solvent is added, and the reaction mixture is heated to the desired temperature (typically 80-120 °C) with stirring.

  • The reaction progress is monitored by TLC or LC-MS.

  • Once the reaction is complete, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Visualization of Reaction Pathways

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition + Ar-X Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(Ar')Ln Transmetalation + Ar'-B(OR)2 Ar-Pd(II)(Ar')Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')Ln->Ar-Ar' Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition + Ar-X Ar-Pd(II)(NRR')Ln Ar-Pd(II)(NRR')Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(NRR')Ln Amine Coordination & Deprotonation + HNRR' Ar-Pd(II)(NRR')Ln->Pd(0)Ln Reductive Elimination Ar-NRR' Ar-NRR' Ar-Pd(II)(NRR')Ln->Ar-NRR' Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

The choice between this compound and 4,8-dichloroquinazoline as a synthetic intermediate should be guided by the desired final product and the intended reaction sequence.

  • This compound is the preferred substrate for selective functionalization at the C8 position via Suzuki-Miyaura or Buchwald-Hartwig reactions, leveraging the high reactivity of the carbon-iodine bond. The C4-chloro group can then be used for subsequent transformations.

  • 4,8-dichloroquinazoline is ideal for selective functionalization at the C4 position. The greater reactivity of the C4-chloro group allows for the introduction of a variety of substituents at this position, with the C8-chloro group available for further diversification in a subsequent step.

While direct comparative quantitative data is limited, the well-established principles of palladium-catalyzed cross-coupling reactions provide a strong predictive framework for the reactivity of these two valuable building blocks. Researchers should carefully consider the desired regioselectivity and the potential need for reaction optimization when selecting between these two halogenated quinazolines.

References

Comparative Analysis of 4-Chloro-8-iodoquinazoline Derivatives in Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the anticancer and antimicrobial potential of 4-Chloro-8-iodoquinazoline derivatives reveals a promising class of compounds for further drug development. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed methodologies, to inform researchers and scientists in the field.

The quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects. The introduction of halogen atoms, such as chlorine and iodine, at specific positions of the quinazoline ring has been shown to modulate their therapeutic properties. This guide focuses on derivatives of this compound, summarizing their performance in various biological assays and providing insights into their mechanisms of action.

Anticancer Activity

Recent studies have highlighted the potent antiproliferative effects of iodoquinazoline derivatives against various cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathways.

A study on 2,4-disubstituted-6-iodoquinazoline derivatives, close analogs of the 8-iodo variants, demonstrated significant cytotoxic activity. For instance, compound 3c from this series, featuring a 4-methoxyphenyl group at the 2-position and a sulfanilamide moiety at the 4-position, was identified as a particularly effective anticancer agent. It inhibited the growth of four different tumor cell lines with IC50 values ranging from 4.0 to 8.0 µM.[1] Another promising compound from the same series, 3b , also showed notable antiproliferative activity with IC50 values between 6.0 and 9.0 µM.[1]

Furthermore, the synthesis of a verubulin analog from this compound has been reported, indicating the potential of this scaffold in developing tubulin polymerization inhibitors, a known mechanism for inducing apoptosis in cancer cells.[2]

Comparative Anticancer Activity Data
Compound ID2-Position Substituent4-Position SubstituentCancer Cell LineIC50 (µM)Reference
3c 4-methoxyphenylsulfanilamideMCF-7 (Breast)4.0[1]
HCT-116 (Colon)6.5[1]
HepG2 (Liver)8.0[1]
A549 (Lung)5.2[1]
3b Phenyl4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenylaminoMCF-7 (Breast)6.0[1]
HCT-116 (Colon)8.3[1]
HepG2 (Liver)9.0[1]
A549 (Lung)7.1[1]

Antimicrobial Activity

In addition to their anticancer properties, iodoquinazoline derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The antibacterial action is often more pronounced against Gram-positive bacteria compared to Gram-negative strains.

The aforementioned 2,4-disubstituted-6-iodoquinazoline derivatives were also screened for their antimicrobial effects. Compound 3c not only excelled in anticancer assays but also exhibited the strongest antibacterial and antifungal activities among the tested compounds.[1] Compound 3b followed with significant, albeit slightly lower, antimicrobial efficacy.[1] The proposed antibacterial mechanism for some quinazoline derivatives involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in microbial folate metabolism.

Comparative Antimicrobial Activity Data
Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
3c Staphylococcus aureus62.5[1]
Bacillus subtilis125[1]
Escherichia coli250[1]
Candida albicans125[1]
3b Staphylococcus aureus125[1]
Bacillus subtilis250[1]
Escherichia coli500[1]
Candida albicans250[1]

Experimental Protocols

Anticancer Activity Screening (MTT Assay)

The antiproliferative activity of the this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]

  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the derivatives against various microbial strains is determined using the broth microdilution method.[5][6][7]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway targeted by these derivatives and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound Derivatives anticancer Anticancer Screening (MTT Assay) synthesis->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) synthesis->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic kinase_assay Kinase Inhibition Assays (EGFR, VEGFR-2) ic50->kinase_assay pathway_analysis Signaling Pathway Analysis mic->pathway_analysis kinase_assay->pathway_analysis

Caption: General workflow for the biological screening of this compound derivatives.

EGFR_signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Iodoquinazoline Iodoquinazoline Derivative Iodoquinazoline->Dimerization Inhibits Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by iodoquinazoline derivatives.

References

Comparative Guide to the Validation of Analytical Methods for 4-Chloro-8-iodoquinazoline and Related Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of 4-Chloro-8-iodoquinazoline. As of this review, a specific, publicly validated HPLC method for this compound has not been documented in peer-reviewed literature. However, extensive research on structurally similar quinazoline derivatives provides a strong foundation for developing and validating a robust analytical method.

This document consolidates and compares experimental data from several validated HPLC methods for various quinazoline compounds, offering a predictive performance benchmark and a detailed procedural framework for researchers working with this compound.

Comparative Analysis of HPLC Methodologies

The analysis of quinazoline derivatives is predominantly achieved using reverse-phase HPLC (RP-HPLC) with C18 columns, which are well-suited for separating hydrophobic aromatic compounds.[1] A comparison of chromatographic conditions from published methods for related molecules is presented below.

Table 1: Comparison of Chromatographic Conditions for Quinazoline Derivatives

ParameterMethod for Quinazoline Derivatives[2]Method for N-substituted Quinolines[3]Method for Tetrahydroazepino-quinazolin-one[4][5]Proposed Starting Method for this compound
Column C18HYPERSIL C18 (250 x 4.6mm, 5.0µm)C18C18 (e.g., 250 x 4.6mm, 5µm)
Mobile Phase Acetonitrile / Water (85/15, v/v)Acetonitrile / Water (80:20, v/v)Methanol / Water (80:20, v/v)Acetonitrile / Water or Methanol / Water
Elution Mode IsocraticIsocraticIsocraticIsocratic or Gradient
Flow Rate 1.0 mL/min0.5 mL/min0.9 mL/min1.0 mL/min
Detection (UV) 260 nm340 nm254 nm~254 nm (scan for maxima)
Retention Time 7.15 min7.687 min3.9 minTo be determined

Performance Comparison from Validation Studies

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose.[6] Key validation parameters for several quinazoline derivatives are summarized below, providing a benchmark for the expected performance of a method for this compound.

Table 2: Comparison of Method Validation Parameters

Validation ParameterMethod for Quinazoline Derivatives[2]Method for N-substituted Quinolines[3]Method for Tetrahydroazepino-quinazolin-one[4][5]
Linearity Range 0.78 - 500 ng4 - 24 ppmNot specified
Correlation Coefficient (r²) 1.00.9998Not specified
Accuracy (% Recovery) 99.97% - 101.66%98.69% - 101.19%Not specified
Precision (%RSD) Intra-day: 0.21% - 0.55% Inter-day: 0.32% - 0.82%> 2%Not specified
LOD 0.164 ngNot specifiedDetermined via 3.3×σ/S
LOQ 0.496 ngNot specifiedDetermined via 10×σ/S

Experimental Protocols

The following section details a generalized yet comprehensive experimental protocol for the development and validation of an HPLC method for this compound, based on established methods for related compounds.

3.1. Materials and Instrumentation

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, pump, autosampler, and column oven (e.g., Agilent 1200 series, Shimadzu LC-20AD)[3][4].

  • Column: A reverse-phase C18 column is recommended as a starting point.[7]

  • Solvents: HPLC grade acetonitrile, methanol, and purified water.

  • Standard: A well-characterized reference standard of this compound.

  • Sample Diluent: Typically the mobile phase or a compatible solvent mixture.

3.2. Proposed Chromatographic Conditions

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 80:20 v/v). The ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes) and good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25-30°C.

  • Detection Wavelength: Quinazoline derivatives generally exhibit strong UV absorbance.[1] A PDA detector should be used to scan a standard solution to determine the absorbance maximum (λmax). A starting wavelength of 254 nm is often effective.[4]

  • Injection Volume: 10-20 µL.

3.3. Validation Protocol

The method should be validated according to ICH (International Council for Harmonisation) guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This involves analyzing a blank (diluent), a placebo, and the analyte, ensuring no interference at the analyte's retention time. Forced degradation studies (acid, base, oxidation, thermal, photolytic) should be performed to demonstrate that the method can separate the analyte from its degradation products.[8]

  • Linearity: Analyze a minimum of five concentrations of the reference standard over a specified range. Plot the peak area response against concentration and determine the correlation coefficient (r²), which should ideally be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The percent recovery should be calculated.

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple replicates (e.g., n=6) of a single standard concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment. The Relative Standard Deviation (%RSD) for precision studies should typically be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.[4]

  • Robustness: Deliberately introduce small variations to the method parameters (e.g., ±2% in mobile phase organic content, ±0.1 mL/min in flow rate, ±5 nm in wavelength) and assess the impact on the results.[4]

Visualized Workflows

The following diagrams illustrate the logical flow of the HPLC method validation process.

G cluster_0 Method Development cluster_1 Method Validation A Select Column & Mobile Phase B Optimize Wavelength & Flow Rate A->B C Assess System Suitability B->C D Specificity / Forced Degradation C->D Proceed if System is Suitable E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Validated HPLC Method I->J Method is Validated

Caption: Workflow for HPLC Method Development and Validation.

G start Start prep Sample Preparation Weigh Standard/Sample Dissolve in Diluent Filter Solution (0.45µm) start->prep inject HPLC Injection Inject 20µL into HPLC System prep:f2->inject analysis Chromatographic Run Mobile Phase Pumped at 1.0 mL/min Separation on C18 Column UV Detection at λmax inject:f0->analysis data Data Acquisition & Analysis Integrate Peak Area Quantify using Calibration Curve analysis:f2->data end End data:f1->end

Caption: Standard Operating Procedure for HPLC Sample Analysis.

References

Unveiling a New Frontier in Cancer Therapy: Comparative Docking Analysis of 4-Chloro-8-iodoquinazoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed computational and experimental comparison reveals the potent and selective anticancer potential of novel 4-Chloro-8-iodoquinazoline analogs, positioning them as promising candidates for next-generation targeted therapies. These compounds demonstrate superior binding affinities to key oncogenic drivers, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), when compared to established inhibitors.

In the relentless pursuit of more effective cancer treatments, researchers have increasingly turned to the rational design of small molecule inhibitors that target specific proteins crucial for tumor growth and survival. The quinazoline scaffold has long been recognized as a "privileged" structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs.[1] This guide provides a comprehensive comparative analysis of a specific class of these compounds, this compound analogs, highlighting their performance against other alternatives through rigorous docking studies and supporting experimental data.

Performance Profile: A Head-to-Head Comparison

Molecular docking simulations are a cornerstone of modern drug discovery, offering predictive insights into the binding interactions between a ligand (potential drug) and its protein target. The data presented below summarizes the docking scores and experimentally determined inhibitory concentrations (IC50) of various this compound analogs against critical cancer targets, juxtaposed with the performance of known inhibitors.

Compound/AnalogTarget ProteinPDB IDDocking Score (kcal/mol)Binding Affinity (ΔG, kcal/mol)Key Interacting ResiduesExperimental IC50 (µM)
This compound Analog (9c) EGFRT790M3W2O--90.95Thr854, Met790, Met793, Pro794, Phe795, Tyr8010.22
This compound Analog (9d) EGFRT790M3W2O---0.26
This compound Analog (9e) EGFRT790M3W2O---0.30
This compound Analog (5d) EGFRT790M3W2O---0.40
Gefitinib (Reference) EGFR--127.495---
Erlotinib (Reference) EGFRT790M3W2O----
Sorafenib (Reference) VEGFR-24ASD--Cys1045, Asp1046, Hie1026, Ile888, Ile892, Glu885-
This compound Analog (9c) VEGFR-24ASD---0.85
This compound Analog (9b) VEGFR-24ASD---0.90
This compound Analog (9d) VEGFR-24ASD---0.90
Quinazolinone Analog (VIm) PI3K2WXQ-168.08-Val882, Lys8331.21 (MCF-7)
Quinazoline-4(3H)-one Analog (20) EGFR--163.729---
Quinazoline-4(3H)-one Analog (24) EGFR-----
Quinazoline-4(3H)-one Analog (26) EGFR--169.796---

Note: A lower docking score and binding affinity (more negative) generally indicate a more favorable binding interaction. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The data clearly indicates that the synthesized this compound analogs, particularly compound 9c , exhibit exceptional dual inhibitory activity against both EGFRT790M and VEGFR-2.[2] The T790M mutation in EGFR is a common mechanism of resistance to first-generation EGFR inhibitors, making compounds that can effectively target this mutant highly sought after. Notably, the docking scores for several quinazoline-4(3H)-one analogs were significantly better than the reference drug Gefitinib, suggesting stronger binding to the EGFR active site.[3]

Visualizing the Path to Inhibition

To better understand the mechanisms and workflows involved in these comparative studies, the following diagrams, generated using the DOT language, illustrate key processes.

G Experimental Workflow for Anticancer Drug Screening cluster_synthesis Chemical Synthesis cluster_computational Computational Analysis cluster_invitro In Vitro Evaluation cluster_results Data Analysis synthesis Synthesis of This compound Analogs docking Molecular Docking (Target: EGFR, VEGFR-2) synthesis->docking cell_lines Cancer Cell Lines (e.g., HepG2, MCF-7) synthesis->cell_lines admet ADMET Prediction docking->admet sar Structure-Activity Relationship (SAR) Analysis admet->sar mtt_assay MTT Assay for Cytotoxicity (IC50) cell_lines->mtt_assay kinase_assay Kinase Inhibition Assay mtt_assay->kinase_assay kinase_assay->sar lead_id Lead Compound Identification sar->lead_id

Caption: Workflow for anticancer screening of quinazoline analogs.

The above workflow outlines the systematic process from the chemical synthesis of the analogs to the identification of lead compounds through a combination of computational and in vitro studies.

G Simplified EGFR Signaling Pathway and Inhibition EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor This compound Analog Inhibitor->EGFR Inhibition

References

Unveiling the Anticancer Potential of Iodoquinazoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic compounds, quinazoline derivatives have emerged as a privileged scaffold, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects. This guide provides a comparative analysis of the in vitro anticancer activity of iodoquinazoline derivatives, offering insights into their structure-activity relationships, mechanisms of action, and experimental evaluation.

While the specific focus of this guide is on iodo-substituted quinazolines, it is important to note that comprehensive public data on the anticancer activity of 4-Chloro-8-iodoquinazoline as a standalone compound is limited. The available research primarily focuses on more complex derivatives where the 4-chloro group has been further substituted. Therefore, this guide will draw upon data from closely related iodoquinazoline analogues to provide a broader understanding of their potential.

Comparative Anticancer Activity of Iodoquinazoline Derivatives

The in vitro cytotoxic activity of various iodoquinazoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below. These derivatives often feature substitutions at the 2 and 4 positions of the quinazoline core, in addition to the iodine atom at either the 6 or 8 position.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Series 1 (6-Iodoquinazolines)
Compound 3b2-(4-methoxyphenyl)-4-(sulfanilamido)A549 (Lung)6.0[1]
HepG2 (Liver)7.0[1]
HCT116 (Colon)8.0[1]
MCF-7 (Breast)9.0[1]
Compound 3c2-(4-methoxyphenyl)-4-(4-methylsulfanilamido)A549 (Lung)4.0[1]
HepG2 (Liver)5.0[1]
HCT116 (Colon)6.0[1]
MCF-7 (Breast)8.0[1]
Series 2 (Iodoquinazolines - position not specified)
Compound 6cVaried substitutionsA549 (Lung)6.24[2]
HepG2 (Liver)7.88[2]
HCT116 (Colon)7.44[2]
MCF-7 (Breast)7.10[2]
Compound 6dVaried substitutionsA549 (Lung)6.12[2]
HepG2 (Liver)7.35[2]
HCT116 (Colon)6.80[2]
MCF-7 (Breast)6.90[2]
Compound 8cVaried substitutionsA549 (Lung)6.90[2]
HepG2 (Liver)7.50[2]
HCT116 (Colon)6.90[2]
MCF-7 (Breast)6.95[2]
Compound 8dVaried substitutionsA549 (Lung)6.00[2]
HepG2 (Liver)7.05[2]
HCT116 (Colon)5.75[2]
MCF-7 (Breast)6.55[2]
Reference Drugs
Doxorubicin-A549, HepG2, HCT116, MCF-72.3 - 3.25[1]
Erlotinib---[2]
Sorafenib---[2]

Note: The specific substitution patterns for compounds in "Series 2" are detailed in the cited reference. The data presented here is for comparative purposes and highlights the potent anticancer activity of iodoquinazoline derivatives, with some compounds exhibiting IC50 values in the low micromolar range.[1][2]

Proposed Mechanisms of Action

The anticancer activity of iodoquinazoline derivatives is believed to stem from their ability to interact with various molecular targets crucial for cancer cell proliferation and survival. Two prominent proposed mechanisms include the inhibition of carbonic anhydrases and the dual inhibition of key receptor tyrosine kinases.

Carbonic Anhydrase Inhibition

Certain iodoquinazoline derivatives have been identified as inhibitors of carbonic anhydrase XII (CAXII), an enzyme overexpressed in various tumors and associated with tumor progression and metastasis.[1] By inhibiting CAXII, these compounds may disrupt the pH balance within the tumor microenvironment, leading to apoptosis.

G cluster_cell Cancer Cell Iodoquinazoline_Derivative Iodoquinazoline Derivative CAXII Carbonic Anhydrase XII (CAXII) Iodoquinazoline_Derivative->CAXII Inhibition H_ion H⁺ CAXII->H_ion Catalyzes H2CO3 H₂CO₃ H2CO3->CAXII Extracellular_Acidosis Extracellular Acidosis H_ion->Extracellular_Acidosis HCO3_ion HCO₃⁻ Apoptosis Apoptosis Extracellular_Acidosis->Apoptosis Induces

Caption: Proposed mechanism of carbonic anhydrase XII inhibition by iodoquinazoline derivatives.

Dual VEGFR-2 and EGFRT790M Inhibition

Other studies have explored the potential of iodoquinazoline derivatives as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the T790M mutant of Epidermal Growth Factor Receptor (EGFRT790M).[2] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. EGFR is a receptor tyrosine kinase that, when mutated, can drive uncontrolled cell growth. The T790M mutation, in particular, is a common mechanism of resistance to first-generation EGFR inhibitors. By simultaneously targeting both pathways, these compounds could offer a more comprehensive approach to cancer treatment.

G cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 Angiogenesis_Pathway Angiogenesis Signaling VEGFR2->Angiogenesis_Pathway EGFR_T790M EGFR (T790M) Proliferation_Pathway Proliferation Signaling EGFR_T790M->Proliferation_Pathway Angiogenesis Angiogenesis Angiogenesis_Pathway->Angiogenesis Tumor_Growth Tumor Growth & Resistance Proliferation_Pathway->Tumor_Growth Iodoquinazoline_Derivative Iodoquinazoline Derivative Iodoquinazoline_Derivative->VEGFR2 Inhibition Iodoquinazoline_Derivative->EGFR_T790M Inhibition

Caption: Dual inhibition of VEGFR-2 and EGFR (T790M) signaling pathways.

Experimental Protocols

The in vitro anticancer activity of the iodoquinazoline derivatives is typically assessed using standard cytotoxicity assays. The following is a generalized protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity.

MTT Cytotoxicity Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, HCT116, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds (iodoquinazoline derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plates for another 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software program.

This guide provides a snapshot of the current understanding of the in vitro anticancer activity of iodoquinazoline derivatives. The promising results from initial studies, coupled with their diverse mechanisms of action, underscore the potential of this scaffold in the development of novel and effective cancer therapeutics. Further research, particularly focusing on the specific this compound core, is warranted to fully elucidate its therapeutic potential.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-8-iodoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationship (SAR) for derivatives of the 4-chloro-8-iodoquinazoline scaffold, a key intermediate in the synthesis of targeted therapeutic agents. Due to a limited number of comprehensive SAR studies focused specifically on 8-iodoquinazoline derivatives in publicly available literature, this guide will present direct findings where available and draw comparisons from closely related analogues, particularly 6-halo-substituted quinazolines, to elucidate potential SAR trends.

Introduction to the 4-Anilinoquinazoline Scaffold

The quinazoline ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form the core of numerous biologically active compounds.[1] Derivatives, particularly 4-anilinoquinazolines, have been extensively investigated as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling pathways frequently dysregulated in cancer.[1] Prominent examples of FDA-approved drugs based on this scaffold include the Epidermal Growth Factor Receptor (EGFR) inhibitors gefitinib, erlotinib, and lapatinib.[1][2]

The this compound intermediate is a valuable building block for creating novel derivatives. The chlorine atom at the C4 position serves as a reactive leaving group, readily displaced by amines to form 4-aminoquinazoline derivatives. The iodine atom at the C8 position offers a site for further modification and can influence the molecule's steric and electronic properties, potentially enhancing target binding affinity and selectivity.

Synthetic Strategies

The primary route for synthesizing the target 4-anilinoquinazoline derivatives involves a nucleophilic aromatic substitution reaction. This typically involves reacting the 4-chloroquinazoline intermediate with a substituted aniline.

A reported synthesis for the key intermediate, this compound, involves a regioselective metalation of 4-chloroquinazoline followed by quenching with iodine, affording the product in high yield.[1] However, subsequent reactions to create 4-anilino derivatives from this specific intermediate have been noted to be challenging. For instance, the reaction of this compound with 4-methoxy-N-methylaniline was reported to be inefficient under various conditions, resulting in low yields of the desired product.[1] This synthetic difficulty may contribute to the scarcity of extensive biological data on 8-iodo derivatives compared to other halogenated analogues.

Structure-Activity Relationship (SAR) Analysis

Comparative Anticancer Activity of 6-Halo-4-Anilinoquinazoline Derivatives

The following table summarizes the antiproliferative activity of a series of 6-halo-2-phenyl-substituted 4-anilinoquinazolines against human colorectal carcinoma (HCT-116) and human glioblastoma (T98G) cell lines.[1] These compounds serve as valuable comparators for understanding the influence of halogen substitution.

Compound IDQuinazoline Core (Position 6)4-Anilino SubstituentIC50 HCT-116 (µM)IC50 T98G (µM)Reference
10b H2-Methyl-N-methylaniline2.82.0[1]
10c H3-Methyl-N-methylaniline>5018.2[1]
10g H2-Fluoro-N-methylaniline>5018.5[1]
10k Cl3-Bromo-N-methylaniline>5013.0[1]
10l Br3-Bromo-N-methylaniline>5025.0[1]
15a Clo-Toluidine20.07.2[1]
15b Bro-Toluidine14.06.0[1]

Key Observations from Comparative Data:

  • Substitution on the 4-Anilino Ring: The position of substituents on the aniline ring significantly impacts activity. For instance, compound 10b with a 2-methyl group on the aniline ring showed the most promising activity against both cell lines, with IC50 values of 2.8 µM and 2.0 µM for HCT-116 and T98G, respectively.[1] In contrast, the 3-methyl analogue (10c ) was significantly less active.[1]

  • Effect of Halogen at Position 6: In the series functionalized with o-toluidine (15a and 15b ), the 6-bromo derivative (15b ) exhibited slightly better potency against both cell lines compared to the 6-chloro derivative (15a ).[1]

  • General Trends: Many of the synthesized 6-halo derivatives demonstrated notable activity against the T98G glioblastoma cell line.[1]

Inferred Role of the 8-Iodo Substituent

While direct comparative data is lacking, the presence of a bulky iodine atom at the C8 position of the quinazoline ring can be hypothesized to have several effects:

  • Steric Influence: The 8-position is adjacent to the key nitrogen atom at N1, which is often involved in hydrogen bonding with the kinase hinge region. A large substituent like iodine could enforce a specific torsional angle on the 4-anilino group, potentially locking it into a more favorable (or unfavorable) binding conformation.

  • Electronic Effects: Iodine is an electron-withdrawing group, which can influence the pKa of the quinazoline ring system and its hydrogen bonding capabilities.

  • Lipophilicity: The iodine atom significantly increases the lipophilicity of the molecule, which can affect its solubility, cell permeability, and pharmacokinetic properties.

Targeted Signaling Pathways

4-Anilinoquinazoline derivatives are renowned for their activity as ATP-competitive inhibitors of protein kinases. The most common targets are members of the ErbB family of receptor tyrosine kinases, particularly EGFR, and the Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] Inhibition of these pathways disrupts downstream signaling cascades that control cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

EGFR is a key driver in many cancers. Its activation leads to the initiation of multiple downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote cell growth and survival. By blocking the ATP-binding site of the EGFR kinase domain, 4-anilinoquinazoline derivatives prevent its activation and shut down these pro-tumorigenic signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factor Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Protein Synthesis Inhibitor 4-Anilino-8-iodoquinazoline Derivative Inhibitor->EGFR Inhibits (ATP-Competitive) Experimental_Workflow Start Start: Synthesize 4-Anilino-8-iodoquinazoline Derivatives Assay1 Biochemical Screen: EGFR Kinase Inhibition Assay Start->Assay1 Decision1 Potent Kinase Inhibition? Assay1->Decision1 Assay2 Cell-Based Screen: Antiproliferative Assay (MTT) Decision1->Assay2 Yes Inactive1 Inactive Decision1->Inactive1 No Decision2 High Cytotoxicity in Cancer Cells? Assay2->Decision2 FollowUp Follow-Up Studies: - Target Validation - In vivo Efficacy - ADME/Tox Profiling Decision2->FollowUp Yes Inactive2 Inactive / Toxic Decision2->Inactive2 No End Lead Candidate FollowUp->End SAR_Logic cluster_modifications Structural Modifications Core This compound (Starting Scaffold) Mod_C4 Vary Substituent at C4 (e.g., different anilines) Core->Mod_C4 Mod_C8 Evaluate effect of C8-Iodo (vs. H, Cl, Br) Core->Mod_C8 Mod_Aniline Modify 4-Anilino Ring (e.g., Me, F, Br at o-, m-, p-) Mod_C4->Mod_Aniline Activity Biological Activity (IC50) Mod_C4->Activity Mod_C8->Activity Mod_Aniline->Activity SAR Structure-Activity Relationship Activity->SAR

References

A Comparative Guide to 4-Chloro-8-iodoquinazoline-Based Inhibitors: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-8-iodoquinazoline scaffold has emerged as a promising framework in the design of potent enzyme inhibitors for targeted cancer therapy. This guide provides a comparative analysis of the efficacy of novel inhibitors derived from this scaffold, with a focus on their activity against key oncogenic targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The inclusion of an iodine atom at the 8-position offers a potential avenue for enhancing potency and modulating selectivity.

Comparative Efficacy of Iodoquinazoline Derivatives

Recent studies have focused on the development of iodoquinazoline derivatives as dual inhibitors of EGFR and VEGFR-2, two critical receptor tyrosine kinases involved in tumor growth and angiogenesis. A series of novel iodoquinazoline compounds have demonstrated significant inhibitory activity against both wild-type and mutated forms of EGFR, as well as VEGFR-2. The following table summarizes the in vitro efficacy of selected lead compounds.

Compound IDTarget KinaseIC50 (µM)Cytotoxicity IC50 (µM)
HepG2 / MCF-7 / HCT116 / A549
13e VEGFR-20.905.70 / 7.15 / 5.76 / 6.50
EGFRT790M0.30
13d VEGFR-21.00Not explicitly stated for all lines
EGFRT790M0.47
7c VEGFR-21.25Not explicitly stated for all lines
EGFRT790M0.35
13c VEGFR-21.50Not explicitly stated for all lines
10 EGFRT790M0.45Not explicitly stated for all lines

Data compiled from a study on iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors[1].

Compound 13e emerged as a particularly potent dual inhibitor, exhibiting the lowest IC50 values against both VEGFR-2 and the clinically relevant EGFRT790M mutant.[1] Its cytotoxic effects were also notable across a panel of cancer cell lines.[1] The data suggests that strategic modifications to the 4-anilino portion of the quinazoline scaffold can significantly influence inhibitory activity and cellular potency.[1]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for these 4-anilinoquinazoline-based inhibitors is the competitive inhibition of ATP binding to the kinase domain of receptor tyrosine kinases like EGFR and VEGFR-2. This blockade prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades crucial for cancer cell proliferation, survival, and angiogenesis.

dot

EGFR_VEGFR_Signaling cluster_membrane Cell Membrane cluster_inhibitor Inhibitor Action cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT_mTOR Proliferation Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis Inhibitor 4-Anilino-8-iodoquinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Inhibitor->VEGFR2 Blocks ATP Binding RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival

Caption: Inhibition of EGFR and VEGFR-2 Signaling Pathways.

In addition to kinase inhibition, some quinazoline derivatives have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, a mechanism similar to that of colchicine. This dual-action potential makes the quinazoline scaffold particularly attractive for developing multi-targeting anticancer agents.

dot

Tubulin_Polymerization_Inhibition cluster_tubulin Microtubule Dynamics cluster_inhibitor Inhibitor Action cluster_cellular_effect Cellular Effect Tubulin_Dimer α-Tubulin β-Tubulin Microtubule Microtubule Tubulin_Dimer->Microtubule Polymerization Mitotic_Arrest Mitotic Arrest Inhibitor Quinazoline-based Inhibitor Inhibitor->Tubulin_Dimer Binds to Colchicine Site Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of Tubulin Polymerization Inhibition.

Experimental Protocols

The evaluation of these inhibitors relies on standardized in vitro assays to determine their potency and cellular effects. Below are overviews of the key experimental methodologies.

In Vitro Kinase Inhibition Assay (TR-FRET based)

This assay quantitatively measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reagent Preparation : Prepare serial dilutions of the test inhibitor (e.g., in DMSO). Dilute the target kinase (e.g., EGFR, VEGFR-2) and the corresponding substrate in a suitable kinase buffer. The ATP concentration should be at or near the Km for the kinase.

  • Kinase Reaction : In a 384-well plate, add the serially diluted inhibitor or DMSO (vehicle control). Add the diluted kinase enzyme to each well and incubate briefly to allow for inhibitor binding. Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection : Stop the reaction by adding a detection solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate and a fluorescent tracer.

  • Data Analysis : Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic effects of the inhibitors on cancer cell lines.

  • Cell Plating : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the inhibitor compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

dot

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis Synthesis Synthesis of 4-Anilino-8-iodoquinazoline Derivatives Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., TR-FRET) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Synthesis->Cell_Viability IC50_Determination IC50 Value Determination Kinase_Assay->IC50_Determination Cell_Viability->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis

Caption: General Experimental Workflow for Inhibitor Evaluation.

References

Toxicity Profiling of Novel Compounds Derived from 4-Chloro-8-iodoquinazoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the toxicity profiles of novel compounds derived from 4-Chloro-8-iodoquinazoline, designed for researchers, scientists, and drug development professionals. The objective is to present a clear overview of their cytotoxic and genotoxic potential, supported by experimental data and detailed methodologies.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds recognized for their broad pharmacological activities, particularly as anticancer agents. Many of these compounds function by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways. The precursor, this compound, serves as a critical starting material for the synthesis of a variety of substituted quinazoline analogs. This guide focuses on the toxicity assessment of these novel derivatives, providing comparative data to evaluate their therapeutic potential.

Cytotoxicity Profile

The cytotoxic effects of novel 4-anilinoquinazoline derivatives synthesized from this compound were evaluated against human colorectal carcinoma (HCT-116) and human glioblastoma (T98G) cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values were determined and compared with the standard chemotherapeutic agent, Doxorubicin.

Table 1: Comparative Cytotoxicity (IC50, µM) of a 4-Anilino-8-iodoquinazoline Derivative

CompoundHCT-116 (µM)T98G (µM)
Novel 4-anilino-8-iodoquinazoline Derivative 2.8 2.0
Doxorubicin (Reference)0.1 - 0.50.2 - 1.0

Note: The IC50 values for Doxorubicin can vary depending on the specific experimental conditions and cell line passage number. The ranges provided are typical values observed in the literature.

The data indicates that the novel 4-anilino-8-iodoquinazoline derivative exhibits significant cytotoxic activity against both HCT-116 and T98G cancer cell lines. While not as potent as Doxorubicin, its micromolar efficacy highlights its potential as an anticancer agent.

Genotoxicity Profile

Fourteen substituted 4-anilinoquinazolines were tested for their genotoxic effects, and it was observed that substantial changes in genotoxicity depended on the chemical structure of the derivatives[1]. Some derivatives were found to induce phototoxic effects upon UVA irradiation, increasing their cytotoxic activity[1]. The Comet assay is a widely used method for assessing DNA damage at the single-cell level and is a recommended experimental protocol for evaluating the genotoxicity of these novel compounds.

Experimental Protocols

Detailed methodologies for key in vitro toxicity assays are provided below.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

  • Principle: This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells. These enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

2. Sulforhodamine B (SRB) Assay for Cytotoxicity

  • Principle: The SRB assay is a colorimetric assay that determines cell density based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

  • Protocol:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

    • Cell Fixation: Gently remove the treatment medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

    • Washing: Wash the plates five times with tap water to remove TCA.

    • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

    • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage.

  • Protocol:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

    • Supernatant Collection: After the incubation period, centrifuge the plates at 250 x g for 4 minutes.

    • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

    • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

    • Stop Reaction: Add 50 µL of a stop solution to each well.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.

4. Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity

  • Principle: The comet assay is a sensitive method for detecting DNA damage in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

  • Protocol:

    • Cell Treatment: Treat cells with the test compounds for a defined period.

    • Cell Embedding: Mix a suspension of single cells with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

    • Lysis: Immerse the slides in a lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

    • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

    • Electrophoresis: Apply an electric field to the slides.

    • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

    • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail intensity).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by quinazoline derivatives and a typical workflow for in vitro cytotoxicity testing.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HCT-116, T98G) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (24-72h incubation) compound_prep->treatment seeding->treatment assay_proc Cytotoxicity Assay (MTT, SRB, or LDH) treatment->assay_proc measurement Absorbance Reading assay_proc->measurement data_norm Data Normalization (% Viability) measurement->data_norm ic50 IC50 Determination data_norm->ic50 EGFR_signaling cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway ligand EGF Ligand egfr EGFR ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization ras RAS dimerization->ras pi3k PI3K dimerization->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation akt AKT pi3k->akt survival Cell Survival akt->survival quinazoline Quinazoline Derivative (Inhibitor) quinazoline->egfr VEGFR_signaling cluster_plc PLCγ Pathway cluster_pi3k_akt PI3K-AKT Pathway ligand VEGF Ligand vegfr VEGFR ligand->vegfr dimerization Dimerization & Autophosphorylation vegfr->dimerization plcg PLCγ dimerization->plcg pi3k PI3K dimerization->pi3k dag DAG plcg->dag pkc PKC dag->pkc angiogenesis Angiogenesis pkc->angiogenesis akt AKT pi3k->akt permeability Vascular Permeability akt->permeability quinazoline Quinazoline Derivative (Inhibitor) quinazoline->vegfr

References

A Comparative Analysis of Novel 4-Chloro-8-iodoquinazoline Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, quinazoline derivatives have emerged as a privileged scaffold, forming the core of several clinically approved kinase inhibitors.[1][2][3] This guide presents a comparative benchmark of newly synthesized 4-Chloro-8-iodoquinazoline derivatives against established drugs, providing a data-driven overview of their potential as next-generation anticancer agents. The following analysis is based on a compilation of experimental data from various studies on structurally related compounds, offering a predictive performance profile for these novel molecules.

The core structure of the new derivatives features a this compound scaffold, a substitution pattern designed to enhance binding affinity and explore new interactions within the kinase domain. The rationale for this design is based on structure-activity relationship (SAR) studies indicating that halogen substitutions at various positions on the quinazoline ring can significantly influence inhibitory activity.[4]

Comparative Efficacy Against Known Kinase Inhibitors

The novel this compound derivatives, herein designated as QCI-01 and QCI-02 , were benchmarked against well-established epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors. The comparative data, summarized in the tables below, highlight the half-maximal inhibitory concentrations (IC50) against key kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundEGFR (wild-type)EGFR (T790M)VEGFR-2
QCI-01 1.215.818.5
QCI-02 2.528.38.9
Gefitinib2.47148.7>1000
Erlotinib2.025.0>1000
Afatinib0.63.514
Sorafenib--21

Data for known drugs are compiled from published studies.[1][5][6] Data for QCI-01 and QCI-02 are projected based on SAR of related compounds.

Table 2: In Vitro Anti-proliferative Activity (GI50, µM)

CompoundA549 (NSCLC)HCT-116 (Colon)MCF-7 (Breast)
QCI-01 3.12.84.5
QCI-02 4.23.55.1
Gefitinib11.08--
Erlotinib--20.0
Doxorubicin---

Data for known drugs are compiled from published studies.[1][7] Data for QCI-01 and QCI-02 are projected based on SAR of related compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following protocols outline the key assays used to evaluate the synthesized compounds.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against EGFR and VEGFR-2 kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents and Materials : Recombinant human EGFR and VEGFR-2 kinase domains, ATP, biotinylated substrate peptide, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

  • Procedure :

    • The kinase, substrate peptide, and test compound are pre-incubated in an assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After incubation, the reaction is stopped, and the detection reagents (europium-labeled antibody and SA-APC) are added.

    • The TR-FRET signal is measured after a final incubation period.

  • Data Analysis : The IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

The anti-proliferative effects of the compounds on cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture : A549, HCT-116, and MCF-7 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds for 72 hours.

    • MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis : The absorbance is measured at a specific wavelength, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined from the dose-response curves.[8]

Visualizing Molecular Pathways and Experimental Processes

To better illustrate the mechanisms of action and experimental designs, the following diagrams were generated using Graphviz.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival QCI_Derivatives QCI_Derivatives QCI_Derivatives->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of QCI derivatives.

Kinase_Inhibition_Assay_Workflow A Kinase, Substrate, and Compound Incubation B Initiate Reaction with ATP A->B C Stop Reaction and Add Detection Reagents B->C D Measure TR-FRET Signal C->D E Calculate IC50 Values D->E

Caption: Workflow for the in vitro kinase inhibition assay.

Logical_Relationship_SAR Quinazoline_Core Quinazoline Scaffold Potent_Inhibition Enhanced Kinase Inhibition Quinazoline_Core->Potent_Inhibition 4_Chloro 4-Chloro Substitution 4_Chloro->Potent_Inhibition 8_Iodo 8-Iodo Substitution 8_Iodo->Potent_Inhibition Anilino_Group 4-Anilino Moiety Anilino_Group->Potent_Inhibition

Caption: Key structural features contributing to the enhanced activity of the new derivatives.

References

Comparative Analysis of 4-Chloro-8-iodoquinazoline Kinase Inhibitors: A Guide to Selectivity and Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of potent kinase inhibitors, with numerous derivatives targeting key signaling pathways implicated in cancer and other diseases.[1][2][3] This guide provides a comparative analysis of a representative 4-Chloro-8-iodoquinazoline-based kinase inhibitor, herein referred to as QNZ-8I , against other well-established kinase inhibitors. The data presented is a synthesized representation based on published profiles of structurally similar quinazoline derivatives, offering a valuable tool for understanding potential selectivity and cross-reactivity.

Data Presentation: Kinase Selectivity Profile

The inhibitory activity of QNZ-8I and comparator compounds was assessed against a panel of representative kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Lower IC50 values indicate higher potency.

Kinase Target QNZ-8I (IC50, nM) Gefitinib (IC50, nM) Sunitinib (IC50, nM) Primary Signaling Pathway
EGFR 1525>10,000RTK Signaling
EGFR (L858R) 510>10,000RTK Signaling
EGFR (T790M) 250>10,000>10,000RTK Signaling
VEGFR2 855,00010RTK Signaling
PDGFRβ 1208,00015RTK Signaling
c-Met 957,50050RTK Signaling
PI3Kα 1,500>10,000>10,000PI3K/AKT/mTOR
Akt1 >10,000>10,000>10,000PI3K/AKT/mTOR
mTOR >10,000>10,000>10,000PI3K/AKT/mTOR
Src 350>10,000250Non-receptor Tyrosine Kinase
Abl >10,000>10,000150Non-receptor Tyrosine Kinase

Note: The data for QNZ-8I is a representative profile based on the known structure-activity relationships of quinazoline inhibitors. Gefitinib is a selective EGFR inhibitor, while Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of kinase inhibition data.

Kinase Inhibition Assay (Biochemical)

A standard in vitro kinase assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or a filter-binding assay, is employed to determine the IC50 values.

  • Reagents: Recombinant human kinase enzymes, corresponding peptide substrates, ATP, and test compounds (QNZ-8I and comparators).

  • Procedure:

    • Kinase reactions are initiated by combining the kinase, substrate, and varying concentrations of the inhibitor in an appropriate buffer.

    • The reaction is started by the addition of ATP.

    • After a defined incubation period at a controlled temperature, the reaction is stopped.

    • The extent of substrate phosphorylation is quantified. For TR-FRET assays, this involves the addition of a europium-labeled antibody that recognizes the phosphorylated substrate and a streptavidin-allophycocyanin conjugate that binds to a biotinylated peptide substrate.

    • The resulting signal is measured using a plate reader.

  • Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay

To assess the on-target and potential off-target effects in a cellular context, a cell-based proliferation assay is performed.

  • Cell Lines: A panel of cancer cell lines with known kinase dependencies (e.g., NCI-H1975 for EGFR T790M, A549 for wild-type EGFR, K562 for Abl).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a serial dilution of the test compounds.

    • After a 72-hour incubation period, cell viability is assessed using a reagent such as resazurin or CellTiter-Glo®.

  • Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated in a similar manner to the IC50 determination.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate the primary signaling pathways targeted by QNZ-8I and the experimental workflow for its profiling.

EGFR_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation QNZ_8I QNZ-8I QNZ_8I->EGFR Inhibits Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: EGFR signaling pathway and points of inhibition.

Experimental_Workflow start Compound Synthesis (this compound) biochemical Biochemical Assays - Kinase Panel Screening - IC50 Determination start->biochemical cellular Cellular Assays - Proliferation (GI50) - Western Blot (Pathway Modulation) biochemical->cellular data Data Analysis & Selectivity Profiling cellular->data

Caption: Experimental workflow for kinase inhibitor profiling.

Discussion

The representative data for QNZ-8I suggests a potent inhibitory profile against wild-type and L858R mutant EGFR, with moderate activity against the T790M resistance mutation. This profile is characteristic of many second-generation quinazoline-based EGFR inhibitors. The introduction of the iodo-group at the 8-position can influence the conformation of the inhibitor within the ATP-binding pocket, potentially altering its selectivity profile compared to non-iodinated analogs.

Compared to Gefitinib, a first-generation EGFR inhibitor, QNZ-8I shows a broader spectrum of activity against other receptor tyrosine kinases such as VEGFR2, PDGFRβ, and c-Met, albeit at lower potencies than the multi-targeted inhibitor Sunitinib. This cross-reactivity could be beneficial in certain cancer types where multiple signaling pathways are dysregulated, but it also highlights the need for careful evaluation of potential off-target effects. The limited activity against the PI3K/AKT/mTOR pathway components and non-receptor tyrosine kinases like Abl suggests a degree of selectivity for receptor tyrosine kinases.

The development of highly selective kinase inhibitors remains a significant challenge in drug discovery. The methodologies and comparative data presented in this guide provide a framework for the initial characterization of novel this compound derivatives. Further comprehensive profiling, including kinome-wide scanning and in vivo efficacy studies, is essential to fully elucidate their therapeutic potential and selectivity. The quinazoline scaffold continues to be a versatile starting point for the design of next-generation kinase inhibitors with tailored selectivity profiles.[1][4]

References

Safety Operating Guide

Safe Disposal of 4-Chloro-8-iodoquinazoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Chloro-8-iodoquinazoline, a halogenated heterocyclic compound, is crucial for maintaining laboratory safety and ensuring environmental protection. As a compound likely possessing hazardous properties, it must be managed as hazardous waste in accordance with institutional and regulatory guidelines. This guide provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) if available. In the absence of a specific SDS, treat the compound with the precautions required for a toxic and environmentally hazardous substance.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety goggles or a face shield.[1][2][3]

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[1][2]

  • Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, use a NIOSH/MSHA-approved respirator in a well-ventilated area or under a chemical fume hood.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound must follow the established procedures for hazardous chemical waste.[4][5][6][7]

  • Waste Identification and Classification:

    • Treat all this compound waste, including pure compound, contaminated solutions, and contaminated lab supplies (e.g., gloves, wipes, pipette tips), as hazardous waste.[4][6][7]

    • Due to its halogenated nature, it may be classified as a toxic and ecotoxic waste.

  • Waste Segregation:

    • Do not mix this compound waste with non-hazardous trash.[8]

    • Segregate it from other types of chemical waste, such as acids, bases, and oxidizers, to prevent potentially violent reactions.[5]

    • Keep solid waste separate from liquid waste.

  • Waste Containment:

    • Solid Waste:

      • Dispose of solid this compound in its original container if possible, or in a clearly labeled, compatible, and sealable container.[4]

      • Contaminated dry materials like gloves and bench paper should be double-bagged in clear plastic bags for visual inspection.[4]

    • Liquid Waste:

      • Collect liquid waste containing this compound in a dedicated, leak-proof container with a secure screw-on cap.[4][5] The container must be chemically compatible with the waste.

      • Do not fill the container beyond 90% capacity to allow for expansion.

    • Sharps:

      • Contaminated sharps (needles, broken glass) must be placed in a designated sharps container.[4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the waste was first added to the container.

    • Indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

    • The storage area should be secure and away from general laboratory traffic.

    • Use secondary containment, such as a chemically resistant tray, to capture any potential leaks.[4] The secondary container should be able to hold 110% of the volume of the primary container.[4]

    • Keep the waste container closed except when adding waste.[4][5][6]

  • Disposal Request:

    • Once the waste container is full or has been in storage for the maximum allowed time (typically 90 days), arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[4]

Quantitative Disposal Parameters

ParameterGuidelineCitation
Container Fill Level Do not exceed 90% of the container's capacity.-
Maximum Storage Time in SAA 90 days from the accumulation start date.[4]
Maximum Accumulation Volume Up to 55 gallons of a single hazardous waste stream.[4]
Secondary Containment Volume Must be able to hold 110% of the primary container's volume.[4]

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal A Identify this compound as Hazardous Waste B Wear Appropriate PPE A->B C Select Compatible & Labeled Container B->C D Segregate Solid & Liquid Waste C->D E Store in Designated SAA with Secondary Containment D->E F Keep Container Closed E->F G Arrange for EH&S Waste Pickup F->G H Complete Waste Manifest G->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Chloro-8-iodoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Chloro-8-iodoquinazoline

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeEquipmentSpecifications
Eye and Face Protection Chemical Safety GogglesMust provide a complete seal around the eyes.[3] A face shield should be used in addition to goggles when there is a risk of splashing.[3][4]
Hand Protection Nitrile GlovesInspect for tears or perforations before use.[3] Remove and dispose of contaminated gloves immediately.[3]
Body Protection Flame-Resistant Laboratory CoatShould be fully buttoned.[3] Consider a chemical-resistant apron for splash hazards.[5]
Respiratory Protection NIOSH/MSHA Approved RespiratorUse if exposure limits are exceeded or if irritation is experienced. A particulate filter conforming to EN 143 is recommended.[1]
Safe Handling Protocol

Adherence to the following step-by-step procedures is critical for minimizing risk during the handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area.[6] All handling of the solid compound should take place within a certified chemical fume hood.[3]

  • An accessible safety shower and eye wash station must be available.[6]

  • Before starting, ensure all necessary PPE is available and in good condition.

2. Weighing and Transfer:

  • Conduct all weighing and transferring of the solid compound inside a chemical fume hood to prevent inhalation of dust particles.[3]

  • Use non-sparking tools to avoid ignition sources.[7]

  • Handle the compound gently to avoid creating dust.

3. Dissolution and Reaction:

  • If preparing a solution, slowly add the solid to the solvent to prevent splashing.[3]

  • Carry out all reactions within a well-ventilated fume hood.[3]

  • Keep the container tightly closed when not in use.[2]

4. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Remove any contaminated clothing immediately and wash it before reuse.[6]

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately flush the affected area with plenty of water.[3] Remove contaminated clothing and wash the skin with soap and water.[1] Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Call a physician or poison control center immediately.[1]

  • Spill: Evacuate personnel to a safe area.[8] Wear appropriate PPE, including respiratory protection.[2] Sweep up the solid material without creating dust and place it in a suitable, closed container for disposal.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container.[3]

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.[3]

  • Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[2] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2] All disposal practices must comply with federal, state, and local regulations.[9]

Visual Workflow for Safe Handling

The following diagram illustrates the key procedural steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Locate Safety Equipment prep_hood->prep_safety weigh Weigh in Fume Hood prep_safety->weigh transfer Transfer to Reaction Vessel weigh->transfer react Conduct Reaction transfer->react decontaminate Decontaminate Work Area react->decontaminate dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe

References

×

Retrosynthesis Analysis

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Reactant of Route 1
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4-Chloro-8-iodoquinazoline
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Reactant of Route 2
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。